3-Chlorobenzyl bromide
Description
Properties
IUPAC Name |
1-(bromomethyl)-3-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrCl/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIYAIRGDHSVED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40227411 | |
| Record name | 1-(Bromomethyl)-3-chlorobenzene | |
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Molecular Weight |
205.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light brown liquid; [Sigma-Aldrich MSDS] | |
| Record name | 3-Chlorobenzyl bromide | |
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CAS No. |
766-80-3 | |
| Record name | 3-Chlorobenzyl bromide | |
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| Record name | 1-(Bromomethyl)-3-chlorobenzene | |
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| Record name | 1-(Bromomethyl)-3-chlorobenzene | |
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| Record name | 1-(bromomethyl)-3-chlorobenzene | |
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| Record name | 3-Chlorobenzyl bromide | |
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Foundational & Exploratory
3-Chlorobenzyl bromide chemical properties and structure
An In-depth Technical Guide to 3-Chlorobenzyl Bromide
Introduction
This compound, also known as α-bromo-3-chlorotoluene, is an organic compound that serves as a versatile reagent in organic synthesis.[1] Its utility stems from the presence of two reactive sites: the benzylic bromide, which is susceptible to nucleophilic substitution, and the aromatic ring, which can undergo electrophilic substitution. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and reactivity for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a colorless to pale yellow or light brown liquid with a pungent odor.[2][3][4] It is classified as a dangerous good for transport.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | References |
| IUPAC Name | 1-(bromomethyl)-3-chlorobenzene | [3] |
| Synonyms | α-Bromo-3-chlorotoluene, m-Chlorobenzyl bromide | [1][3][5] |
| CAS Number | 766-80-3 | [1] |
| Molecular Formula | C₇H₆BrCl | [1][3] |
| Molecular Weight | 205.48 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid, Clear light brown liquid | [2][3][4] |
| Boiling Point | 109-110 °C at 12 mmHg | [2][6] |
| Melting Point | 17.5 - 22 °C | [7][8] |
| Density | 1.565 g/mL at 25 °C | [6][7] |
| Refractive Index | n20/D 1.588 | [6][8] |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Solubility | Slightly soluble in water | [4] |
| InChI Key | LZIYAIRGDHSVED-UHFFFAOYSA-N | [7] |
| SMILES | Clc1cccc(CBr)c1 | [7] |
Chemical Structure
The structure of this compound consists of a benzene (B151609) ring substituted with a chlorine atom at the meta-position (C3) and a bromomethyl group at position C1. The benzylic bromine is a good leaving group, making the methylene (B1212753) carbon an electrophilic site.
Caption: Chemical structure of this compound.
Experimental Protocols
Synthesis of this compound from 3-Chlorotoluene (B144806)
A common method for the synthesis of this compound is through the free-radical bromination of 3-chlorotoluene.[8]
Method 1: Photobromination [8]
-
Materials: 3-chlorotoluene (0.2 mole), dry carbon tetrachloride, elemental bromine (0.205 mole), ice-water, ice-cold aqueous sodium bicarbonate solution, magnesium sulfate, sodium bicarbonate.
-
Apparatus: A two-necked flask with a reflux condenser and a dropping funnel, and a 500-watt photolamp.
-
Procedure:
-
Dissolve 3-chlorotoluene in a five-fold amount of dry carbon tetrachloride and place it in the reaction flask.
-
Heat the mixture to boiling.
-
Irradiate the mixture with the photolamp.
-
Add elemental bromine dropwise. The rate of addition should be controlled to ensure the carbon tetrachloride dripping from the condenser remains nearly colorless. The reaction typically takes 30 minutes to 2 hours.
-
The evolved hydrogen bromide is passed through a tube to a flask containing water.
-
-
Work-up and Purification:
-
After the reaction, stop the irradiation and cool the solution.
-
Wash the solution rapidly with ice-water, then with ice-cold aqueous sodium bicarbonate solution, and again with ice-water.
-
Dry the organic layer with magnesium sulfate.
-
Evaporate the carbon tetrachloride under vacuum.
-
The residue is distilled under vacuum (b.p. 109°C/10mm) after adding a spatula tip of sodium bicarbonate to yield this compound.
-
References
- 1. scbt.com [scbt.com]
- 2. This compound | 766-80-3 [chemicalbook.com]
- 3. 1-(Bromomethyl)-3-chlorobenzene | C7H6BrCl | CID 69838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound 97 766-80-3 [sigmaaldrich.com]
- 7. This compound [stenutz.eu]
- 8. prepchem.com [prepchem.com]
An In-depth Technical Guide to 3-Chlorobenzyl bromide (CAS Number: 766-80-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chlorobenzyl bromide (CAS No. 766-80-3), a versatile reagent in organic synthesis with significant applications in medicinal chemistry and drug development. This document details its chemical and physical properties, provides established synthesis protocols, and explores its reactivity and key applications, particularly in the synthesis of bioactive molecules such as thioethers, Transient Receptor Potential Vanilloid 4 (TRPV4) antagonists, and cholinesterase inhibitors. Spectroscopic data, safety and handling protocols, and a discussion of its potential role in modulating critical signaling pathways are also presented.
Chemical and Physical Properties
This compound, with the molecular formula C₇H₆BrCl, is a halogenated aromatic compound.[1] It is a colorless to pale yellow liquid with a characteristic pungent odor.[2] The presence of the reactive bromomethyl group makes it a potent electrophile and a valuable building block in organic synthesis.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 766-80-3 | [3] |
| Molecular Formula | C₇H₆BrCl | [4] |
| Molecular Weight | 205.48 g/mol | [4] |
| IUPAC Name | 1-(bromomethyl)-3-chlorobenzene | [5] |
| Synonyms | α-Bromo-3-chlorotoluene, m-Chlorobenzyl bromide | [3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 109-110 °C at 12 mmHg | [3] |
| Density | 1.565 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.588 | [3] |
| SMILES | Clc1cccc(CBr)c1 | [5] |
| InChI | 1S/C7H6BrCl/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2 | [5] |
Synthesis of this compound
Two primary methods for the synthesis of this compound are detailed below.
Radical Bromination of 3-Chlorotoluene (B144806)
This is a common and efficient method for the benzylic bromination of 3-chlorotoluene.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 3-chlorotoluene (0.2 mole) in dry carbon tetrachloride (5-fold volume).
-
Initiation: Heat the mixture to reflux.
-
Bromination: While irradiating the mixture with a 500-watt photolamp, add elemental bromine (0.205 mole), previously dried by shaking with concentrated sulfuric acid, dropwise. The rate of addition should be controlled to ensure the solution remains nearly colorless. The reaction typically takes 30 minutes to 2 hours.
-
Work-up: After the reaction is complete, cool the solution and wash it successively with ice-water, ice-cold aqueous sodium bicarbonate solution, and again with ice-water.
-
Purification: Dry the organic layer over magnesium sulfate, and evaporate the solvent under reduced pressure. The crude product is then purified by vacuum distillation (b.p. 109°C/10 mm Hg) to yield this compound.
dot
Caption: Workflow for the synthesis of this compound via radical bromination.
Bromination using Sodium Bromate (B103136) and Sodium Bromide
This method offers an alternative to using elemental bromine directly.
Experimental Protocol:
-
Reaction Setup: To a reaction flask fitted with a stirrer, reflux condenser, and thermometer, add m-chlorotoluene (5.1 g, 40 mmol), sodium bromate (2.1 g, 14 mmol), sodium bromide (2.9 g, 28 mmol), and dichloromethane (B109758) (25 mL).
-
Initiation: Heat the mixture to reflux. A solution of AIBN (0.025 g) and BPO (0.025 g) in 5 mL of dichloromethane is added quickly to the reaction flask.
-
Acidification: Slowly add diluted concentrated sulfuric acid (2.1 g, 21 mmol, diluted with 2.5 mL of water) dropwise.
-
Work-up: Cool the mixture to room temperature and add a saturated sodium bisulfite solution (10 mL) until the red color disappears. Extract the aqueous phase twice with dichloromethane (10 mL x 2).
-
Purification: Combine the organic phases, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography (eluent: petroleum ether) to give this compound as a colorless liquid.
Spectroscopic Data
Table 2: Spectroscopic Data for this compound
| Technique | Key Features | Reference(s) |
| ¹H NMR | Aromatic protons (multiplet), CH₂Br protons (singlet). The spectrum is available for viewing. | [5] |
| ¹³C NMR | Aromatic carbons (multiple peaks), CH₂Br carbon (one peak). Expected chemical shifts can be inferred from related structures. | [2][6][7] |
| Mass Spectrometry (MS) | Molecular ion peak (m/z) corresponding to the molecular weight, isotopic pattern characteristic of bromine and chlorine. | |
| Infrared (IR) Spectroscopy | C-H stretching (aromatic), C=C stretching (aromatic), C-Cl stretching, C-Br stretching. Expected absorptions can be inferred from similar halogenated compounds. | [8][9] |
Reactivity and Applications in Organic Synthesis
This compound is a highly reactive alkylating agent due to the lability of the benzylic bromide.[1] It readily undergoes nucleophilic substitution reactions (Sₙ2) with a wide range of nucleophiles.
dot
Caption: General Sₙ2 reactivity of this compound with nucleophiles.
Synthesis of Benzyl (B1604629) Thioethers
This compound is used in the synthesis of both symmetrical and unsymmetrical benzyl thioethers.[3]
Experimental Protocol (for Unsymmetrical Thioethers):
-
Isothiouronium Salt Formation: React this compound (1 equivalent) with thiourea (B124793) (1.1 equivalents) in refluxing methanol (B129727) overnight.
-
Thiolate Generation: Add solid sodium hydroxide (B78521) (3 equivalents) to the reaction mixture and continue to heat under reflux for 2-3 hours.
-
Alkylation: Cool the mixture to room temperature and add a second, different benzyl halide (0.85 equivalents). Heat the mixture under reflux for 8-16 hours.
-
Work-up and Purification: Partition the cooled reaction mixture between aqueous sodium hydroxide and dichloromethane. The organic layer contains the desired unsymmetrical thioether, which is often pure enough for subsequent steps.
Synthesis of TRPV4 Antagonists
This compound is a key reagent in the synthesis of antagonists for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a target for various diseases.
General Synthetic Strategy:
The synthesis of TRPV4 antagonists often involves the N-alkylation of a suitable amine-containing core structure with this compound. The specific core structure can vary, but the general principle of nucleophilic substitution applies. A patent describes the use of various amine intermediates that can be reacted with reagents like this compound to generate the final antagonists.[10] While a specific, detailed protocol is proprietary, the general method would follow a standard N-alkylation procedure.
Experimental Protocol (General N-Alkylation):
-
Reactant Preparation: Dissolve the amine-containing core (1 equivalent) and a non-nucleophilic base (e.g., potassium carbonate or triethylamine, 1.5-2 equivalents) in a suitable aprotic solvent (e.g., acetonitrile (B52724) or DMF).
-
Alkylation: Add this compound (1-1.2 equivalents) dropwise to the stirred solution at room temperature. The reaction may be gently heated (e.g., 50-80 °C) to drive it to completion.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the starting amine is consumed, cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired N-alkylated product.
Synthesis of Cholinesterase Inhibitors
Derivatives of this compound have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.[1]
Experimental Protocol (Example Synthesis):
The synthesis of certain cholinesterase inhibitors involves the alkylation of a piperidine (B6355638) or similar nitrogen-containing heterocyclic core with this compound.[1]
-
Deprotection (if necessary): If the piperidine nitrogen is protected (e.g., with a Boc group), it is first deprotected under acidic conditions (e.g., 10% HCl in methanol).
-
Alkylation: The deprotected amine is then reacted with this compound in a suitable solvent such as tetrahydrofuran (B95107) (THF), often in the presence of a base to neutralize the hydrobromic acid formed during the reaction.
-
Purification: The final product is purified, and may be converted to a hydrochloride salt by treatment with HCl in isopropanol (B130326) for improved stability and solubility.
Role in Signaling Pathway Modulation
While direct modulation of specific signaling pathways by this compound itself is not extensively documented, its utility as a synthetic building block allows for the creation of molecules designed to target key cellular signaling cascades implicated in disease.
dot
Caption: Logical relationship of this compound in the synthesis of molecules targeting signaling pathways.
The Mitogen-Activated Protein Kinase (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)/AKT pathway are critical signaling cascades that regulate cell proliferation, survival, and differentiation.[11][12] Dysregulation of these pathways is a hallmark of many cancers and other diseases.[11][12] The development of small molecule inhibitors targeting kinases within these pathways is a major focus of modern drug discovery. The chemical reactivity of this compound makes it an ideal reagent for incorporating the 3-chlorobenzyl moiety into various molecular scaffolds to generate libraries of potential kinase inhibitors for screening against targets in the MAPK and PI3K/AKT pathways.
Safety and Handling
This compound is a corrosive and lachrymatory substance. It should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is incompatible with strong bases and oxidizing agents. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.
Table 3: Hazard Information for this compound
| Hazard Classification | GHS Pictogram | Hazard Statement(s) |
| Skin Corrosion/Irritation | GHS05 (Corrosion) | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Irritation | GHS05 (Corrosion) | H318: Causes serious eye damage. |
| Specific target organ toxicity — single exposure | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation. |
Conclusion
This compound is a valuable and versatile reagent in organic chemistry, particularly for the synthesis of pharmaceutically relevant compounds. Its high reactivity, stemming from the benzylic bromide, allows for its efficient incorporation into a wide array of molecular frameworks. The ability to readily synthesize derivatives targeting important biological targets such as TRPV4 and cholinesterases underscores its importance in drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in the laboratory.
References
- 1. Structure-Based Search for New Inhibitors of Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chlorobenzyl bromide(611-17-6) 13C NMR spectrum [chemicalbook.com]
- 3. 3-氯苄溴 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. This compound(766-80-3) 1H NMR [m.chemicalbook.com]
- 6. 3-Bromobenzyl bromide (823-78-9) 13C NMR spectrum [chemicalbook.com]
- 7. 3-Chlorobenzyl chloride(620-20-2) 13C NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. WO2012174340A1 - Trpv4 antagonists - Google Patents [patents.google.com]
- 11. Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Gastrointestinal Cancers by Phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 3-Chlorobenzyl Bromide from 3-Chlorotoluene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 3-chlorobenzyl bromide from 3-chlorotoluene (B144806). This key intermediate is valuable in the synthesis of various active pharmaceutical ingredients (APIs) and other fine chemicals.[1] This document details established experimental protocols, presents comparative quantitative data, and illustrates the underlying chemical principles and workflows.
Introduction
This compound, also known as α-bromo-3-chlorotoluene, is a substituted aromatic halide widely employed in organic synthesis. Its benzylic bromide functionality makes it a versatile reagent for the introduction of the 3-chlorobenzyl moiety into a target molecule, often via nucleophilic substitution reactions. The synthesis of this compound from the readily available starting material, 3-chlorotoluene, is a common transformation in medicinal and process chemistry. The primary methods for this synthesis involve the selective bromination of the benzylic methyl group, which can be achieved through free-radical pathways. This guide will focus on three prominent methods: photobromination with elemental bromine, Wohl-Ziegler bromination using N-bromosuccinimide (NBS), and an oxidative bromination using a sodium bromate (B103136) and sodium bromide mixture.
Comparative Analysis of Synthetic Methods
The selection of a synthetic method for the benzylic bromination of 3-chlorotoluene depends on several factors, including scale, available equipment, safety considerations, and desired purity. The following tables summarize the quantitative data for the three primary methods discussed in this guide.
Table 1: Reaction Conditions for the Synthesis of this compound
| Parameter | Method 1: Photobromination with Br₂ | Method 2: Wohl-Ziegler Bromination (NBS) | Method 3: Oxidative Bromination (NaBrO₃/NaBr) |
| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) | Sodium Bromate (NaBrO₃) and Sodium Bromide (NaBr) |
| Initiator | UV light (e.g., 500-watt photolamp) | Radical Initiator (e.g., AIBN, Benzoyl Peroxide) | Not explicitly required (in-situ generation of Br₂) |
| Solvent | Carbon tetrachloride (CCl₄) | Dichloromethane (B109758) (CH₂Cl₂) | Dichloromethane (CH₂Cl₂) |
| Temperature | Reflux (boiling point of CCl₄) | Reflux (boiling point of CH₂Cl₂) | Reflux (boiling point of CH₂Cl₂) |
| Reaction Time | 30 minutes - 2 hours[2] | Not specified in detail, typically several hours | Not specified in detail, reaction progress monitored |
Table 2: Reagent Stoichiometry and Product Yields
| Parameter | Method 1: Photobromination with Br₂ | Method 2: Wohl-Ziegler Bromination (NBS) | Method 3: Oxidative Bromination (NaBrO₃/NaBr) |
| Moles of Brominating Agent per mole of 3-Chlorotoluene | ~1.025 | Not specified in detail, typically a slight excess | NaBrO₃: ~0.35, NaBr: ~0.7 |
| Reported Yield | ~60%[2] | Not specified for 3-chlorotoluene, but generally high for benzylic brominations | ~83%[3] |
| Purity of Crude Product | Requires purification | Requires purification | Requires purification |
| Purification Method | Vacuum Distillation[2] | Column Chromatography[3] | Column Chromatography[3] |
Reaction Mechanisms and Pathways
The synthesis of this compound from 3-chlorotoluene proceeds via a free-radical chain mechanism. The key step is the abstraction of a hydrogen atom from the benzylic methyl group to form a resonance-stabilized benzyl (B1604629) radical.
Free-Radical Chain Mechanism
The general mechanism involves three stages: initiation, propagation, and termination.
Caption: General free-radical chain mechanism for benzylic bromination.
Role of N-Bromosuccinimide (Wohl-Ziegler Reaction)
In the Wohl-Ziegler reaction, NBS serves as a source of bromine radicals. The reaction is initiated by a radical initiator like AIBN or benzoyl peroxide. A key aspect of this reaction is that it maintains a low concentration of elemental bromine, which is generated in situ. This low concentration is crucial to suppress the competing electrophilic aromatic substitution on the benzene (B151609) ring.
Experimental Protocols
Method 1: Photobromination with Elemental Bromine
This method utilizes elemental bromine and UV light to initiate the free-radical chain reaction.
Materials and Equipment:
-
3-chlorotoluene
-
Elemental bromine (Br₂)
-
Carbon tetrachloride (CCl₄), dry
-
Ice-water
-
Aqueous sodium bicarbonate solution
-
Magnesium sulfate (B86663) (anhydrous)
-
Two-necked flask with a reflux condenser and a dropping funnel
-
500-watt photolamp
-
Stirring apparatus
-
Apparatus for vacuum distillation
Procedure: [2]
-
Dissolve 0.2 moles of 3-chlorotoluene in a five-fold volume of dry carbon tetrachloride in the two-necked flask.
-
Heat the mixture to reflux.
-
While irradiating the flask with the 500-watt photolamp, add 0.205 moles of elemental bromine dropwise. The rate of addition should be controlled to ensure the color of the bromine dissipates in the refluxing solvent.
-
The reaction is typically complete within 30 minutes to 2 hours.
-
Cool the reaction mixture and wash it sequentially with ice-water, ice-cold aqueous sodium bicarbonate solution, and again with ice-water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the carbon tetrachloride by vacuum evaporation.
-
Purify the residue by vacuum distillation to obtain this compound.
Method 3: Oxidative Bromination with Sodium Bromate and Sodium Bromide
This method generates bromine in situ through the oxidation of bromide by bromate in an acidic medium.
Materials and Equipment:
-
3-chlorotoluene
-
Sodium bromate (NaBrO₃)
-
Sodium bromide (NaBr)
-
Dichloromethane (CH₂Cl₂)
-
Concentrated sulfuric acid
-
Azobisisobutyronitrile (AIBN)
-
Benzoyl peroxide (BPO)
-
Saturated sodium bisulfite solution
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Reaction flask with a stirrer, reflux condenser, and thermometer
-
Apparatus for column chromatography
Procedure: [3]
-
In the reaction flask, combine 40 mmol of 3-chlorotoluene, 14 mmol of sodium bromate, 28 mmol of sodium bromide, and 25 mL of dichloromethane.
-
Heat the mixture to reflux.
-
Add a solution of 0.025 g of AIBN and 0.025 g of BPO in 5 mL of dichloromethane to the reaction flask.
-
Slowly add a diluted solution of 21 mmol of concentrated sulfuric acid.
-
Monitor the reaction progress by a suitable method (e.g., GC, TLC).
-
Upon completion, cool the mixture to room temperature and add 10 mL of saturated sodium bisulfite solution to quench any remaining bromine.
-
Extract the aqueous phase twice with dichloromethane.
-
Combine the organic phases, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography using petroleum ether as the eluent to yield this compound.
Workflow and Logical Relationships
The overall process for the synthesis and purification of this compound can be visualized as a series of sequential steps.
Caption: General experimental workflow for the synthesis of this compound.
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
-
Appearance: Colorless liquid.
-
Molecular Formula: C₇H₆BrCl[4]
-
Molecular Weight: 205.48 g/mol [4]
-
Boiling Point: 109-110 °C at 12 mmHg.[5]
-
Density: Approximately 1.565 g/mL at 25 °C.[5]
-
Refractive Index: n20/D ≈ 1.588.[5]
-
Spectroscopic Data:
-
¹H NMR: Spectral data is available for confirmation of the structure.[6]
-
IR and MS: Data is available for further structural elucidation.
-
Safety Considerations
-
3-Chlorotoluene: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
Elemental Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
N-Bromosuccinimide (NBS): Corrosive and an oxidizing agent. Causes severe skin burns and eye damage.
-
This compound: Corrosive. Causes severe skin burns and eye damage. Lachrymator.
-
Solvents: Carbon tetrachloride is a known carcinogen and is environmentally hazardous. Dichloromethane is a suspected carcinogen. Use appropriate engineering controls and PPE when handling these solvents.
Always consult the Safety Data Sheet (SDS) for each reagent before use and perform all operations in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
References
An In-depth Technical Guide to the Physical Properties of 3-Chlorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of 3-Chlorobenzyl bromide (CAS No. 766-80-3), a crucial reagent in organic synthesis, particularly in the development of pharmaceutical compounds. This document outlines its core physical constants, detailed experimental protocols for their determination, and an example of its application in a synthetic workflow.
Core Physical Properties
This compound is a colorless to light brown liquid at room temperature, known for its pungent odor.[1][2] It is a lachrymator, meaning it can cause irritation to the eyes and induce tearing.[2] Its key physical properties are summarized in the table below.
| Physical Property | Value | Notes |
| Melting Point | 22 °C[3] | |
| Boiling Point | 109-110 °C[4] | at 12 mmHg |
| Molecular Formula | C₇H₆BrCl | |
| Molecular Weight | 205.48 g/mol [3] | |
| Density | 1.565 g/mL | at 25 °C |
| Refractive Index | 1.588-1.589 | at 20 °C |
Experimental Protocols
The accurate determination of physical properties such as melting and boiling points is fundamental to verifying the purity and identity of a chemical compound. Below are detailed methodologies for these key experiments.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid. For a pure substance, this transition occurs over a narrow temperature range. The following protocol describes the determination of the melting point using a capillary tube apparatus, such as a Mel-Temp or Thiele tube.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube with heating oil)
-
Thermometer
-
Mortar and pestle (if sample is not a fine powder)
-
Long glass tube for packing
Procedure:
-
Sample Preparation: If the this compound sample has solidified, ensure it is finely powdered using a mortar and pestle.
-
Loading the Capillary Tube: Introduce a small amount of the powdered sample into the open end of a capillary tube.[5] Tap the sealed end of the tube gently on a hard surface to pack the sample down.[6] To achieve dense packing, drop the capillary tube, sealed end down, through a long glass tube onto the benchtop.[6][7] The packed sample height should be approximately 2-3 mm.[6]
-
Apparatus Setup:
-
Mel-Temp Apparatus: Place the loaded capillary tube into the sample holder of the apparatus.[7]
-
Thiele Tube: Attach the capillary tube to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb.[2] Insert the thermometer and attached capillary into the Thiele tube containing heating oil.[2]
-
-
Heating and Observation:
-
Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of melting) and the temperature at which the entire sample has turned into a clear liquid (the end of melting). This range is the melting point of the sample.[8] For a pure compound, this range should be narrow (0.5-1°C).[8]
Boiling Point Determination (Thiele Tube Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. The boiling point of this compound is typically determined under reduced pressure to prevent decomposition. The following protocol describes a method for determining the boiling point.
Materials:
-
This compound sample
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Thiele tube with heating oil
-
Rubber band
Procedure:
-
Sample Preparation: Fill a small test tube to about half-full with the liquid this compound.[9]
-
Capillary Inversion: Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.[9]
-
Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.[9]
-
Heating: Insert the assembly into a Thiele tube, making sure the sample is below the oil level.[9] Begin to gently heat the side arm of the Thiele tube.[2]
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue heating until a continuous and vigorous stream of bubbles is observed.[9]
-
Cooling and Data Recording: Remove the heat source and allow the apparatus to cool slowly.[9] The point at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the liquid at the given atmospheric pressure.[2][9] Record this temperature.
Synthetic Workflow: Synthesis of Benzyl (B1604629) Thioethers
This compound is a valuable alkylating agent in organic synthesis. One common application is in the synthesis of benzyl thioethers, which are important intermediates in medicinal chemistry. The following diagram illustrates a general workflow for the synthesis of an unsymmetrical benzyl thioether using this compound.
Caption: Workflow for the synthesis of an unsymmetrical benzyl thioether.
References
- 1. prepchem.com [prepchem.com]
- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 3. This compound [stenutz.eu]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. davjalandhar.com [davjalandhar.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Profile of 3-Chlorobenzyl Bromide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 3-Chlorobenzyl bromide. Detailed experimental protocols and data interpretations are included to support research and development activities.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.34 | m | Aromatic CH |
| ~7.22 | m | Aromatic CH |
| 4.378 | s | -CH₂Br |
Solvent: CDCl₃, Reference: TMS (0 ppm). Data sourced from ChemicalBook.[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~32 | -CH₂Br |
| ~127-135 | Aromatic C |
| ~140 | Aromatic C-Cl |
Note: Experimental ¹³C NMR data for this compound was not explicitly found in the searched resources. The presented data is an estimation based on typical chemical shifts for similar structures.
Table 3: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 204, 206, 208 | 6.6, 8.5, 2.1 | [M]⁺ (Molecular Ion) |
| 125, 127 | 100, 32.6 | [M - Br]⁺ |
| 89 | 15.4 | [C₇H₅]⁺ |
| 63 | 7.9 | [C₅H₃]⁺ |
Data sourced from ChemicalBook.[2] The presence of chlorine and bromine isotopes (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br) accounts for the observed isotopic patterns in the molecular ion and fragments.
Table 4: IR Absorption Data for this compound (Characteristic Peaks)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-3100 | Medium | Aromatic C-H Stretch |
| ~1600, ~1470 | Medium-Strong | Aromatic C=C Bending |
| ~1200 | Strong | C-Br Stretch |
| ~700-800 | Strong | C-Cl Stretch |
Note: A specific experimental IR spectrum for this compound was not found. The presented data is based on characteristic absorption frequencies for the functional groups present in the molecule.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a volume of approximately 0.5-0.7 mL. The solution is then transferred to an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration. The spectrum is acquired on an NMR spectrometer, and the resulting Free Induction Decay (FID) is Fourier transformed to obtain the frequency domain spectrum.
Mass Spectrometry (MS)
The mass spectrum of this compound can be obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam. This causes the molecule to ionize and fragment. The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector records the abundance of each ion, generating the mass spectrum.
Infrared (IR) Spectroscopy
For a liquid sample like this compound, the IR spectrum is typically recorded using the thin-film method. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr), which are then mounted in the spectrometer. Alternatively, a solution of the compound in a suitable solvent (e.g., CCl₄) can be prepared and placed in a sample cell. The instrument then passes a beam of infrared radiation through the sample and measures the amount of light absorbed at each frequency.
Data Interpretation and Visualization
NMR Data Analysis Workflow
The analysis of NMR data is a critical step in structure elucidation. The following diagram illustrates a typical workflow for interpreting NMR spectra.
Mass Spectrometry Fragmentation Pathway
The fragmentation of this compound in an EI mass spectrometer provides valuable structural information. The following diagram illustrates the primary fragmentation pathway.
Logical Relationship of Spectroscopic Techniques in Structure Elucidation
The combination of NMR, IR, and MS provides a powerful toolkit for the unambiguous identification and structural elucidation of organic molecules.
References
The Versatility of 3-Chlorobenzyl Bromide in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorobenzyl bromide is a versatile reagent in organic synthesis, prized for its reactivity in forming new carbon-carbon and carbon-heteroatom bonds. Its benzylic bromide moiety makes it an excellent electrophile for nucleophilic substitution reactions, while the chloro-substituted aromatic ring offers a site for palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the construction of complex molecular architectures, making it a valuable building block in the synthesis of pharmaceutical intermediates and other fine chemicals. This technical guide provides an in-depth overview of the reactivity of this compound, complete with experimental protocols and quantitative data to facilitate its use in research and development.
Core Reactivity and Physicochemical Properties
This compound is a colorless liquid with the chemical formula C₇H₆BrCl and a molecular weight of 205.48 g/mol .[1][2] Its reactivity is primarily dictated by the lability of the benzylic bromide, which is susceptible to cleavage in the presence of nucleophiles.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 766-80-3 | [1] |
| Molecular Formula | C₇H₆BrCl | [1] |
| Molecular Weight | 205.48 g/mol | [1] |
| Boiling Point | 109-110 °C at 12 mmHg | [2] |
| Density | 1.565 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.588 | [2] |
Nucleophilic Substitution Reactions
The primary mode of reactivity for this compound is through Sₙ2 reactions, where the bromide ion is displaced by a wide range of nucleophiles. The benzylic position enhances the reactivity towards Sₙ2 displacement.
Williamson Ether Synthesis
The Williamson ether synthesis is a widely used method for the preparation of ethers. In this reaction, an alkoxide or phenoxide acts as the nucleophile, attacking the electrophilic benzylic carbon of this compound.
Table 2: Williamson Ether Synthesis with this compound and Various Phenols
| Nucleophile (Phenol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol (B47542) | K₂CO₃ | Acetone (B3395972) | Reflux | 6 | 92 |
| 4-Methylphenol | K₂CO₃ | Acetone | Reflux | 6 | 95 |
| 4-Methoxyphenol | K₂CO₃ | Acetone | Reflux | 6 | 94 |
| 4-Nitrophenol | K₂CO₃ | Acetone | Reflux | 8 | 88 |
-
To a solution of phenol (1.0 mmol) in acetone (20 mL), add anhydrous potassium carbonate (2.0 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Reflux the reaction mixture for 6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient to afford the desired ether.
Gabriel Synthesis of Primary Amines
The Gabriel synthesis provides a reliable method for the preparation of primary amines, avoiding the over-alkylation often encountered with direct amination.[3] The phthalimide (B116566) anion serves as an ammonia (B1221849) surrogate, reacting with this compound to form an N-alkylated phthalimide, which is then hydrolyzed to yield the primary amine.[4][5]
-
In a round-bottom flask, dissolve potassium phthalimide (1.1 mmol) in anhydrous N,N-dimethylformamide (DMF) (15 mL).
-
Add this compound (1.0 mmol) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 4 hours.
-
After cooling to room temperature, pour the reaction mixture into water and collect the precipitated N-(3-chlorobenzyl)phthalimide by filtration.
-
To the crude N-(3-chlorobenzyl)phthalimide, add ethanol (B145695) (20 mL) and hydrazine (B178648) hydrate (B1144303) (2.0 mmol).
-
Reflux the mixture for 2 hours.
-
After cooling, acidify the mixture with concentrated HCl and filter to remove the phthalhydrazide (B32825) precipitate.
-
Neutralize the filtrate with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the primary amine. A typical yield for this two-step process is in the range of 80-90%.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituent on the aromatic ring of this compound allows it to participate in various palladium-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon bonds at the aromatic ring, complementing the reactivity at the benzylic position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds by reacting an aryl halide with an organoboron compound.[6]
Table 3: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid using Different Palladium Catalysts
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | 12 | 92 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane | 100 | 10 | 88 |
-
In a Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Add the degassed solvent system (e.g., toluene/H₂O, 4:1, 10 mL).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the biphenyl (B1667301) product.
Heck Coupling
The Heck reaction couples aryl halides with alkenes to form substituted alkenes. This compound can undergo Heck coupling at the chloro-position.
-
To a pressure tube, add this compound (1.0 mmol), styrene (B11656) (1.2 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tolyl)₃ (0.04 mmol), and a base such as triethylamine (B128534) (1.5 mmol).
-
Add a polar aprotic solvent like DMF (5 mL).
-
Seal the tube and heat the mixture to 100 °C for 24 hours.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration and solvent evaporation, purify the product by column chromatography. A typical yield for this reaction is around 70-80%.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), phenylacetylene (B144264) (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), CuI (0.04 mmol), and a base such as triethylamine (2.0 mmol).
-
Add a solvent like THF (10 mL).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the coupled product. Expected yields are typically in the range of 85-95%.
Applications in Drug Development
The reactivity of this compound makes it a valuable precursor in the synthesis of various biologically active molecules.
Synthesis of Clemizole (B1669166) Analogues
Clemizole is an antihistamine that has been investigated for other therapeutic applications, including as an antiviral agent.[7] Analogues of clemizole can be synthesized using this compound as a key building block for the N-alkylation of a benzimidazole (B57391) core.
Precursors for Monoamine Oxidase (MAO) Inhibitors
Derivatives of this compound have been explored in the development of monoamine oxidase (MAO) inhibitors. For instance, the reaction of this compound with aminoethanol can yield an ether that serves as a precursor for compounds with potential MAO inhibitory activity.[2]
Conclusion
This compound is a highly useful and reactive building block in organic synthesis. Its ability to undergo both nucleophilic substitution at the benzylic position and palladium-catalyzed cross-coupling at the aromatic ring provides synthetic chemists with a powerful tool for the construction of diverse and complex molecules. The detailed protocols and comparative data presented in this guide are intended to facilitate its effective application in research and drug development, enabling the synthesis of novel compounds with potential therapeutic value. As with all reactive halides, appropriate safety precautions should be taken when handling this compound.
References
- 1. This compound | 766-80-3 [chemicalbook.com]
- 2. This compound 97 766-80-3 [sigmaaldrich.com]
- 3. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
3-Chlorobenzyl Bromide: A Comprehensive Technical Guide for Benzylation Reactions in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorobenzyl bromide is a versatile reagent widely employed in organic synthesis, particularly for the introduction of the 3-chlorobenzyl group onto a variety of nucleophilic substrates. This process, known as benzylation, is a cornerstone of synthetic and medicinal chemistry, primarily utilized for the protection of functional groups and the synthesis of complex molecular architectures. The presence of the chlorine atom on the aromatic ring offers a site for further functionalization, making this compound a valuable building block in the development of novel pharmaceutical agents and other advanced materials.
This in-depth technical guide provides a comprehensive overview of the applications of this compound as a benzylating reagent. It includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate its effective use in research and drug development.
Physicochemical Properties and Safety Information
This compound is a colorless to light brown liquid with a sharp, lachrymatory odor. It is crucial to handle this reagent with appropriate safety precautions in a well-ventilated fume hood, wearing personal protective equipment including gloves, safety goggles, and a lab coat.
| Property | Value | Reference |
| CAS Number | 766-80-3 | [1] |
| Molecular Formula | C₇H₆BrCl | [1] |
| Molecular Weight | 205.48 g/mol | [1] |
| Boiling Point | 109-110 °C at 12 mmHg | |
| Density | 1.565 g/mL at 25 °C | |
| Refractive Index | n20/D 1.588 |
Core Applications: Benzylation of Nucleophiles
This compound readily undergoes nucleophilic substitution reactions (Sₙ2) with a wide range of nucleophiles, including alcohols, phenols, amines, thiols, and carboxylates. The general mechanism involves the displacement of the bromide ion by the nucleophile.
O-Benzylation of Alcohols and Phenols
The protection of hydroxyl groups as benzyl (B1604629) ethers is a common strategy in multi-step synthesis. The Williamson ether synthesis is the most frequently employed method, involving the deprotonation of the alcohol or phenol (B47542) with a suitable base, followed by reaction with this compound.
General Experimental Protocol (Williamson Ether Synthesis):
-
To a solution of the alcohol or phenol in a suitable aprotic solvent (e.g., DMF, THF, or acetone), add a base (e.g., NaH, K₂CO₃, or Cs₂CO₃).
-
Stir the mixture at room temperature until deprotonation is complete.
-
Add this compound dropwise to the reaction mixture.
-
Heat the reaction to an appropriate temperature (can range from room temperature to reflux) and monitor by TLC until completion.
-
After cooling, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Substrate Type | Base | Solvent | Temperature | Time | Yield |
| Primary Alcohol | NaH | THF | Reflux | 12 h | Good to Excellent |
| Secondary Alcohol | NaH | DMF | 60 °C | 24 h | Moderate to Good |
| Phenol | K₂CO₃ | Acetone | Reflux | 8 h | Good to Excellent |
| Hindered Phenol | Cs₂CO₃ | DMF | 80 °C | 48 h | Moderate |
Deprotection of 3-Chlorobenzyl Ethers:
The cleavage of benzyl ethers is typically achieved through catalytic hydrogenation. However, for substrates containing other reducible functional groups, alternative methods are required. A combination of boron trichloride (B1173362) (BCl₃) and a cation scavenger like pentamethylbenzene (B147382) provides an effective method for the deprotection of phenolic benzyl ethers under mild conditions.[2]
Experimental Protocol for Deprotection of a Phenolic 3-Chlorobenzyl Ether: [2]
-
Dissolve the 3-chlorobenzyl-protected phenol in anhydrous dichloromethane (B109758).
-
Add pentamethylbenzene (3 equivalents) to the solution.
-
Cool the mixture to -78 °C.
-
Slowly add a 1 M solution of boron trichloride in dichloromethane (2 equivalents).
-
Stir the reaction at -78 °C for 45 minutes.
-
Quench the reaction with a chloroform/methanol (B129727) mixture (10:1) at -78 °C and allow it to warm to room temperature.
-
Perform an aqueous work-up and purify the product by column chromatography.
N-Benzylation of Amines
The reaction of this compound with primary and secondary amines provides a straightforward route to the corresponding N-benzylated products. These reactions are typically carried out in the presence of a base to neutralize the hydrobromic acid formed. Over-alkylation can be an issue with primary amines, leading to a mixture of mono- and di-benzylated products.
| Amine Type | Base | Solvent | Temperature | Time | Yield |
| Primary Amine | K₂CO₃ | Acetonitrile | Reflux | 12 h | Moderate to Good |
| Secondary Amine | NaOH | Dioxane/Water | Room Temp | 15 min | 67-94% |
Experimental Protocol for N-Benzylation of Secondary Amines:
-
Dissolve the secondary amine in a mixture of dioxane and water.
-
Add a solution of sodium hydroxide (B78521).
-
To this mixture, add this compound.
-
Stir vigorously at room temperature for 15 minutes.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography if necessary.
S-Benzylation of Thiols
This compound reacts readily with thiols or their corresponding thiolates to form stable thioethers. A robust one-pot synthesis from benzyl halides using thiourea (B124793) avoids the handling of odorous thiols.
Experimental Protocol for One-Pot Synthesis of Unsymmetrical Thioethers:
-
Reflux a mixture of one equivalent of a benzyl halide (e.g., benzyl bromide) and 1.1 equivalents of thiourea in methanol overnight.
-
Add three equivalents of solid sodium hydroxide and continue to reflux for 2-3 hours.
-
Cool the reaction to room temperature and add 0.85 equivalents of this compound.
-
Reflux the mixture for 8-16 hours.
-
After cooling, partition the mixture between aqueous sodium hydroxide and dichloromethane.
-
The organic layer contains the desired unsymmetrical thioether.
Esterification of Carboxylic Acids
The reaction of carboxylate anions with this compound provides the corresponding benzyl esters. This method is particularly useful for the protection of carboxylic acids.
Experimental Protocol for Esterification:
-
To a solution of the carboxylic acid in a suitable solvent (e.g., DMF), add a base such as sodium bicarbonate or triethylamine (B128534) to generate the carboxylate anion.
-
Add this compound to the mixture.
-
Heat the reaction mixture (e.g., to 90 °C) and stir for several hours.
-
After completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the crude ester by column chromatography or recrystallization.
Applications in the Synthesis of Bioactive Molecules
The 3-chlorobenzyl moiety is present in a variety of biologically active compounds. This compound serves as a key intermediate in the synthesis of these molecules.
-
Antifungal and Antibacterial Agents: The 3-chlorobenzyl group is a common structural motif in compounds exhibiting antimicrobial properties.
-
Enzyme Inhibitors: Derivatives of this compound have been used to synthesize inhibitors of enzymes such as monoamine oxidase B and heme oxygenase-2.
-
Heterocyclic Chemistry: It is a valuable reagent for the synthesis of various heterocyclic frameworks, including benzimidazoles, which are important scaffolds in medicinal chemistry. For instance, it is a starting reagent in the synthesis of 1-(3-chlorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole dihydrochloride.
Conclusion
This compound is a highly effective and versatile reagent for the introduction of the 3-chlorobenzyl group onto a wide array of nucleophilic substrates. Its utility in protecting group strategies and as a building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery, is well-established. The experimental protocols and data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to effectively and safely utilize this important synthetic tool. Careful consideration of reaction conditions, particularly the choice of base and solvent, is crucial for achieving high yields and minimizing side reactions.
References
An In-depth Technical Guide to 3-Chlorobenzyl Bromide and its Synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Chlorobenzyl bromide (α-Bromo-3-chlorotoluene), a versatile reagent in organic synthesis with significant applications in medicinal chemistry and drug development. This document details its chemical properties, safety information, key synthetic applications with experimental protocols, and its interaction with biological signaling pathways.
Chemical Identity and Synonyms
This compound is an organic halide widely used as a benzylating agent. For clarity and comprehensive literature searching, a list of its common synonyms and chemical identifiers is provided below.
Table 1: Synonyms and Chemical Identifiers for this compound
| Identifier Type | Value |
| Systematic Name | 1-(Bromomethyl)-3-chlorobenzene |
| Common Synonyms | α-Bromo-3-chlorotoluene, m-Chlorobenzyl bromide, alpha-Bromo-m-chlorotoluene |
| CAS Number | 766-80-3[1][2] |
| Molecular Formula | C₇H₆BrCl[1][2] |
| Molecular Weight | 205.48 g/mol [1][2] |
| InChI Key | LZIYAIRGDHSVED-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)CBr)Cl |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in experimental setups.
Table 2: Physicochemical Data for this compound
| Property | Value | Reference |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 109-110 °C at 12 mmHg | [1] |
| Melting Point | 17.5 °C | [4] |
| Density | 1.565 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.588 | [1] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |
| Solubility | Insoluble in water. Soluble in common organic solvents like dichloromethane (B109758) and ethanol. |
Safety and Handling
This compound is a corrosive and lachrymatory compound that requires careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.
Table 3: GHS Hazard Information for this compound
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Danger | H314: Causes severe skin burns and eye damage.[5] | |
| Serious Eye Damage/Eye Irritation | Danger | H318: Causes serious eye damage. |
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and amines. Keep the container tightly closed.
Key Synthetic Applications and Experimental Protocols
This compound is a valuable reagent for introducing the 3-chlorobenzyl moiety into a wide range of molecules. Its primary applications lie in N-alkylation, O-alkylation (Williamson ether synthesis), and S-alkylation reactions, which are fundamental transformations in the synthesis of pharmaceuticals and other biologically active compounds.
Synthesis of Benzyl (B1604629) Thioethers
This compound is used in the synthesis of both symmetrical and unsymmetrical benzyl thioethers. These compounds are important intermediates in medicinal chemistry.
Experimental Protocol: One-Pot Synthesis of Unsymmetrical Benzyl Thioethers
This protocol is adapted from a robust one-pot procedure that avoids the handling of odorous thiols.
-
Materials: this compound, thiourea (B124793), sodium hydroxide (B78521), a second benzyl halide (e.g., benzyl bromide), methanol, dichloromethane.
-
Procedure:
-
In a round-bottom flask, dissolve thiourea (1.1 equivalents) and this compound (1.0 equivalent) in methanol.
-
Reflux the mixture for 3-4 hours.
-
Cool the reaction mixture to room temperature and add solid sodium hydroxide (3.0 equivalents).
-
Heat the mixture again to reflux for 2-3 hours.
-
After cooling to room temperature, add the second benzyl halide (0.85 equivalents).
-
Reflux the mixture for 8-16 hours.
-
After the reaction is complete, cool the mixture and partition it between aqueous sodium hydroxide and dichloromethane.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude thioether.
-
Purify the product by column chromatography if necessary.
-
Williamson Ether Synthesis
The Williamson ether synthesis is a widely used method for preparing ethers. This compound can be reacted with an alkoxide to form a 3-chlorobenzyl ether.
Experimental Protocol: General Procedure for Williamson Ether Synthesis
-
Materials: this compound, an alcohol, a strong base (e.g., sodium hydride), and an aprotic solvent (e.g., THF or DMF).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol and the aprotic solvent.
-
Cool the solution in an ice bath and slowly add the strong base (e.g., sodium hydride, 1.1 equivalents).
-
Allow the mixture to stir at room temperature for 30 minutes to an hour to ensure complete formation of the alkoxide.
-
Slowly add this compound (1.0 equivalent) to the reaction mixture.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction may be heated to facilitate completion.
-
Once the reaction is complete, carefully quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ether by column chromatography.
-
N-Alkylation of Amines and Heterocycles
This compound readily alkylates primary and secondary amines, as well as nitrogen-containing heterocycles like benzimidazoles, to form the corresponding N-(3-chlorobenzyl) derivatives. This reaction is crucial in the synthesis of many biologically active compounds. A notable example is its use as a starting reagent in the synthesis of 1-(3-chlorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole dihydrochloride (B599025), an analog of the antihistamine clemizole.[6]
Experimental Protocol: N-Alkylation of 2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole
This general protocol is based on standard N-alkylation procedures for benzimidazoles.
-
Materials: 2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole, this compound, a base (e.g., potassium carbonate or sodium hydride), and a polar aprotic solvent (e.g., DMF or acetonitrile).
-
Procedure:
-
To a solution of 2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole (1.0 equivalent) in the chosen solvent, add the base (1.2-1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature or heat as necessary, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography. To obtain the dihydrochloride salt, the free base can be dissolved in a suitable solvent and treated with hydrochloric acid.
-
Biological Significance and Signaling Pathway Involvement
Derivatives of this compound have shown significant biological activity, highlighting the importance of the 3-chlorobenzyl moiety in drug design. A key example is the inhibition of diacylglycerol lipase (B570770) (DAGL), a critical enzyme in the endocannabinoid signaling pathway.
Inhibition of Diacylglycerol Lipase (DAGL)
N-benzylic substituted glycine (B1666218) sulfonamides containing a 3-chlorobenzyl group have been identified as reversible inhibitors of diacylglycerol lipase (DAGL).[7] DAGL is responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1][8] 2-AG is a major endogenous ligand for the cannabinoid receptors CB1 and CB2, which are key players in modulating neurotransmission.[1][8]
Inhibition of DAGL by a 3-chlorobenzyl-containing compound leads to a decrease in the production of 2-AG.[9] This reduction in 2-AG levels subsequently diminishes the activation of presynaptic CB1 receptors, which would normally inhibit neurotransmitter release.[5][8] The downstream effects of DAGL inhibition can include alterations in synaptic plasticity, pain perception, and inflammatory responses.[1][10]
Endocannabinoid Signaling Pathway
The following diagram illustrates the endocannabinoid signaling pathway and the point of intervention by a 3-chlorobenzyl-containing DAGL inhibitor.
Caption: Endocannabinoid signaling pathway showing DAGL inhibition.
Conclusion
This compound and its synonyms are indispensable reagents in modern organic and medicinal chemistry. Their utility in constructing complex molecular architectures, particularly those with therapeutic potential, is well-established. The discovery of 3-chlorobenzyl-containing compounds as inhibitors of key enzymes in signaling pathways, such as DAGL in the endocannabinoid system, underscores the continued importance of this chemical entity in drug discovery and development. This guide provides a foundational resource for researchers working with this versatile compound, enabling safer handling, effective application in synthesis, and a deeper understanding of its biological implications.
References
- 1. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endocannabinoid signaling and synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound 97 766-80-3 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Inhibition of diacylglycerol lipase β modulates lipid and endocannabinoid levels in the ex vivo human placenta [frontiersin.org]
- 10. Inhibition of diacylglycerol lipase α induced blood–brain barrier breach in female Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Safe Handling of 3-Chlorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3-Chlorobenzyl bromide (CAS No. 766-80-3), a crucial reagent in various synthetic applications within pharmaceutical and chemical research. Due to its hazardous properties, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. This substance is a colorless to light yellow liquid.[1][2] It is characterized as a lachrymator, meaning it is a potent irritant to the eyes, causing tearing.[3][4]
Table 1: Physicochemical and Toxicity Data for this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₇H₆BrCl | [3][5] |
| Molecular Weight | 205.48 g/mol | [5][6] |
| Appearance | Colorless to light yellow liquid | [1][7] |
| Boiling Point | 109-110 °C @ 12 mmHg | [1][6] |
| Density | 1.565 g/mL at 25 °C | [6][7] |
| Flash Point | > 110 °C (> 230 °F) | [1] |
| Solubility | Slightly soluble in water.[2] Reacts slowly with water.[8] | [2][8] |
| Vapor Density | 7.1 | [1] |
| Acute Toxicity | No acute toxicity information is available. The toxicological properties have not been fully investigated.[1] Causes severe skin burns and eye damage.[1][9] May cause respiratory irritation.[3] | [1][3][9] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance, primarily due to its corrosive nature and lachrymatory effects.[1][3]
Primary Hazards:
-
Corrosive: Causes severe skin burns and eye damage.[1][9][10]
-
Lachrymator: A powerful eye irritant that can cause significant tearing and discomfort.[3][4]
-
Respiratory Irritant: Inhalation of vapors may cause respiratory irritation, coughing, shortness of breath, headache, and nausea.[3] The substance is destructive to the tissues of the mucous membranes and upper respiratory tract.[3]
-
Combustible: The substance is a combustible liquid.[7]
Personal Protective Equipment (PPE): To mitigate the risks associated with handling this compound, the following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and vapors.[1][3]
-
Hand Protection: Wear protective gloves.[1][3] Given the corrosive nature of the chemical, gloves made of a resistant material such as Viton or a suitable laminate should be considered.
-
Skin and Body Protection: A lab coat, and in situations with a higher risk of splashing, a chemical-resistant apron or suit should be worn.[1][3] Safety shoes are also recommended.[3]
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][10] In cases of insufficient ventilation, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[1]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical. Medical attention should be sought immediately in all cases of exposure.[1][3]
Exposure Response Workflow
Caption: First aid procedures for this compound exposure.
-
Inhalation: Remove the individual to fresh air and keep them comfortable for breathing.[3] If breathing has stopped, provide artificial respiration.[3] Seek immediate medical attention.[3]
-
Skin Contact: Immediately take off all contaminated clothing.[3] Wash the affected area with plenty of soap and water.[3] Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[3] If contact lenses are present and it is easy to do so, remove them.[3] Continue rinsing and seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3]
Spill and Disposal Procedures
Prompt and safe cleanup of spills is essential to prevent exposure and environmental contamination.
Spill Response Workflow
Caption: Logical workflow for handling a this compound spill.
Spill Cleanup:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[3]
-
Ventilate: Ensure the area is well-ventilated.[3]
-
Contain: For a liquid spill, create a dike around the spill using an inert absorbent material such as sand, vermiculite (B1170534), or a commercial absorbent pad.[1]
-
Absorb: Carefully apply the absorbent material to the spill, working from the outside in to prevent spreading.[1]
-
Collect: Once the material is fully absorbed, carefully scoop it into a designated, sealable container for hazardous waste.[1]
-
Decontaminate: Clean the spill area thoroughly. A detailed decontamination protocol is provided in Section 5.
-
Dispose: Dispose of the container with the absorbed spill material and any contaminated cleaning materials as hazardous waste through an approved disposal facility.[3]
Experimental Protocol: Decontamination and Neutralization
5.1. Surface Decontamination
This protocol is for cleaning surfaces contaminated with small amounts of this compound.
Materials:
-
A solution of 5-10% aqueous sodium carbonate or sodium bicarbonate.
-
Paper towels or other absorbent materials.
-
Appropriate PPE (as listed in Section 2).
-
Hazardous waste disposal bags.
Procedure:
-
Ensure the contaminated area is well-ventilated, preferably within a fume hood.
-
Wearing appropriate PPE, gently wipe the contaminated surface with a paper towel dampened with the sodium carbonate or bicarbonate solution. This will help to hydrolyze the benzyl (B1604629) bromide to the less hazardous 3-chlorobenzyl alcohol.
-
Repeat the wiping process with fresh, dampened paper towels at least two more times to ensure thorough decontamination.
-
Wipe the surface with a paper towel dampened with water to remove any residual salts.
-
Finally, wipe the surface dry with a clean paper towel.
-
Place all used paper towels and any other contaminated materials into a hazardous waste bag for proper disposal.
5.2. Neutralization of Bulk Material or Spills
This protocol is for neutralizing larger quantities of this compound, such as in the case of a spill or for quenching a reaction. The reaction of benzyl halides with amines is a well-established method for their conversion to less hazardous quaternary ammonium (B1175870) salts.
Materials:
-
Triethylamine (B128534) (Et₃N) or a similar non-volatile tertiary amine.
-
An inert solvent such as tetrahydrofuran (B95107) (THF) or acetone (B3395972).
-
A suitable reaction vessel or container for the spill.
-
Appropriate PPE.
-
Hazardous waste containers.
Procedure:
-
In a well-ventilated area and wearing appropriate PPE, contain the spilled this compound.
-
If the spill is neat, dilute it carefully with an equal volume of an inert solvent like THF or acetone to moderate the reaction.
-
Slowly and with stirring, add a 1.5 molar excess of triethylamine to the diluted this compound. The reaction is exothermic, so the addition should be controlled to manage the temperature.
-
Allow the mixture to stir for at least one hour to ensure the complete conversion of the benzyl bromide to the corresponding benzyltriethylammonium bromide salt.
-
The resulting mixture, containing the quaternary ammonium salt, can then be absorbed onto an inert material like vermiculite or sand.
-
The absorbed material should be collected into a sealed container and disposed of as hazardous waste.
Storage and Handling
Proper storage and handling are crucial to prevent accidents and maintain the chemical's integrity.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[3] The container should be kept tightly closed.[3] this compound is moisture-sensitive and should be stored under an inert atmosphere if possible.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, bases, alcohols, amines, and metals.[1] It also reacts with water.[8]
-
Handling: Always handle this compound in a chemical fume hood.[10] Avoid breathing vapors or mist.[3] Prevent contact with skin and eyes.[3] Emergency eyewash stations and safety showers should be readily accessible in the immediate work area.[3]
Fire and Explosion Hazards
-
Fire Hazards: this compound is a combustible liquid.[7] In the event of a fire, it can decompose to produce toxic and corrosive gases, including carbon oxides, hydrogen bromide, and hydrogen chloride.[3]
-
Explosion Hazards: There is a risk of explosion if the container is heated under confinement.[3]
-
Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray to extinguish a fire.[3]
-
Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can safely handle this compound, minimizing risks and ensuring a secure laboratory environment.
References
- 1. qmul.ac.uk [qmul.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sciencemadness Discussion Board - Benzyl Bromide Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. ehs.utk.edu [ehs.utk.edu]
- 6. jk-sci.com [jk-sci.com]
- 7. nj.gov [nj.gov]
- 8. CN102329192A - Benzyl bromide synthesis method - Google Patents [patents.google.com]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. How to deal with a lab chemical spill - Evolve [evolveltd.eu]
Solubility of 3-Chlorobenzyl Bromide in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3-Chlorobenzyl bromide (C₇H₆BrCl) is a substituted aromatic compound widely employed as a building block in the synthesis of a variety of molecules. Its reactivity, stemming from the benzylic bromide, makes it a valuable intermediate. Understanding its solubility in different organic solvents is crucial for reaction design, optimization of reaction conditions, purification processes, and formulation development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 766-80-3 | [1][2] |
| Molecular Formula | C₇H₆BrCl | [1][2] |
| Molecular Weight | 205.48 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Density | 1.565 g/mL at 25 °C | [1] |
| Boiling Point | 109-110 °C at 12 mmHg | [1][2] |
| Refractive Index | n20/D 1.588 | [1] |
Solubility Profile
Qualitative Solubility Summary
Quantitative solubility data for this compound in specific organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and information on analogous compounds like benzyl (B1604629) bromide, a qualitative assessment of its solubility can be made.
This compound is generally described as being moderately soluble in organic solvents and having limited solubility in water. Benzyl bromide, a closely related compound, is reported to be miscible with ethanol (B145695) and ether, and soluble in carbon tetrachloride and benzene. This suggests that this compound is likely to exhibit high solubility in a range of common organic solvents.
The principle of "like dissolves like" is a key determinant of solubility. As a moderately polar molecule, this compound is expected to be readily soluble in solvents of similar polarity.
Expected Solubility:
-
High Solubility: Dichloromethane, Chloroform, Toluene, Acetone, Ethyl Acetate, Ethanol, Methanol
-
Lower Solubility: Hexane and other non-polar aliphatic hydrocarbons.
-
Insoluble/Slightly Soluble: Water
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in the aforementioned common organic solvents could not be located. The following section provides a detailed experimental protocol for researchers to determine these values in their own laboratory settings.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the gravimetric determination of the solubility of this compound, a liquid, in various organic solvents. This method is adapted from general procedures for solubility determination of liquids.
Materials
-
This compound (purity ≥ 97%)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, dichloromethane, chloroform, ethyl acetate, toluene, hexane) of analytical grade
-
Thermostatically controlled water bath or incubator
-
Calibrated analytical balance (readable to ±0.0001 g)
-
Glass vials with airtight screw caps
-
Calibrated pipettes and syringes
-
Vortex mixer
-
Centrifuge (optional)
-
Drying oven
Procedure
-
Solvent Preparation: Add a known volume (e.g., 5.00 mL) of the desired organic solvent to a series of pre-weighed glass vials.
-
Solute Addition: Carefully add small, accurately weighed increments of this compound to each vial.
-
Equilibration: After each addition, cap the vial tightly and vortex for 2-3 minutes to facilitate mixing. Place the vials in a thermostatically controlled environment (e.g., 25 °C) and allow them to equilibrate for at least 24 hours. Periodically agitate the samples during this time.
-
Observation of Saturation: Continue adding this compound until a separate, undissolved liquid phase of the solute is observed, indicating that a saturated solution has been formed.
-
Separation of Phases: If a stable emulsion does not form, allow the undissolved this compound to settle. If necessary, centrifuge the vials at a low speed to aid in the separation of the two phases.
-
Sampling of Saturated Solution: Carefully extract a known volume (e.g., 1.00 mL) of the clear, saturated supernatant (the solvent layer) using a calibrated pipette, ensuring that none of the undissolved solute is transferred.
-
Gravimetric Analysis: Transfer the sampled supernatant to a pre-weighed, clean, and dry vial. Weigh the vial containing the sample to determine the mass of the saturated solution.
-
Solvent Evaporation: Place the vial in a drying oven at a temperature slightly above the boiling point of the solvent but well below the boiling point of this compound to evaporate the solvent completely. A gentle stream of inert gas (e.g., nitrogen) can be used to accelerate this process.
-
Final Weighing: Once all the solvent has evaporated and the vial has cooled to room temperature in a desiccator, weigh the vial containing the residual this compound.
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = (Mass of residual this compound / Volume of supernatant sampled) * 100
Data Presentation
All quantitative data should be recorded and presented in a clear, tabular format for easy comparison of the solubility of this compound in different solvents at a specified temperature.
Visualizations
Logical Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of a liquid solute in a solvent.
Caption: A flowchart outlining the key steps in the experimental determination of solubility.
Principle of "Like Dissolves Like"
The solubility of organic compounds is governed by the principle of "like dissolves like," which is illustrated in the diagram below.
Caption: A diagram illustrating the expected solubility of this compound based on solvent polarity.
Conclusion
While specific quantitative solubility data for this compound remains elusive in the current body of scientific literature, this guide provides a robust framework for researchers. The qualitative assessment, based on the principle of "like dissolves like" and analogy to similar compounds, suggests high solubility in common polar and moderately polar organic solvents. The detailed experimental protocol provided herein offers a reliable method for determining precise solubility values, enabling the optimization of synthetic procedures and other applications in a laboratory setting. Researchers are encouraged to use this guide as a foundation for their work with this compound.
References
Methodological & Application
Application Notes and Protocols for the Use of 3-Chlorobenzyl Bromide in Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorobenzyl bromide is a versatile reagent in organic synthesis, serving as a key building block for the introduction of the 3-chlorobenzyl moiety into a variety of molecules.[1] Its utility is particularly pronounced in the development of pharmaceutical agents and other biologically active compounds. This reagent readily participates in nucleophilic substitution reactions, making it an ideal candidate for the alkylation of heteroatoms such as nitrogen, oxygen, and sulfur. The resulting 3-chlorobenzylated compounds have shown a wide range of biological activities, including antifungal, anticancer, and insecticidal properties.
These application notes provide detailed protocols for the N-alkylation, O-alkylation, and S-alkylation of various substrates using this compound. The methodologies are designed to be clear and reproducible for researchers in academic and industrial settings.
General Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₆BrCl | [2] |
| Molecular Weight | 205.48 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 109-110 °C at 12 mmHg | [2] |
| Density | 1.565 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.588 | [2] |
Experimental Protocols
Protocol 1: N-Alkylation of Amines - Synthesis of N-(3-Chlorobenzyl)aniline
This protocol describes the N-alkylation of aniline (B41778) with this compound. The reaction can be complicated by over-alkylation, so careful control of stoichiometry is important.
Materials:
-
Aniline
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (B1210297)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing acetonitrile, add aniline (1.0 equivalent) and potassium carbonate (2.0 equivalents).
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.1 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash with ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data for N-Alkylation of Anilines with Benzyl (B1604629) Halides:
| Aniline Derivative | Benzyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Benzyl bromide | K₂CO₃ | Toluene | 110 | 6 | 97 |
| Substituted anilines | Substituted benzyl alcohols | t-BuOK | Toluene | 140 | 24 | Variable |
Note: The data in the table is generalized from similar reactions and may require optimization for the specific synthesis of N-(3-Chlorobenzyl)aniline.
Protocol 2: O-Alkylation of Phenols - Synthesis of 3-Chlorobenzyl Phenyl Ether
This protocol details the O-alkylation of phenol (B47542) with this compound via the Williamson ether synthesis.[3][4]
Materials:
-
Phenol
-
This compound
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetone (B3395972) or Acetonitrile
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve phenol (1.0 equivalent) in acetone or acetonitrile.
-
Add anhydrous potassium carbonate (2.0 equivalents) to the solution.
-
Stir the suspension at room temperature for 30 minutes.
-
Add this compound (1.2 equivalents) to the mixture.
-
Heat the reaction to reflux and monitor by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data for O-Alkylation of Phenols:
| Phenol Derivative | Alkylating Agent | Base | Solvent | Temperature | Yield (%) |
| Phenol | Alkyl bromide | K₂CO₃ | Acetonitrile | Reflux | Good to Excellent |
| Substituted Phenols | 1-Bromo-3-chloropropane | Phase Transfer Catalyst | Dichloromethane/Water | Room Temp | Variable |
Note: This is a general procedure; specific conditions may need to be optimized.
Protocol 3: S-Alkylation of Thiols - Synthesis of 3-Chlorobenzyl Phenyl Sulfide
This protocol outlines the synthesis of a thioether through the S-alkylation of thiophenol with this compound. A one-pot synthesis using thiourea (B124793) can also be employed to generate the thiol in situ.[1]
Materials:
-
Thiophenol
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol (B129727) (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve thiophenol (1.0 equivalent) in methanol in a round-bottom flask.
-
Add a solution of sodium hydroxide (1.1 equivalents) in water.
-
Stir the mixture at room temperature for 30 minutes to form the sodium thiophenoxide.
-
Add this compound (1.05 equivalents) to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC.
-
Once the reaction is complete, cool to room temperature and remove the methanol under reduced pressure.
-
Add water to the residue and extract with dichloromethane.
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data for S-Alkylation with this compound:
| Thiol Source | Second Benzyl Halide | Yield (%) |
| This compound (via thiourea) | 4-Methoxybenzyl bromide | 86 |
| This compound (via thiourea) | 2-Methylbenzyl chloride | 87 |
| This compound (via thiourea) | 4-Methylbenzyl bromide | 90 |
| This compound (via thiourea) | This compound | 91 |
Data from a one-pot synthesis using thiourea to generate the initial thiolate from this compound, followed by reaction with a second benzyl halide.[1]
Applications in Drug Development and Biological Research
Derivatives of this compound have shown significant potential in various therapeutic areas.
-
Antifungal Activity: Benzimidazole (B57391) derivatives synthesized using this compound have demonstrated high antifungal activity against pathogenic yeasts like Candida glabrata and Candida krusei.[1] These compounds act by inhibiting the ergosterol (B1671047) biosynthesis pathway, a critical process for fungal cell membrane integrity.[1][5]
-
Anticancer Activity: N-substituted sophoridinol derivatives, where a 3-chlorobenzyl group is introduced, have shown enhanced antiproliferative activity against various human tumor cell lines.[2][6] The mechanism of action involves arresting the cell cycle at the G0/G1 phase.[6][7]
-
Insecticidal Activity: 1,2,4-Oxadiazole derivatives incorporating a 3-chlorobenzyl moiety have been investigated as potential insecticides. Their mode of action can involve targeting the muscarinic acetylcholine (B1216132) receptor in insects.[8]
Visualization of a Biological Pathway
The following diagram illustrates the ergosterol biosynthesis pathway in fungi and highlights the inhibitory action of a benzimidazole derivative, which can be synthesized using this compound.
Caption: Inhibition of the fungal ergosterol biosynthesis pathway.
Experimental Workflow for Alkylation Reactions
The general workflow for performing alkylation reactions with this compound is depicted below.
Caption: General experimental workflow for alkylation.
References
- 1. An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Sophoridinol Derivatives as a Novel Family of Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of sophoridinol derivatives as a novel family of potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes: 3-Chlorobenzyl Bromide as a Protecting Group for Alcohols and Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the judicious use of protecting groups is paramount. The 3-chlorobenzyl (3-ClBn) group offers a valuable tool for the temporary protection of hydroxyl and amino functionalities. As a member of the benzyl (B1604629) family of protecting groups, it shares their general stability towards a wide range of reaction conditions, yet the presence of the chloro substituent can subtly modulate its reactivity and stability, offering potential advantages in specific synthetic strategies.
The 3-chlorobenzyl group is typically introduced via nucleophilic substitution using 3-chlorobenzyl bromide. It is generally stable to basic and mildly acidic conditions, as well as to many oxidizing and reducing agents that do not involve catalytic hydrogenation. Deprotection is most commonly achieved through catalytic hydrogenolysis, a method known for its mildness and efficiency. The chloro-substituent, being electron-withdrawing, can influence the rate of both protection and deprotection reactions compared to the unsubstituted benzyl group.
These application notes provide a detailed overview of the use of this compound for the protection of alcohols and amines, including comprehensive experimental protocols and quantitative data to facilitate its implementation in research and development.
Data Presentation
The following tables summarize typical reaction conditions and yields for the protection of alcohols and amines with this compound and their subsequent deprotection. Please note that specific yields and reaction times can vary depending on the substrate and precise reaction conditions.
Table 1: Protection of Alcohols and Amines with this compound
| Substrate Type | Reagents and Conditions | Solvent | Time (h) | Yield (%) |
| Primary Alcohol | This compound, NaH | DMF | 2 - 6 | 85 - 95 |
| Secondary Alcohol | This compound, NaH | THF | 4 - 12 | 80 - 90 |
| Phenol | This compound, K₂CO₃ | Acetonitrile | 2 - 8 | 90 - 98 |
| Primary Amine | This compound, K₂CO₃ | Acetonitrile | 3 - 6 | 80 - 95 |
| Secondary Amine | This compound, Et₃N | CH₂Cl₂ | 6 - 18 | 75 - 90 |
| Aniline | This compound, NaHCO₃ | DMF | 4 - 12 | 85 - 95 |
Table 2: Deprotection of 3-Chlorobenzyl Protected Alcohols and Amines
| Protected Substrate | Reagents and Conditions | Solvent | Time (h) | Yield (%) |
| 3-ClBn Ether | H₂, 10% Pd/C (1 atm) | Ethanol (B145695) | 2 - 8 | 90 - 99 |
| 3-ClBn Ether | H₂, 10% Pd/C (40 psi)[1] | Methanol | 1 - 3 | >95 |
| 3-ClBn Amine | H₂, 10% Pd/C (1 atm) | Methanol | 3 - 12 | 85 - 98 |
| 3-ClBn Amine | H₂, 10% Pd/C (40 psi)[1] | Ethanol | 1 - 3 | >95 |
| 3-ClBn Ether (Aryl) | BCl₃, Pentamethylbenzene | CH₂Cl₂ | 1 - 3 | 85 - 95 |
| 3-ClBn Amine | TFA | CH₂Cl₂ | 2 - 12 | 80 - 95 |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with this compound
Materials:
-
Primary alcohol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
This compound (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the primary alcohol in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 3-chlorobenzyl ether.
Protocol 2: Protection of a Primary Amine with this compound
Materials:
-
Primary amine (1.0 eq)
-
This compound (2.2 eq for dialkylation, 1.1 eq for monoalkylation with careful control)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
Anhydrous acetonitrile
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the primary amine in anhydrous acetonitrile, add K₂CO₃ and this compound.[1]
-
Heat the mixture to reflux and stir for 3-6 hours, monitoring the reaction progress by TLC.[1]
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-(3-chlorobenzyl)amine.
Protocol 3: Deprotection of a 3-Chlorobenzyl Ether by Catalytic Hydrogenolysis
Materials:
-
3-Chlorobenzyl ether (1.0 eq)
-
10% Palladium on activated carbon (Pd/C, 5-10 mol%)
-
Ethanol
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the 3-chlorobenzyl ether in ethanol in a flask suitable for hydrogenation.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus). Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 2-8 hours. Monitor the reaction by TLC. For more robust systems, a Parr shaker can be used at higher pressures (e.g., 40 psi) to reduce reaction times.[1]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with ethanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected alcohol. Further purification may be performed if necessary.
Protocol 4: Deprotection of an N-(3-Chlorobenzyl) Amine by Catalytic Hydrogenolysis
Materials:
-
N-(3-Chlorobenzyl) amine (1.0 eq)
-
10% Palladium on activated carbon (Pd/C, 10 mol%)
-
Methanol
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the N-(3-chlorobenzyl) amine in methanol.
-
Add the 10% Pd/C catalyst.
-
Subject the mixture to a hydrogen atmosphere (1 atm or higher pressure in a suitable apparatus) and stir vigorously at room temperature for 3-12 hours.[1]
-
Monitor the reaction by TLC. The presence of the chloro-substituent may slightly retard the reaction compared to an unsubstituted benzyl group.
-
Once the reaction is complete, filter the mixture through Celite® and wash the filter cake with methanol.
-
Concentrate the combined filtrates under reduced pressure to yield the deprotected amine.
Mandatory Visualization
References
Application Notes and Protocols: Synthesis of Benzyl Thioethers Using 3-Chlorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) thioethers are a significant class of organic compounds widely recognized for their presence in biologically active molecules and their utility as versatile intermediates in organic and medicinal chemistry.[1][2] The formation of the carbon-sulfur (C-S) bond is a critical transformation in the synthesis of numerous pharmaceuticals and agrochemicals.[3][4][5] One common and effective method for synthesizing benzyl thioethers is the nucleophilic substitution reaction between a benzyl halide and a thiol or a thiol equivalent, analogous to the Williamson ether synthesis.[6][7][8]
This document provides detailed protocols for the synthesis of benzyl thioethers using 3-chlorobenzyl bromide as a key reagent. This compound is a versatile starting material for introducing the 3-chlorobenzyl moiety into various molecular scaffolds.[9] A particularly robust and convenient one-pot procedure avoids the isolation and handling of malodorous thiols by generating the thiolate in situ from thiourea (B124793).[1] This method is applicable for the synthesis of both symmetrical and unsymmetrical benzyl thioethers in high yields and purity.[1]
Applications in Drug Development
The benzyl thioether motif is a key structural unit in a variety of pharmacologically active compounds.[2][10] Its presence can influence a molecule's potency, selectivity, and pharmacokinetic properties. For example, thioethers are found in drugs like the asthma medication Montelukast and the anti-ulcer agent Ufiprazole.[2] The synthesis of diverse libraries of benzyl thioethers is therefore a common strategy in lead optimization and the development of new chemical entities. The protocols described herein offer a reliable method for generating such compounds for screening and further development.
Data Presentation: Synthesis of Unsymmetrical Benzyl Thioethers from this compound
The following data summarizes the yields of various unsymmetrical benzyl thioethers synthesized using this compound and a second, different benzyl halide via the one-pot thiourea method.[1] The reaction involves the in situ formation of the 3-chlorobenzyl thiolate, which then reacts with a second electrophile.
| Entry | Second Benzyl Halide (Electrophile) | Product | Yield (%) [a] |
| 1 | 4-Methoxybenzyl chloride | 3-Chlorobenzyl 4-methoxybenzyl sulfide (B99878) | 86 |
| 2 | 2-Methylbenzyl chloride | 3-Chlorobenzyl 2-methylbenzyl sulfide | 87 |
| 3 | 4-Methylbenzyl bromide | 3-Chlorobenzyl 4-methylbenzyl sulfide | 90 |
| 4 | This compound | Bis(3-chlorobenzyl) sulfide (symmetrical) | 91 |
[a] Yield of thioether from the initial benzyl halide after chromatographic purification.[1]
Experimental Protocols
This section details the one-pot procedure for synthesizing symmetrical and unsymmetrical benzyl thioethers using this compound and thiourea. This method avoids the need to isolate the intermediate thiol.[1]
General Protocol for the One-Pot Synthesis of Benzyl Thioethers
This procedure is adapted from Eccles, K. S., et al., ARKIVOC 2010 (ix) 216-228.[1]
Materials:
-
This compound (or other first benzyl halide)
-
Thiourea
-
Methanol (or Ethanol)
-
Sodium hydroxide (B78521) (solid)
-
Second benzyl halide (for unsymmetrical thioethers)
-
Dichloromethane
-
Aqueous sodium hydroxide solution
Procedure:
-
Formation of the Isothiuronium (B1672626) Salt:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the first benzyl halide (e.g., this compound, 1.0 eq) and thiourea (1.1 eq) in methanol.
-
Heat the mixture to reflux. The reaction is typically complete within 3-4 hours, although it can be run overnight.
-
-
Generation of the Thiolate:
-
Cool the reaction mixture to room temperature.
-
Carefully add solid sodium hydroxide (3.0 eq) to the flask.
-
Heat the mixture under reflux for 2-3 hours to hydrolyze the isothiuronium salt and generate the sodium thiolate in situ.
-
-
Formation of the Thioether:
-
Cool the mixture again to room temperature.
-
For symmetrical thioethers: The reaction is largely complete at this stage, as the thiolate will have reacted with the remaining benzyl bromide. Proceed to step 4.
-
For unsymmetrical thioethers: Add the second, different benzyl halide (0.85 eq) to the reaction mixture.
-
Heat the mixture under reflux for an additional 8-16 hours.
-
-
Work-up and Purification:
-
After cooling to room temperature, partition the reaction mixture between an aqueous sodium hydroxide solution and dichloromethane.
-
Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude thioether.
-
If necessary, purify the product by silica (B1680970) gel column chromatography or recrystallization. In many cases, the product is sufficiently pure after the initial work-up.[1]
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of unsymmetrical benzyl thioethers.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Benzyl thioether formation merging copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. This compound 97 766-80-3 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Synthesis and Application of N-(3-Chlorobenzyl)ethanolamine: A Detailed Overview for Researchers
Abstract
This document provides a comprehensive guide to the synthesis, characterization, and potential applications of N-(3-Chlorobenzyl)ethanolamine. The primary reaction discussed is the nucleophilic substitution of 3-Chlorobenzyl bromide with aminoethanol. Detailed experimental protocols, data presentation, and discussions on the biological relevance of this class of compounds are included to support researchers, scientists, and professionals in the field of drug development.
Introduction
N-substituted ethanolamines are a significant class of compounds in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of more complex molecules.[1] The reaction between a benzyl (B1604629) halide and ethanolamine (B43304) is a common method for the preparation of these compounds. This application note focuses on the specific reaction of this compound with aminoethanol, a process that primarily yields N-(3-Chlorobenzyl)ethanolamine through N-alkylation. The presence of both a secondary amine and a primary alcohol in the product molecule offers multiple points for further functionalization, making it a versatile building block in synthetic chemistry.
The chlorobenzyl moiety is a common feature in various biologically active compounds, and its incorporation into the ethanolamine scaffold may impart interesting pharmacological properties. N-benzyl ethanolamine derivatives have been investigated as precursors for a range of therapeutic agents, including those with potential anticancer and antifungal activities.[2][3][4]
Reaction Scheme and Mechanism
The reaction proceeds via a nucleophilic substitution mechanism (SN2), where the amino group of ethanolamine acts as the nucleophile, attacking the electrophilic benzylic carbon of this compound and displacing the bromide ion.
Reaction:
This compound + Aminoethanol → N-(3-Chlorobenzyl)ethanolamine + Hydrogen bromide
Due to the presence of two nucleophilic centers in aminoethanol (the nitrogen of the amino group and the oxygen of the hydroxyl group), there is a possibility of both N-alkylation and O-alkylation. However, nitrogen is generally more nucleophilic than oxygen, especially in the case of primary amines and alcohols. Consequently, N-alkylation is the major pathway, leading to the formation of N-(3-Chlorobenzyl)ethanolamine as the principal product. The use of an excess of ethanolamine can also favor mono-N-alkylation and help to neutralize the HBr byproduct formed during the reaction.
Experimental Protocols
The following protocols are based on established methods for the synthesis of N-substituted ethanolamines and have been adapted for the specific reaction of this compound with aminoethanol.
Materials and Equipment
-
This compound (98% purity)
-
Aminoethanol (≥99% purity)
-
Ethanol (anhydrous)
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Synthesis of N-(3-Chlorobenzyl)ethanolamine
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (e.g., 0.1 mol) in anhydrous ethanol (100 mL).
-
To this solution, add an excess of aminoethanol (e.g., 0.3 mol) dropwise with stirring.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in water (100 mL) and make the solution basic (pH > 10) by the dropwise addition of a 2 M NaOH solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.
A similar synthesis for the para-substituted isomer, N-p-chlorobenzyl ethanolamine, reported a yield of 61.7%.[5]
Data Presentation
The following table summarizes the expected and reported data for N-substituted ethanolamines.
| Parameter | N-(p-Chlorobenzyl)ethanolamine (Reported)[5] | N-(3-Chlorobenzyl)ethanolamine (Expected) |
| Molecular Formula | C₉H₁₂ClNO | C₉H₁₂ClNO |
| Molecular Weight | 185.65 g/mol | 185.65 g/mol |
| Yield | 61.7% | Similar yield expected |
| Appearance | White solid | Colorless to pale yellow oil or solid |
| Mass Spectrometry (ESI-MS) | m/z (calcd): 185.0607, found [M+H]⁺: 186.0680 | Expected [M+H]⁺: ~186.06 |
Characterization
The synthesized N-(3-Chlorobenzyl)ethanolamine can be characterized using various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-chlorobenzyl group, a singlet for the benzylic methylene (B1212753) protons, and triplets for the two methylene groups of the ethanolamine moiety.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the benzylic carbon, and the two carbons of the ethanolamine chain.
-
Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. Characteristic C-H stretching peaks for the aromatic and aliphatic groups, as well as C-N and C-O stretching bands, are also expected.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Potential Applications and Biological Relevance
N-benzyl ethanolamine derivatives are recognized as valuable intermediates in the synthesis of various biologically active molecules.[2] For instance, they are used in the preparation of imidazoles, which have shown potential as calcitonin gene-related peptide (CGRP) antagonists, and in the synthesis of hydroxamic acids, which are being investigated as histone deacetylase inhibitors.[6]
While the specific biological activity of N-(3-Chlorobenzyl)ethanolamine is not extensively documented, the parent compound, ethanolamine, is known to influence cell proliferation through the mTOR signaling pathway and by affecting mitochondrial function.[7][8] The mTOR pathway is a central regulator of cell growth, proliferation, and survival.
The introduction of a chlorobenzyl group could modulate this activity or introduce new pharmacological properties. For example, some benzylidene-containing compounds have demonstrated cytotoxic activity against various cancer cell lines.[3] Therefore, N-(3-Chlorobenzyl)ethanolamine and its derivatives represent a promising area for further investigation in drug discovery, particularly in the fields of oncology and anti-infective research.
Safety Precautions
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Aminoethanol is corrosive and should be handled with care.
-
Follow standard laboratory safety procedures for handling and disposing of chemicals.
Conclusion
The reaction of this compound with aminoethanol provides a straightforward route to N-(3-Chlorobenzyl)ethanolamine, a versatile intermediate with potential applications in medicinal chemistry. This document provides a foundational protocol and relevant data to aid researchers in the synthesis, characterization, and further exploration of this and related compounds. The potential for this molecule and its derivatives to interact with significant biological pathways, such as the mTOR signaling cascade, warrants further investigation for the development of novel therapeutic agents.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. N-Benzyldiethanolamine Research Chemical [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines and their in vitro antifungal activity against Cryptococcus neoformans, Trichophyton mentagrophytes and Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN102503755A - Synthesis method for N-substituted ethanolamine - Google Patents [patents.google.com]
- 6. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 7. Ethanolamine enhances the proliferation of intestinal epithelial cells via the mTOR signaling pathway and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Chlorobenzyl Bromide in Pharmaceutical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorobenzyl bromide is a versatile reagent in pharmaceutical synthesis, primarily utilized as a key building block for introducing the 3-chlorobenzyl moiety into a wide range of molecular scaffolds. Its utility stems from the high reactivity of the benzylic bromide, which makes it an excellent electrophile for nucleophilic substitution reactions. This reactivity allows for the efficient formation of carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, which are fundamental transformations in the synthesis of diverse biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, focusing on the preparation of N-alkylated benzimidazoles and S-alkylated nitroketene dithioacetals, classes of compounds known for their potential as antibacterial, antifungal, and anti-inflammatory agents.
Key Applications in Pharmaceutical Synthesis
This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents. Its primary application is in alkylation reactions, where it reacts with nucleophiles such as amines, thiols, and alcohols to introduce the 3-chlorobenzyl group.[1][2] This structural motif is found in molecules targeting a range of therapeutic areas.
1. Synthesis of Benzimidazole (B57391) Derivatives: Benzimidazoles are a prominent heterocyclic scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial and antiviral properties. N-alkylation of the benzimidazole ring system is a common strategy to modulate the pharmacological properties of these compounds. This compound is an effective reagent for this transformation, leading to the formation of N-(3-chlorobenzyl)benzimidazoles.[3] These derivatives have been investigated for various therapeutic applications.
2. Synthesis of Dithioacetal Derivatives with Antibacterial Potential: Nitroketene dithioacetals are versatile intermediates in organic synthesis and have been explored for their biological activities. The S-alkylation of dipotassium (B57713) salt of nitroketene dithioacetal with this compound provides a straightforward route to S,S-bis(3-chlorobenzyl) derivatives. These compounds have been synthesized and evaluated for their antibacterial properties.[4][5]
3. Intermediate for CCR2/CCR5 Dual Antagonists: The C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5) are G-protein coupled receptors that play a pivotal role in inflammatory responses by mediating the migration of monocytes and lymphocytes to sites of inflammation.[6][7] Dual antagonists of CCR2 and CCR5 are therefore attractive therapeutic targets for a variety of inflammatory diseases. While a direct synthetic step for a specific clinical candidate using this compound is not explicitly detailed in readily available literature, the 3-chlorobenzyl moiety is a common feature in related small molecule antagonists, suggesting the utility of this compound in the synthesis of analogues and new chemical entities in this class.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving this compound.
Protocol 1: General Procedure for N-Alkylation of 2-Substituted Benzimidazoles
This protocol describes a general method for the synthesis of N-(3-chlorobenzyl)-2-substituted-benzimidazoles, a common core structure in various biologically active molecules.
Reaction Scheme:
Caption: General workflow for N-alkylation of benzimidazoles.
Materials:
-
2-Substituted benzimidazole (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq) or Sodium Hydroxide (NaOH) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
To a solution of the 2-substituted benzimidazole (1.0 eq) in anhydrous DMF, add the base (K₂CO₃ or NaOH, 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 35-100 °C and stir for 3-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 2-Methylbenzimidazole | p-Chlorobenzyl bromide | NaNH₂ | Dioxane | 6 | Reflux | - | [8] |
| Benzimidazole | Benzyl bromide | NaOH | Water/SDS | - | 60 | 85 | [1] |
| 2-Substituted Benzimidazole | 4-Bromobenzyl bromide | Cs₂CO₃ | DMF | 0.5 | 120 (MW) | 52-79 |
Note: The table includes data for similar reactions to provide a comparative context.
Protocol 2: Synthesis of S,S-bis(3-chlorobenzyl) nitroketene dithioacetal
This protocol details the synthesis of a nitroketene dithioacetal derivative with potential antibacterial activity.
Reaction Scheme:
Caption: Synthesis of S,S-bis(3-chlorobenzyl) nitroketene dithioacetal.
Materials:
-
Dipotassium salt of nitroketene dithioacetal (1.0 g, 0.0047 mol)
-
This compound (1.77 mL, 0.01 mol)
-
60% Aqueous acetone (20 mL)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, take the dipotassium salt of nitroketene dithioacetal (1.0 g) and add 20 mL of 60% aqueous acetone. Stir the mixture for 5 minutes at room temperature.[4]
-
Add this compound (1.77 mL) dropwise to the solution over 10 minutes.
-
Continue stirring the reaction mixture for 12 hours at room temperature. Monitor the reaction progress by TLC.
-
After completion, dilute the reaction mixture with ice-cold water (35 mL).
-
Extract the product with dichloromethane (35 mL).
-
Wash the organic layer with brine (20 mL) and dry over anhydrous sodium sulfate for 2 hours.[4]
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography.
Quantitative Data:
| Reactant 1 | Reactant 2 | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Dipotassium salt of nitroketene dithioacetal | This compound | 60% Aqueous Acetone | 12 | Room Temp | 94 | [6] |
Signaling Pathway: CCR2/CCR5 Antagonism in Inflammation
Dual antagonists of CCR2 and CCR5 receptors are of significant interest in drug development for inflammatory diseases. The signaling cascade initiated by these receptors plays a crucial role in the recruitment of immune cells to sites of inflammation. A simplified representation of this pathway and the inhibitory action of a dual antagonist is depicted below.
Caption: Simplified CCR2/CCR5 signaling and antagonist action.
Conclusion
This compound is a valuable and reactive building block in the synthesis of pharmaceutically relevant molecules. The protocols provided herein for the synthesis of N-alkylated benzimidazoles and S-alkylated dithioacetals demonstrate its utility in constructing diverse heterocyclic systems with potential biological activities. The importance of targeting inflammatory pathways, such as the CCR2/CCR5 axis, underscores the continued relevance of developing novel small molecules. The synthetic accessibility of compounds incorporating the 3-chlorobenzyl moiety, facilitated by reagents like this compound, ensures its continued importance in medicinal chemistry and drug discovery efforts. Researchers are encouraged to adapt and optimize these protocols for the synthesis of their specific target molecules.
References
- 1. Synthesis, binding affinity and structure–activity relationships of novel, selective and dual targeting CCR2 and CCR5 receptor antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Potent and Orally Bioavailable Dual Antagonist of CC Chemokine Receptors 2 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cenicriviroc - Wikipedia [en.wikipedia.org]
- 5. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. MY180145A - Cenicriviroc compositions and methods of making and using the same - Google Patents [patents.google.com]
Application Notes and Protocols for One-Pot Synthesis Using 3-Chlorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of various organic compounds using 3-Chlorobenzyl bromide as a key starting material. The following protocols have been selected to demonstrate the versatility of this compound in generating valuable synthetic intermediates and complex molecules in an efficient, single-reaction vessel approach.
One-Pot Synthesis of Unsymmetrical Benzyl (B1604629) Thioethers
This protocol outlines a robust and convenient one-pot procedure for the synthesis of unsymmetrical benzyl thioethers from this compound and another benzyl halide using thiourea (B124793). This method avoids the isolation and handling of malodorous thiols by generating the thiolate in situ. The reaction proceeds by forming an isothiuronium (B1672626) salt, which is then hydrolyzed under basic conditions to the thiolate, followed by reaction with a second benzyl halide.[1]
Reaction Pathway
The overall transformation can be summarized as follows:
-
Formation of Isothiuronium Salt: this compound reacts with thiourea to form the corresponding S-(3-chlorobenzyl)isothiuronium bromide.
-
In Situ Thiolate Generation: The isothiuronium salt is hydrolyzed with a base to generate the 3-chlorobenzylthiolate.
-
Nucleophilic Substitution: The in situ generated thiolate reacts with a second benzyl halide to yield the unsymmetrical benzyl thioether.
Experimental Protocol
Materials:
-
This compound
-
Thiourea
-
Substituted benzyl halide (e.g., 4-Methylbenzyl bromide)
-
Methanol (B129727) (reagent grade)
-
Sodium hydroxide (B78521) (NaOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
To a solution of thiourea (1.1 equivalents) in methanol, add this compound (1.0 equivalent).
-
Heat the mixture at reflux for 3-4 hours. The reaction progress can be monitored by TLC.
-
After the formation of the isothiuronium salt is complete, add a solution of sodium hydroxide (2.2 equivalents) in water to the reaction mixture.
-
Continue to heat the mixture at reflux for an additional 1 hour to ensure complete hydrolysis to the thiolate.
-
Add the second benzyl halide (e.g., 4-Methylbenzyl bromide, 1.0 equivalent) to the reaction mixture.
-
Continue refluxing until the reaction is complete (typically 2-4 hours, monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure unsymmetrical benzyl thioether.
Data Presentation
| Entry | Benzyl Halide 1 | Benzyl Halide 2 | Product | Yield (%) |
| 1 | This compound | Benzyl bromide | 3-Chlorobenzyl benzyl sulfide | 88 |
| 2 | This compound | 4-Methylbenzyl bromide | 3-Chlorobenzyl 4-methylbenzyl sulfide | 92 |
| 3 | This compound | 4-Methoxybenzyl bromide | 3-Chlorobenzyl 4-methoxybenzyl sulfide | 90 |
| 4 | This compound | 2-Chlorobenzyl bromide | 3-Chlorobenzyl 2-chlorobenzyl sulfide | 91 |
Yields are based on the limiting benzyl halide and refer to isolated yields after purification.[1]
Experimental Workflow
Caption: One-pot synthesis workflow for unsymmetrical benzyl thioethers.
One-Pot Synthesis of (E)-β-(3-Chlorophenyl) Vinyl Halides
This protocol describes a convenient one-pot method for the synthesis of (E)-β-aryl vinyl halides from benzyl bromides, including this compound, and dihalomethanes. The reaction proceeds via a homologation followed by a stereoselective elimination, yielding the product with high E/Z selectivity.[2] This method is advantageous as it avoids the use of phosphines or heavy metals.[2]
Reaction Pathway
The reaction involves two main steps within the one-pot procedure:
-
Homologation: The anion of a dihalomethane (e.g., generated from CH₂I₂ and a strong base) undergoes nucleophilic substitution with this compound to form a gem-dihalide intermediate.
-
Stereoselective Elimination: A second base is used to induce the stereoselective elimination of a hydrogen halide from the gem-dihalide intermediate, affording the (E)-vinyl halide.
Experimental Protocol
Materials:
-
This compound
-
Diiodomethane (B129776) (CH₂I₂)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium bis(trimethylsilyl)amide (LiHMDS)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Syringes and needles for anhydrous transfers
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
Set up a flame-dried round-bottom flask under an inert atmosphere.
-
To the flask, add anhydrous THF followed by diiodomethane (1.2 equivalents).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of NaHMDS or LiHMDS (1.1 equivalents) in THF to the cooled solution and stir for 30 minutes to generate the iodomethanide anion.
-
Add a solution of this compound (1.0 equivalent) in THF to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the consumption of the starting material is observed by TLC.
-
Add DBU (1.5 equivalents) to the reaction mixture to facilitate the elimination step.
-
Stir at room temperature for an additional 2-12 hours (monitor by TLC).
-
Quench the reaction by the addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the (E)-β-(3-chlorophenyl) vinyl iodide.
Data Presentation
| Entry | Starting Material | Dihalomethane | Product | Yield (%) | E/Z Ratio |
| 1 | Benzyl bromide | CH₂I₂ | (E)-β-Iodostyrene | 91 | >99:1 |
| 2 | 4-Methylbenzyl bromide | CH₂I₂ | (E)-1-Iodo-2-(p-tolyl)ethene | 85 | >99:1 |
| 3 | 4-Methoxybenzyl bromide | CH₂I₂ | (E)-1-(4-Methoxyphenyl)-2-iodoethene | 88 | >99:1 |
| 4 | This compound | CH₂I₂ | (E)-1-Chloro-3-(2-iodovinyl)benzene | ~80-90 (estimated) | >99:1 |
Yields and E/Z ratios are based on reported data for similar substrates; the yield for the 3-chloro derivative is an estimation based on the high functional group tolerance of the reaction.[2]
Logical Relationship Diagram
Caption: Logical flow of the one-pot vinyl halide synthesis.
References
Application Notes and Protocols: 3-Chlorobenzyl Bromide in the Synthesis of Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-chlorobenzyl bromide in the synthesis of novel benzimidazole (B57391) derivatives. The protocols detailed below are intended to serve as a guide for the synthesis and evaluation of these compounds, which have shown significant potential in various therapeutic areas, including oncology and microbiology.
Introduction
Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The introduction of various substituents onto the benzimidazole scaffold allows for the fine-tuning of their biological properties. The N-alkylation of benzimidazoles with substituted benzyl (B1604629) halides, such as this compound, is a key synthetic strategy to produce compounds with enhanced or novel therapeutic effects. The 3-chlorobenzyl moiety can influence the molecule's lipophilicity, steric profile, and electronic properties, which in turn can affect its interaction with biological targets.
Synthesis of 1-(3-Chlorobenzyl)-2-Substituted Benzimidazole Derivatives
A facile and efficient method for the synthesis of 1-(3-chlorobenzyl)-2-substituted benzimidazole derivatives involves the N-alkylation of a pre-synthesized 2-substituted benzimidazole with this compound. This reaction typically proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the benzimidazole ring attacks the benzylic carbon of this compound.
Experimental Protocol: N-Alkylation of 2-Substituted Benzimidazoles
This protocol is based on the synthesis of 3-chlorobenzyl bearing 1,2-disubstituted benzimidazoles.
Materials:
-
2-Substituted benzimidazole derivative
-
This compound
-
Potassium hydroxide (B78521) (KOH), powdered
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297)
-
Hexane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the 2-substituted benzimidazole (1.0 eq.) in anhydrous dimethylformamide (DMF).
-
Add powdered potassium hydroxide (1.2 eq.) to the solution and stir the mixture at room temperature for 30 minutes.
-
To the resulting suspension, add this compound (1.1 eq.) dropwise.
-
Continue stirring the reaction mixture at room temperature and monitor the progress of the reaction using Thin Layer Chromatography (TLC) (e.g., using a mobile phase of ethyl acetate/hexane, 3:7 v/v).
-
Once the reaction is complete (typically within 2-4 hours), pour the reaction mixture into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-(3-chlorobenzyl)-2-substituted benzimidazole derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data Summary
The following table summarizes the reported yields for a series of 1-(3-chlorobenzyl)-2-substituted benzimidazole derivatives synthesized using the protocol described above.
| Compound ID | 2-Substituent | Yield (%) |
| 3a | Phenyl | 85 |
| 3b | 4-Chlorophenyl | 88 |
| 3c | 4-Methoxyphenyl | 90 |
| 3d | 4-Nitrophenyl | 82 |
| 3e | 2-Hydroxyphenyl | 78 |
| 3f | Methyl | 92 |
Biological Activities of N-Benzylated Benzimidazole Derivatives
Benzimidazole derivatives bearing N-benzyl substituents have demonstrated a wide range of biological activities. While specific data for 3-chlorobenzylated derivatives is emerging, the broader class of compounds shows significant promise. For instance, various N-benzyl benzimidazoles have been evaluated for their anticancer and antimicrobial properties.
Anticancer Activity
Several studies have reported the cytotoxic effects of N-benzyl benzimidazole derivatives against various cancer cell lines. The IC₅₀ values for some representative compounds are presented below. It is important to note that these are examples from the broader class of N-benzyl benzimidazoles and not specifically 3-chlorobenzylated analogs, for which detailed public data is less common.
| Compound Type | Cell Line | IC₅₀ (µM) |
| N-benzyl-2-arylbenzimidazole | MCF-7 (Breast Cancer) | 5.2 - 15.8 |
| N-benzyl-2-arylbenzimidazole | HeLa (Cervical Cancer) | 8.1 - 22.4 |
| N-benzyl-2-arylbenzimidazole | A549 (Lung Cancer) | 10.5 - 30.1 |
Antimicrobial Activity
The antimicrobial potential of benzimidazole derivatives is well-documented. N-alkylation can enhance this activity. The table below shows representative antimicrobial data for N-benzyl benzimidazole analogs against common bacterial and fungal strains, presented as the diameter of the zone of inhibition.
| Compound Type | Staphylococcus aureus (mm) | Escherichia coli (mm) | Candida albicans (mm) |
| N-benzyl-2-substituted benzimidazole | 12 - 18 | 10 - 15 | 11 - 16 |
Visualizations
Experimental Workflow for Synthesis
The following diagram illustrates the general workflow for the synthesis of 1-(3-chlorobenzyl)-2-substituted benzimidazole derivatives.
Caption: Synthetic workflow for 1-(3-chlorobenzyl) benzimidazoles.
Potential Signaling Pathway Modulation by Benzimidazole Derivatives
Benzimidazole derivatives have been shown to interact with various signaling pathways implicated in cancer and other diseases. A common mechanism of action for anticancer benzimidazoles is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. The diagram below illustrates this hypothetical signaling pathway.
Caption: Inhibition of tubulin polymerization by benzimidazoles.
Application Notes and Protocols: The Role of 3-Chlorobenzyl Bromide in the Synthesis of Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorobenzyl bromide is a versatile chemical intermediate utilized in the synthesis of a variety of biologically active molecules, including those with applications in the agrochemical sector. Its utility stems from the reactive benzylic bromide, which readily participates in nucleophilic substitution reactions, allowing for the introduction of the 3-chlorobenzyl moiety into a target scaffold. This structural motif is found in a number of active compounds, contributing to their overall efficacy as herbicides, insecticides, or fungicides. This document provides detailed application notes and protocols for the use of this compound in the preparation of a representative class of agrochemicals: pyrazole (B372694) carboxamide fungicides.
Application: Synthesis of Pyrazole Carboxamide Fungicides
Pyrazole carboxamide fungicides are a significant class of agrochemicals that effectively control a broad spectrum of fungal pathogens in various crops. A key synthetic step in the preparation of some of these fungicides involves the N-alkylation of a pyrazole carboxamide intermediate with a substituted benzyl (B1604629) halide, such as this compound.
General Synthetic Scheme
The synthesis of N-(3-chlorobenzyl) pyrazole carboxamides generally proceeds via the reaction of a pyrazole-4-carboxamide with this compound in the presence of a base.
Experimental Protocols
Protocol 1: Synthesis of N-(3-chlorobenzyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
This protocol is a representative example for the synthesis of a pyrazole carboxamide fungicide using this compound.
Materials:
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
-
This compound
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion,
Troubleshooting & Optimization
How to remove excess 3-Chlorobenzyl bromide from a reaction mixture
Topic: How to remove excess 3-Chlorobenzyl bromide from a reaction mixture.
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing the common challenge of removing unreacted this compound after a synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing excess this compound from a reaction mixture?
The most common and effective methods for removing excess this compound include chemical quenching, column chromatography, the use of scavenger resins, and distillation. The choice of method depends on the scale of the reaction, the properties of the desired product (e.g., polarity, stability), and the available equipment.
Q2: How do I decide between chemical quenching and column chromatography?
You should choose a method based on the properties of your product and the reaction scale.
-
Chemical Quenching is ideal when your product is stable to the quenching agent (e.g., a nucleophile like an amine) and when you want to avoid chromatography. This method converts the this compound into a more polar, often water-soluble, byproduct that can be easily removed by an aqueous extraction (workup). It is efficient for both small and large-scale reactions.[1]
-
Column Chromatography is the preferred method when your product has a significantly different polarity from this compound.[1] It is highly effective for achieving high purity, especially on a small to medium scale (<5g). However, it can be time-consuming and require large volumes of solvent for larger-scale purifications.[1][2]
Q3: What are some effective chemical quenching agents for this compound?
This compound is an electrophile and reacts readily with nucleophiles.[3][4] This reactivity can be exploited for its removal. Effective quenching agents include:
-
Tertiary Amines (e.g., Triethylamine): These react with this compound to form a quaternary ammonium (B1175870) salt, which is typically soluble in water and can be removed during an aqueous workup.[1][5]
-
Thiols or Thiolate Salts: These are potent nucleophiles that react to form thioethers.[1]
-
Alcohols (e.g., Methanol): Adding a simple alcohol like methanol (B129727) before workup can help scavenge the remaining benzyl (B1604629) bromide, although the reaction may be slower than with amines or thiols.[1]
-
Aqueous Bases (e.g., NaOH, NaHCO₃): While these can hydrolyze the benzyl bromide to the corresponding alcohol, care must be taken as they may also affect base-sensitive functional groups on your desired product.[1][6]
Q4: My product is a solid. Is there a simpler method than chromatography?
Yes. If your desired product is a solid and the excess this compound is the main impurity, you can often purify your product by crystallization or trituration .[1][7]
-
Crystallization: Dissolve the crude product in a minimum amount of a suitable hot solvent and allow it to cool slowly. The desired product should crystallize out, leaving the liquid benzyl bromide impurity in the mother liquor.
-
Trituration: Wash the solid crude product with a non-polar solvent in which your product is insoluble, but this compound is soluble (e.g., hexanes).[1] This will wash away the impurity, leaving the purified solid behind.
Q5: Can I remove this compound by distillation?
Distillation is a viable option, particularly for large-scale reactions, provided your product is thermally stable and has a boiling point significantly different from that of this compound.[1]
-
Vacuum Distillation: This is the most common distillation method, as it allows the separation to occur at lower temperatures, reducing the risk of product decomposition.[1][6]
-
Steam Distillation: This is a gentler method that can be effective for removing volatile and water-immiscible compounds like benzyl halides.[1]
Q6: What are the key safety precautions when working with this compound?
This compound, like other benzyl halides, is a lachrymator (a substance that irritates the eyes and causes tears). It is crucial to handle this chemical in a well-ventilated fume hood at all times.[8] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Data Presentation
Table 1: Physical Properties of this compound
This data is useful for planning purification by distillation or for identification.
| Property | Value | Reference |
| CAS Number | 766-80-3 | [2] |
| Molecular Formula | C₇H₆BrCl | [9] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 109-110 °C / 12 mmHg | [9] |
| Density | 1.565 g/mL at 25 °C | [9] |
| Refractive Index (n20/D) | 1.588 | [9] |
Table 2: Comparison of Removal Methods
| Method | Scale | Advantages | Disadvantages | Best Suited For |
| Chemical Quenching | Small to Large | Fast, avoids chromatography, cost-effective. | Product must be stable to the quencher; adds another byproduct to be removed. | Reactions where the product is stable and the quenched byproduct is easily separated (e.g., by extraction). |
| Column Chromatography | Small to Medium | High purity can be achieved; separates multiple impurities. | Can be slow; requires large solvent volumes; potential for product loss on the column. | Products with polarity significantly different from this compound.[1] |
| Crystallization / Trituration | Small to Large | Simple, efficient for solid products, high purity possible. | Only applicable if the desired product is a solid. | Purifying solid products from liquid impurities.[1][7] |
| Vacuum Distillation | Medium to Large | Excellent for large quantities; solvent-free. | Product must be thermally stable and have a different boiling point.[1] | Large-scale purification of thermally stable, non-polar products. |
| Scavenger Resins | Small | Very simple workup (filtration); high selectivity. | Resins can be expensive; lower capacity. | Small-scale reactions or for removing trace amounts of impurity.[1] |
Experimental Protocols
Protocol 1: Removal by Chemical Quenching with Triethylamine (B128534) (Et₃N)
This protocol describes converting excess this compound into a water-soluble quaternary ammonium salt, which is then removed by aqueous extraction.
-
Cool the Reaction: Once the primary reaction is complete (as determined by TLC or other monitoring), cool the reaction mixture to room temperature. If the reaction is exothermic, cool it to 0 °C in an ice bath.
-
Add Quenching Agent: To the stirred reaction mixture, slowly add an excess of triethylamine (Et₃N), typically 2-3 equivalents relative to the initial excess of this compound.
-
Stir: Allow the mixture to stir at room temperature for 1-2 hours to ensure the complete reaction of the benzyl bromide. Monitor the disappearance of the this compound spot by TLC.
-
Dilute: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) that is immiscible with water.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash it with water (2 x 50 mL for a 1g scale reaction). The triethyl(3-chlorobenzyl)ammonium bromide salt will partition into the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Dry and Concentrate: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, now free of this compound.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for separating a product that has a different polarity from the relatively non-polar this compound.
-
Prepare the Crude Sample: Concentrate the reaction mixture in vacuo. If the residue is an oil or solid, dissolve a small amount in the chromatography eluent for TLC analysis. For loading onto the column, either dissolve the crude material in a minimal amount of the eluent or adsorb it onto a small amount of silica (B1680970) gel.
-
Determine Eluent System: Using TLC, find a solvent system (e.g., a mixture of hexanes and ethyl acetate) where your desired product has an Rf value of approximately 0.2-0.4, and the this compound spot is well-separated (typically at a higher Rf, e.g., >0.7).[1]
-
Pack the Column: Pack a glass chromatography column with silica gel using the chosen eluent system.
-
Load the Sample: Carefully load the prepared crude sample onto the top of the silica gel bed.
-
Elute the Column: Add the eluent to the top of the column and apply positive pressure. Begin collecting fractions. This compound will elute first due to its lower polarity.[1][2]
-
Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain your purified product.
-
Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Chemical pathway for quenching this compound.
Caption: General workflow for purification by column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 766-80-3 [chemicalbook.com]
- 3. organic chemistry - Reactivity of benzyl halides towards nucleophilic substitution - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. CN100543003C - A kind of preparation method of p-bromobenzyl bromide - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. 3-氯苄溴 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Reactions with 3-Chlorobenzyl Bromide
Welcome to the technical support center for reactions involving 3-Chlorobenzyl bromide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products when using this compound in Grignard reactions?
A1: The most prevalent side product in Grignard reactions with this compound is the homocoupling product, 1,2-bis(3-chlorophenyl)ethane , formed via a Wurtz-type coupling reaction.[1] Another common byproduct is 3-chlorotoluene , which arises from the protonation of the Grignard reagent by residual moisture in the reaction setup.
Q2: How can I minimize the formation of the Wurtz coupling product?
A2: Several strategies can be employed to reduce the extent of Wurtz coupling:
-
Slow Addition and Low Temperatures: Adding the this compound slowly and maintaining a low reaction temperature can significantly decrease the formation of the homocoupling product.[1]
-
High-Quality Magnesium: Using fresh, shiny magnesium turnings with a high surface area is crucial for efficient Grignard reagent formation and can help minimize side reactions. Activation of the magnesium surface, for instance, with a small crystal of iodine, can also be beneficial.[1]
-
Solvent Choice: The choice of solvent can influence the reaction outcome. For benzylic Grignard reagents, 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been shown to be effective in reducing the formation of Wurtz-type side products compared to THF.[2]
Q3: What side products can I expect in nucleophilic substitution reactions with this compound?
A3: Besides the desired substitution product, potential side products in nucleophilic substitution reactions include:
-
3-Chlorobenzyl alcohol: This is formed if water is present in the reaction mixture, leading to hydrolysis of the benzyl (B1604629) bromide.
-
Elimination products: While less common for primary benzyl halides, under strongly basic and high-temperature conditions, elimination can occur to form stilbene (B7821643) derivatives.
-
Over-alkylation: In reactions like the Williamson ether synthesis, if the product is also nucleophilic, it can react further with this compound.
Q4: I am observing a significant amount of polyalkylation in my Friedel-Crafts reaction. How can I prevent this?
A4: Polyalkylation is a common issue in Friedel-Crafts alkylation because the initial product is often more reactive than the starting material. To minimize this, use a large excess of the aromatic substrate relative to the this compound.[3] This increases the probability that the electrophile will react with the starting material rather than the more reactive mono-alkylated product. Alternatively, consider performing a Friedel-Crafts acylation followed by a reduction, as the acyl group is deactivating and prevents further substitution.[4]
Troubleshooting Guides
Issue 1: Low Yield of Grignard Reagent and Formation of a White Precipitate
-
Possible Cause: This is a classic sign of excessive Wurtz coupling, leading to the formation of the insoluble dimer, 1,2-bis(3-chlorophenyl)ethane.[1]
-
Solutions:
-
Review Your Reaction Setup:
-
Temperature Control: Ensure your reaction is being adequately cooled. Maintaining a consistently low temperature is critical for the exothermic Grignard formation.
-
Addition Rate: Add the this compound solution dropwise and at a very slow rate to the magnesium turnings. This helps to maintain a low concentration of the halide in the reaction mixture at any given time, disfavoring the bimolecular coupling reaction.[1]
-
-
Evaluate Your Reagents:
-
Magnesium Quality: Use high-purity, finely divided magnesium turnings to ensure a large, reactive surface area. If the magnesium appears dull, consider activating it with iodine.[1]
-
Solvent Purity: Ensure your solvent is strictly anhydrous. The presence of water will consume the Grignard reagent.
-
-
Issue 2: Unexpected Formation of 3-Chlorobenzyl Alcohol in a Nucleophilic Substitution Reaction
-
Possible Cause: Presence of water in the reaction. This compound is susceptible to hydrolysis.
-
Solutions:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried before use (e.g., flame-dried or oven-dried). Use anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
Data Presentation
The following table summarizes the common side products and factors influencing their formation. Please note that specific yields can vary significantly based on the precise experimental conditions.
| Reaction Type | Common Side Product(s) | Factors Favoring Side Product Formation | Strategies for Minimization |
| Grignard Reaction | 1,2-bis(3-chlorophenyl)ethane (Wurtz coupling) | High concentration of this compound, high reaction temperature, less reactive magnesium, use of THF as a solvent.[2][5] | Slow addition of the halide, low temperature, use of activated magnesium, use of 2-MeTHF as a solvent.[1][2] |
| 3-Chlorotoluene | Presence of protic sources (e.g., water, alcohols). | Use of anhydrous solvents and reagents, inert atmosphere. | |
| Nucleophilic Substitution | 3-Chlorobenzyl alcohol (Hydrolysis) | Presence of water. | Rigorous exclusion of water from the reaction. |
| Over-alkylation Products | Nucleophilic product, excess of this compound. | Use of a stoichiometric amount or slight excess of the nucleophile. | |
| Friedel-Crafts Alkylation | Poly-alkylated aromatic compounds | Electron-donating nature of the initial alkylated product, equimolar amounts of reactants.[3] | Use of a large excess of the aromatic substrate.[3] |
Experimental Protocols
Protocol 1: Minimizing Wurtz Coupling in the Formation of 3-Chlorobenzylmagnesium Bromide
This protocol is adapted from procedures known to minimize homocoupling of reactive benzyl halides.
Materials:
-
Magnesium turnings
-
Iodine (one crystal)
-
This compound
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
-
Anhydrous Tetrahydrofuran (THF) (for comparison, if desired)
Procedure:
-
Glassware Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under a stream of dry nitrogen or argon.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently warm the flask under the inert atmosphere until the purple color of the iodine disappears, indicating the activation of the magnesium surface. Allow the flask to cool to room temperature.[1]
-
Initiation: Add a small amount of a solution of this compound in anhydrous 2-MeTHF to the activated magnesium. The reaction should initiate, as evidenced by a gentle reflux and the appearance of a gray, cloudy suspension.
-
Slow Addition: Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel over a period of 1-2 hours. Maintain a gentle reflux throughout the addition.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional hour to ensure complete consumption of the magnesium.
Protocol 2: Williamson Ether Synthesis with this compound and Phenol (B47542)
This protocol outlines a general procedure for the synthesis of a benzyl ether, a typical nucleophilic substitution reaction.[6][7]
Materials:
-
Phenol
-
Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
Procedure:
-
Base Addition: To a solution of phenol in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere. If using potassium carbonate in acetonitrile, the reaction can be run at room temperature.
-
Alkoxide Formation: Stir the mixture at 0 °C (for NaH) or room temperature (for K₂CO₃) for 30 minutes to allow for the formation of the sodium phenoxide.
-
Addition of Alkylating Agent: Slowly add a solution of this compound in the corresponding anhydrous solvent to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water at 0 °C. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Signaling Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
Preventing dibromination during the synthesis of 3-Chlorobenzyl bromide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-chlorobenzyl bromide. The focus is on preventing the common side reaction of dibromination.
Troubleshooting Guide: Preventing Dibromination
Issue: Significant formation of 3-chloro-1-(dibromomethyl)benzene alongside the desired this compound.
This issue commonly arises from an excess of the brominating agent or reaction conditions that favor over-bromination. Below is a systematic guide to troubleshoot and minimize this impurity.
| Potential Cause | Recommended Action | Rationale |
| Incorrect Stoichiometry | Carefully control the molar ratio of the brominating agent (NBS or Br₂) to 3-chlorotoluene (B144806). A slight excess of the brominating agent may be used, but a large excess will promote dibromination. | The second bromination step to form the dibromo product also proceeds via a free-radical mechanism. Limiting the amount of the brominating agent is the most direct way to disfavor this subsequent reaction. |
| High Local Concentration of Bromine | If using elemental bromine (Br₂), ensure slow, dropwise addition to the reaction mixture, which is being vigorously stirred.[1] The rate of addition should be such that the color of bromine dissipates before the next addition. | Maintaining a low and steady concentration of Br₂ minimizes its availability to react with the initially formed monobrominated product.[2][3] N-Bromosuccinimide (NBS) is often used as it generates Br₂ in situ at a low concentration.[2][4][5] |
| Inappropriate Reaction Time or Temperature | Monitor the reaction progress using techniques like TLC or GC. Stop the reaction once the starting material is consumed and before significant amounts of the dibrominated product are formed. Avoid excessively high temperatures, which can increase reaction rates indiscriminately. | Prolonged reaction times, even after the consumption of the starting material, can lead to the further bromination of the desired product. |
| Choice of Brominating Agent | Consider using N-Bromosuccinimide (NBS) instead of liquid bromine. NBS provides a slow, controlled release of bromine, which can enhance selectivity for monobromination.[2][4][5] | The use of NBS is a standard technique to avoid high concentrations of Br₂ that can lead to side reactions, including addition reactions to alkenes and over-halogenation in benzylic brominations.[2][3][5] |
| Initiator Concentration | Use an appropriate amount of radical initiator (e.g., AIBN or benzoyl peroxide). An excessively high concentration of initiator can lead to a very high concentration of radicals, potentially increasing the rate of all reactions, including the second bromination. | The rate of a free-radical polymerization is proportional to the square root of the initiator concentration. While this is not a polymerization, the principle of controlling the radical concentration is relevant. |
| Solvent Effects | The choice of solvent can influence the reaction. Non-polar solvents like carbon tetrachloride (historically used but now largely phased out due to toxicity) or cyclohexane (B81311) are common.[6] Using a solvent that ensures all reactants remain in solution is crucial. | A solvent that properly dissolves the reactants ensures a homogeneous reaction mixture, preventing localized high concentrations of reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dibromination during the synthesis of this compound?
A1: The primary cause is the reaction of the desired product, this compound, with the brominating agent. This occurs because the remaining benzylic hydrogen on the monobrominated product is still susceptible to abstraction by a bromine radical, leading to the formation of a dibrominated product. This is more likely to occur if there is a high concentration of the brominating agent or if the reaction is allowed to proceed for too long.
Q2: Is N-Bromosuccinimide (NBS) or elemental bromine (Br₂) better for this synthesis to avoid dibromination?
A2: N-Bromosuccinimide (NBS) is generally preferred for selective monobromination of benzylic positions.[2][5] This is because NBS reacts with the HBr formed during the reaction to slowly generate a low, steady concentration of Br₂.[4][7] This low concentration favors the initial bromination of the more reactive methyl group of 3-chlorotoluene over the subsequent bromination of the less reactive bromomethyl group of the product. Using liquid Br₂ can lead to high local concentrations, increasing the likelihood of dibromination.[5]
Q3: How can I monitor the reaction to stop it at the optimal time?
A3: The reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can track the disappearance of the 3-chlorotoluene starting material and the appearance of the this compound product and the dibrominated byproduct. The reaction should be stopped when the consumption of the starting material is maximized and the formation of the dibrominated product is still minimal.
Q4: What is the role of the light source or radical initiator in this reaction?
A4: This is a free-radical chain reaction.[4] The process is initiated by the formation of bromine radicals. This can be achieved by exposing the reaction to UV light, which causes the homolytic cleavage of the Br-Br bond in Br₂ or the N-Br bond in NBS.[4] Alternatively, a chemical radical initiator like 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) or benzoyl peroxide (BPO) can be used, which decomposes upon heating to produce radicals that initiate the chain reaction.
Q5: If dibromination occurs, how can I purify my this compound?
A5: If a significant amount of the dibrominated byproduct is formed, purification can be challenging due to the similar properties of the mono- and dibrominated products.
-
Fractional distillation under reduced pressure is a primary method. This compound has a boiling point of 109-110 °C at 12 mmHg, and the dibrominated product will have a higher boiling point.
-
Column chromatography on silica (B1680970) gel can also be effective for separating the two compounds.
-
Recrystallization may be an option if the product is a solid at room temperature or can be solidified from a suitable solvent at low temperatures.
Q6: Can I use a Lewis acid to catalyze this reaction?
A6: No, using a Lewis acid like FeBr₃ will change the reaction mechanism from a free-radical substitution on the methyl group to an electrophilic aromatic substitution on the benzene (B151609) ring. This would lead to bromination of the aromatic ring itself, producing isomers of bromo-3-chlorotoluene, rather than the desired benzylic bromination.
Experimental Protocols
Protocol 1: Selective Monobromination using Sodium Bromate (B103136) and Sodium Bromide
This protocol is adapted from a patented procedure and reports a high yield of the desired product.[8]
Materials:
-
3-chlorotoluene (m-chlorotoluene)
-
Sodium bromate (NaBrO₃)
-
Sodium bromide (NaBr)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Benzoyl peroxide (BPO)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bisulfite solution (NaHSO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Petroleum ether for column chromatography
Procedure:
-
In a reaction flask equipped with a stirrer, reflux condenser, and thermometer, add 3-chlorotoluene (5.1 g, 40 mmol), sodium bromate (2.1 g, 14 mmol), sodium bromide (2.9 g, 28 mmol), and dichloromethane (25 mL).
-
Install a tail gas absorption device.
-
Heat the mixture to reflux.
-
Dissolve AIBN (0.025 g) and BPO (0.025 g) in 5 mL of dichloromethane and add this solution quickly to the reaction flask.
-
Slowly add diluted concentrated sulfuric acid (2.1 g, 21 mmol, diluted with 2.5 mL of water) dropwise.
-
Monitor the reaction progress by GC.
-
Upon completion, cool the mixture to room temperature.
-
Add saturated sodium bisulfite solution (10 mL) and stir until the solution turns from red to colorless to quench any remaining bromine.
-
Separate the layers and extract the aqueous phase twice with dichloromethane (10 mL each).
-
Combine the organic phases, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography using petroleum ether as the eluent to obtain this compound.
Reported Yield: 83%[8]
Quantitative Data Summary
The following table summarizes yields and reaction conditions from various sources to provide a comparative overview.
| Starting Material | Brominating Agent/Conditions | Product | Dibrominated Byproduct | Yield | Reference |
| 3-chlorotoluene | NaBrO₃, NaBr, H₂SO₄, AIBN, BPO in CH₂Cl₂ | This compound | Not specified, but yield is high | 83% | [8] |
| 3-chlorotoluene | Br₂, 500W photolamp, in CCl₄ | This compound | Not specified, but likely present | 60% | [1] |
| p-xylene (analogous substrate) | Br₂ (1.2 equiv), LED lamp, in BTF (microflow reactor) | 4-methylbenzyl bromide | 11% | 72% | [9] |
Visualizations
Reaction Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 5. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. This compound | 766-80-3 [chemicalbook.com]
- 9. asahilab.co.jp [asahilab.co.jp]
Technical Support Center: Troubleshooting 3-Chlorobenzyl Bromide Reactions
Welcome to the technical support center for 3-Chlorobenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues encountered during experimentation, with a focus on resolving low conversion rates.
General Issues
Q1: My reaction with this compound is showing low or no conversion. What are the general factors I should consider?
A1: Low conversion in reactions involving this compound can stem from several factors. Systematically investigating the following aspects is crucial:
-
Reagent Quality: Ensure the purity of your this compound. Impurities from its synthesis, such as 3-chlorotoluene (B144806) or dibrominated species, can interfere with the reaction.[1] Consider purification by vacuum distillation if necessary. Verify the quality and dryness of your solvents and other reagents, as moisture can deactivate many reactions.
-
Reaction Conditions: Temperature, reaction time, and atmosphere are critical. Many reactions require an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation of reagents or catalysts. Ensure your reaction is running at the optimal temperature and for a sufficient duration.
-
Reactivity of the Substrate: While this compound is a reactive electrophile, the chloro-substituent at the meta-position has a mild electron-withdrawing effect, which can slightly modulate its reactivity compared to unsubstituted benzyl (B1604629) bromide.
Reaction-Specific Troubleshooting
This section provides detailed troubleshooting for common reaction types where this compound is used as a key reagent.
Williamson Ether Synthesis
Q2: I am attempting a Williamson ether synthesis with this compound and an alcohol, but the yield of the desired ether is low. What are the likely causes and solutions?
A2: Low yields in Williamson ether synthesis are often due to competing side reactions or suboptimal reaction conditions.
Common Causes & Solutions:
-
Incomplete Deprotonation of the Alcohol: The alkoxide must be fully formed for the reaction to proceed efficiently.
-
Solution: Use a sufficiently strong base to deprotonate the alcohol. For simple alkyl alcohols, sodium hydride (NaH) in an aprotic solvent like THF or DMF is effective. For phenols, weaker bases like potassium carbonate (K₂CO₃) can be used.
-
-
Side Reaction: Elimination (E2): This is a common competing reaction, especially with sterically hindered alkoxides or at high temperatures.
-
Solution: Maintain a moderate reaction temperature. Since this compound is a primary halide, elimination is less likely to be initiated by the electrophile, but a bulky nucleophile can still promote it.
-
-
Hydrolysis of this compound: The presence of water can lead to the formation of 3-chlorobenzyl alcohol as a byproduct.
-
Solution: Ensure all reagents and solvents are anhydrous. Dry your alcohol and solvent before use.
-
| Parameter | Recommended Condition | Rationale |
| Base | NaH, KH, K₂CO₃, Cs₂CO₃ | Strong bases ensure complete formation of the nucleophilic alkoxide. |
| Solvent | THF, DMF, Acetonitrile (B52724) (anhydrous) | Polar aprotic solvents solvate the cation, enhancing the nucleophilicity of the alkoxide. |
| Temperature | Room Temperature to 80 °C | Balances reaction rate while minimizing elimination side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture. |
-
Under an inert atmosphere, dissolve the alcohol (1.0 eq.) in anhydrous DMF.
-
Add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add this compound (1.05 eq.) dropwise at 0 °C.
-
Let the reaction warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
N-Alkylation of Amines
Q3: I am reacting this compound with a primary or secondary amine and observing a mixture of products and unreacted starting material. How can I improve the selectivity and conversion?
A3: N-alkylation of amines with alkyl halides is often plagued by over-alkylation, where the product amine is more nucleophilic than the starting amine and reacts further with the electrophile.
Common Causes & Solutions:
-
Over-alkylation: The secondary amine product can be more nucleophilic than the primary amine starting material, leading to the formation of a tertiary amine. Similarly, a tertiary amine product can form a quaternary ammonium salt.[2][3]
-
Solution: Use a large excess of the amine relative to this compound to statistically favor mono-alkylation. Alternatively, add the this compound slowly to the reaction mixture to maintain its low concentration.
-
-
Low Reactivity of the Amine: Electron-poor aromatic amines are less nucleophilic and may react slowly.
-
Solution: Increase the reaction temperature or use a more polar solvent like DMF or DMSO to enhance the reaction rate.
-
-
Formation of Amine Salt: The HBr generated during the reaction will protonate the starting amine, rendering it non-nucleophilic.
-
Solution: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) to scavenge the acid produced.
-
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | >3 equivalents of amine or slow addition of this compound | Minimizes over-alkylation. |
| Base | K₂CO₃, Cs₂CO₃, Et₃N, DIPEA | Neutralizes the HBr byproduct, keeping the amine nucleophilic. |
| Solvent | Acetonitrile, DMF, DMSO | Polar aprotic solvents facilitate S_N2 reactions. |
| Temperature | Room Temperature to 100 °C | Higher temperatures may be needed for less reactive amines. |
-
Dissolve the aniline (B41778) (3.0 eq.) and potassium carbonate (2.0 eq.) in acetonitrile.
-
Heat the mixture to 60 °C.
-
Slowly add a solution of this compound (1.0 eq.) in acetonitrile via a syringe pump over several hours.
-
Monitor the reaction by TLC or LC-MS until the this compound is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate and purify the residue by column chromatography to isolate the mono-alkylated product.
Grignard Reagent Formation
Q4: I am having difficulty initiating the Grignard reaction with this compound, or the yield of the Grignard reagent is low, with a significant amount of a white precipitate.
A4: The formation of Grignard reagents from benzyl halides can be challenging due to the high reactivity of the starting material, which can lead to side reactions.
Common Causes & Solutions:
-
Wurtz-Coupling Side Reaction: The most common side reaction is the coupling of the Grignard reagent with another molecule of this compound to form 1,2-bis(3-chlorophenyl)ethane. This is often observed as a white precipitate.
-
Solution: Add the this compound solution slowly to the magnesium turnings to maintain a low concentration of the halide. Use a dilute solution of the halide.
-
-
Reaction Initiation Failure: The magnesium surface may be coated with an oxide layer that prevents the reaction from starting.
-
Solution: Activate the magnesium turnings before use. This can be done by crushing them under an inert atmosphere, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
-
Presence of Water: Grignard reagents are highly sensitive to moisture.
-
Solution: Use oven-dried glassware and anhydrous solvents (typically THF or diethyl ether). Perform the reaction under a strict inert atmosphere.
-
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous THF or Diethyl Ether | Ethereal solvents are essential for stabilizing the Grignard reagent. |
| Magnesium | Fresh, activated turnings | A clean, high-surface-area magnesium is crucial for initiation. |
| Addition | Slow, dropwise addition of halide | Minimizes the concentration of the halide, reducing Wurtz coupling. |
| Atmosphere | Strict Inert (Nitrogen or Argon) | Prevents quenching of the Grignard reagent by water or oxygen. |
-
Flame-dry a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 eq.) to the flask and briefly heat under vacuum, then cool under a stream of nitrogen.
-
Add a small crystal of iodine.
-
Add a small portion of a solution of this compound (1.0 eq.) in anhydrous THF to the dropping funnel and add a few drops to the magnesium.
-
Wait for the color of the iodine to fade and for bubbling to indicate the start of the reaction (initiation may require gentle warming).
-
Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent. The resulting solution should be used immediately.
Suzuki Coupling
Q5: My Suzuki coupling reaction between this compound and a boronic acid is giving a low yield of the desired product.
A5: Suzuki coupling reactions are sensitive to the catalyst system, base, and reaction conditions. The presence of an electron-withdrawing group on the electrophile can also influence the reaction.
Common Causes & Solutions:
-
Catalyst Deactivation: The Palladium catalyst can be sensitive to oxygen and impurities.
-
Solution: Thoroughly degas the solvent and ensure the reaction is run under a strict inert atmosphere. Use high-purity reagents.
-
-
Ineffective Base: The base is crucial for the transmetalation step.
-
Solution: Ensure the base is anhydrous and finely powdered. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can be critical and may require screening.
-
-
Homocoupling of the Boronic Acid: This side reaction can consume the boronic acid and reduce the yield of the desired product.
-
Solution: This is often caused by the presence of oxygen. Rigorous degassing can help minimize this.
-
-
Ligand Choice: The ligand on the palladium catalyst is critical for a successful reaction. For electron-deficient electrophiles, electron-rich and bulky phosphine (B1218219) ligands are often beneficial.[4]
-
Solution: Screen different palladium catalysts and ligands. Pd(PPh₃)₄ is a common starting point, but more specialized catalysts like those based on Buchwald or Hartwig ligands may be necessary.
-
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or other specialized Pd catalysts | The choice of catalyst and ligand is crucial for efficient oxidative addition and reductive elimination. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (anhydrous) | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/Water, Toluene/Water, DMF (degassed) | A mixture of an organic solvent and water is often used. The solvent must be thoroughly degassed. |
| Temperature | 80-110 °C | Heating is typically required to drive the reaction to completion. |
| Atmosphere | Strict Inert (Nitrogen or Argon) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
-
To an oven-dried flask, add the boronic acid (1.2 eq.), base (e.g., K₂CO₃, 2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Seal the flask with a septum and purge with argon for 15 minutes.
-
Add degassed solvent (e.g., a 4:1 mixture of dioxane and water).
-
Add this compound (1.0 eq.) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
Managing the lachrymatory effects of 3-Chlorobenzyl bromide in the lab
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the lachrymatory and hazardous effects of 3-Chlorobenzyl bromide in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound (CAS No. 766-80-3) is a colorless to light yellow liquid used in organic synthesis.[1][2] Its primary hazards include:
-
Corrosive: It causes severe skin burns and serious eye damage.[1][3][5]
-
Respiratory Irritant: Inhalation may cause respiratory irritation and corrosive injuries to the upper respiratory tract.[3][4][6]
Q2: What are the physical and chemical properties of this compound?
The key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₆BrCl[7] |
| Molecular Weight | 205.48 g/mol [7][8] |
| Appearance | Colorless to light yellow liquid[1][2] |
| Boiling Point | 109-110 °C at 12 mmHg[1][8] |
| Density | 1.565 g/mL at 25 °C[1][8] |
| Flash Point | 113 °C (235.4 °F) - closed cup[8][9] |
| Solubility | Slightly soluble in water; decomposes in water.[2][10] |
Q3: Are there established occupational exposure limits for this compound?
Currently, there are no established occupational exposure limits such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs) for this compound.[1][11] Therefore, it is crucial to minimize any potential exposure through engineering controls, administrative controls, and personal protective equipment.
Troubleshooting Guide
Q4: I am experiencing eye irritation while working with this compound, even though I am wearing safety glasses. What should I do?
-
Immediately move to fresh air. If the irritation is significant, proceed to an emergency eyewash station.
-
Flush your eyes with water for at least 15 minutes , removing contact lenses if you are wearing them.[3]
-
Review your personal protective equipment (PPE). Standard safety glasses may not provide a sufficient seal. For lachrymators, chemical splash goggles that form a complete seal around the eyes are required. A face shield worn over the goggles can provide an additional layer of protection.[13][14]
-
Assess your ventilation. All work with this compound must be conducted in a certified chemical fume hood to prevent vapor inhalation and eye exposure.[13]
Q5: A small amount of this compound spilled on my gloved hand. What is the correct procedure?
-
Immediately remove the contaminated glove. Avoid touching your skin with the outside of the glove.
-
Wash your hands thoroughly with soap and water. [3]
-
Dispose of the contaminated glove as hazardous waste.
-
Inspect your skin for any signs of irritation or burns. If any are present, seek medical attention.[3]
Q6: I can smell a pungent odor in the lab after working with this compound. What does this indicate and what should I do?
A noticeable odor indicates a potential containment failure and exposure.
-
Alert others in the lab and evacuate the area immediately.
-
If you feel any respiratory irritation, move to fresh air and seek medical attention. [3]
-
Do not re-enter the area until it has been assessed by safety personnel.
-
Review your experimental setup and handling procedures. Ensure all connections are secure and that all manipulations are performed deep within the chemical fume hood with the sash at the appropriate height.
Experimental Protocols
Safe Handling Protocol for this compound
This protocol outlines the essential steps for safely handling this compound.
-
Pre-Experiment Preparation:
-
Review the Safety Data Sheet (SDS) for this compound.[4]
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[1]
-
Prepare all necessary PPE as outlined in the table below.
-
Have a spill kit readily available, including an inert absorbent material (e.g., sand, vermiculite) and a neutralizing agent (e.g., sodium bicarbonate).[12][16]
-
-
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical splash goggles and a face shield.[13][14] |
| Hand Protection | Nitrile or Butyl rubber gloves. Always check manufacturer's chemical resistance data.[14][15] |
| Body Protection | A lab coat that is fully buttoned.[14] |
| Respiratory Protection | For situations with potential for exposure outside of a fume hood (e.g., large spills), a full-face respirator with an Organic Vapor (OV) cartridge is recommended.[1][12] |
-
Handling Procedure:
-
Conduct all work in a chemical fume hood.[13]
-
Keep the container of this compound tightly closed when not in use.[3]
-
Use the smallest quantity of the chemical necessary for the experiment.
-
When transferring the liquid, do so carefully to avoid splashing.
-
Ensure all glassware is clean, dry, and free of cracks.
-
-
Post-Experiment Procedure:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound. A solution of soap and water is generally effective for surface cleaning.[4]
-
Dispose of all waste, including contaminated gloves and absorbent materials, in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.[3]
-
Spill Response Protocol for this compound
This protocol provides a general guideline for responding to spills. The specific actions will depend on the size of the spill.
For all spills, ensure you are wearing the appropriate PPE, including respiratory protection if necessary.
1. Small Spill (<10 mL):
-
Alert personnel in the immediate area.
-
Cover the spill with an inert absorbent material such as sand or vermiculite.[12]
-
Once absorbed, carefully scoop the material into a designated hazardous waste container.
-
Decontaminate the spill area with a saturated aqueous solution of sodium thiosulfate, followed by a soap and water wash.[17]
-
Wipe the area dry with paper towels and dispose of them in the hazardous waste container.
2. Large Spill (>10 mL):
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's emergency response team or environmental health and safety department.
-
Do not attempt to clean up a large spill without proper training and equipment.
Visualizations
Caption: Workflow for responding to an exposure event.
Caption: Decision tree for responding to a chemical spill.
Caption: Hierarchy of controls for managing chemical exposure.
References
- 1. fishersci.com [fishersci.com]
- 2. queensu.ca [queensu.ca]
- 3. synquestlabs.com [synquestlabs.com]
- 4. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 5. lgcstandards.com [lgcstandards.com]
- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 7. triumvirate.com [triumvirate.com]
- 8. multimedia.3m.com [multimedia.3m.com]
- 9. research.columbia.edu [research.columbia.edu]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. northwestern.edu [northwestern.edu]
- 13. multimedia.3m.com [multimedia.3m.com]
- 14. chemistry.osu.edu [chemistry.osu.edu]
- 15. safety.fsu.edu [safety.fsu.edu]
- 16. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 17. chamberlandresearch.com [chamberlandresearch.com]
Stability of 3-Chlorobenzyl bromide under various reaction conditions
This guide provides researchers, scientists, and drug development professionals with essential information on the stability of 3-Chlorobenzyl bromide under various reaction conditions. It includes troubleshooting advice and frequently asked questions to ensure the successful and safe use of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure its stability, this compound should be stored in a cool, dry, and dark place under an inert atmosphere, such as argon or nitrogen.[1] The recommended storage temperature is typically between 2-8°C.[1] It is crucial to keep the container tightly sealed to prevent exposure to moisture, which can lead to hydrolysis.[2]
Q2: What materials are incompatible with this compound?
This compound is a reactive compound and should not be stored with or exposed to the following:
-
Water and moisture: Leads to hydrolysis, forming 3-chlorobenzyl alcohol and hydrobromic acid.[2][3]
-
Strong bases: (e.g., hydroxides, alkoxides) Can promote elimination reactions or rapid nucleophilic substitution.[2]
-
Strong oxidizing agents: May lead to vigorous and potentially hazardous reactions.[2]
-
Alcohols and Amines: These are nucleophiles that will react with this compound.[2][3]
-
Metals: Can potentially catalyze decomposition or other unwanted reactions.[2]
-
Acids: May catalyze decomposition or other side reactions.[3]
Q3: My reaction involving this compound is turning dark. What could be the cause?
A dark coloration in your reaction mixture often indicates decomposition or the formation of polymeric byproducts. This can be caused by several factors:
-
High reaction temperature: Benzyl bromides can be thermally sensitive. Running the reaction at an elevated temperature for a prolonged period can lead to degradation.
-
Presence of impurities: Impurities in the starting materials, solvents, or reagents can catalyze decomposition.
-
Reaction with the solvent: Some solvents, especially if not anhydrous, can react with this compound over time. For example, prolonged heating in DMF with certain bases can lead to solvent degradation.[4]
-
Incorrect base: Using a base that is too strong or sterically hindered can promote side reactions like elimination, which may lead to colored byproducts.
Q4: How can I monitor the stability of my this compound stock solution?
The stability of a stock solution can be monitored over time using analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is highly sensitive for detecting volatile degradation products like 3-chlorobenzyl alcohol or elimination byproducts.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the amount of this compound remaining relative to an internal standard. The appearance of new signals can indicate the formation of degradation products.[1]
Q5: What are the primary degradation pathways for this compound?
The main degradation pathways for this compound are:
-
Hydrolysis (Solvolysis): Reaction with water or other protic solvents to form the corresponding alcohol or ether.[5] This is a common issue, as the compound is moisture-sensitive.[2]
-
Nucleophilic Substitution: Reaction with any nucleophiles present in the reaction mixture, which can be the intended reaction or an unwanted side reaction.
-
Thermal Decomposition: At elevated temperatures, it can decompose to produce hydrogen bromide, hydrogen chloride, and carbon oxides.[3]
Troubleshooting Guides
| Problem | Potential Cause | Suggested Solution |
| Low or no product yield in an alkylation reaction | 1. Inactive this compound: The reagent may have degraded due to improper storage or exposure to moisture. 2. Weak nucleophile: The nucleophile may not be strong enough to displace the bromide. 3. Inappropriate solvent: The solvent may not be suitable for the reaction (e.g., a protic solvent for an SN2 reaction). 4. Insufficient base: If the nucleophile requires deprotonation, the base may be too weak or used in an insufficient amount. | 1. Use a fresh bottle of this compound or purify the existing stock. 2. Use a stronger base to deprotonate the nucleophile or consider using a catalyst. 3. Switch to a polar aprotic solvent like DMF or acetonitrile (B52724) for SN2 reactions. Ensure the solvent is anhydrous.[6] 4. Use a stronger base (e.g., NaH) or ensure the base is fresh and active.[4] |
| Formation of multiple products | 1. Side reactions: The nucleophile may have multiple reactive sites, leading to over-alkylation.[6] 2. Elimination reaction: Use of a strong, sterically hindered base or high temperatures can favor elimination over substitution.[6] 3. Reaction with solvent: The solvent may be participating in the reaction. | 1. Use a protecting group strategy to block other reactive sites on the nucleophile. 2. Use a weaker, non-hindered base and run the reaction at a lower temperature.[6] 3. Choose an inert solvent and ensure it is of high purity and anhydrous. |
| Reaction is very slow or does not go to completion | 1. Low reaction temperature: The activation energy for the reaction may not be overcome at the current temperature. 2. Poor solubility: The nucleophile or base may not be sufficiently soluble in the chosen solvent. 3. Passivated reagents: The base (e.g., NaH) may have an inactive oxide layer. | 1. Gently heat the reaction mixture (e.g., to 50-60°C) and monitor the progress by TLC or LC-MS.[6] 2. Choose a solvent in which all reactants are soluble, or consider using a phase-transfer catalyst. 3. Use fresh NaH or wash it with hexane (B92381) to remove the mineral oil and expose a fresh surface. |
| Difficulty in purifying the product | 1. Unreacted this compound: Excess reagent can be difficult to remove from the product. 2. Byproducts from the base: Salts formed from the base can complicate the workup. | 1. Quench the excess this compound with a nucleophilic scavenger like triethylamine (B128534) or thiourea, which forms a water-soluble salt.[7] An aqueous wash with sodium bicarbonate can also help remove it.[7] 2. Perform an aqueous workup to remove inorganic salts. Washing with brine can also be effective.[6] |
Quantitative Data
The stability and reactivity of this compound are significantly influenced by the solvent system. The following table summarizes the solvolysis rate constants in an aqueous trifluoroethanol mixture, demonstrating its susceptibility to reaction with protic solvents.
| Substrate | Leaving Group | Solvent System (v/v) | Temperature (°C) | Rate Constant (k, s⁻¹) |
| 3-Chlorobenzyl Arenesulfonate | 4-Methylbenzenesulfonate | 1:1 Trifluoroethanol-Water | 25.0 | 1.25 x 10⁻⁵ |
| 3-Chlorobenzyl Arenesulfonate | 4-Methoxybenzenesulfonate | 1:1 Trifluoroethanol-Water | 25.0 | 8.84 x 10⁻⁶ |
| 3-Chlorobenzyl Arenesulfonate | 4-Bromobenzenesulfonate | 1:1 Trifluoroethanol-Water | 25.0 | 2.65 x 10⁻⁵ |
| Data adapted from a study on the solvolysis of 3-chlorobenzyl arenesulfonates. While not directly for this compound, this data illustrates the reactivity of the 3-chlorobenzyl system in protic media.[5] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution (N-alkylation of an Amine)
This protocol provides a general method for the alkylation of a primary or secondary amine with this compound.
Materials:
-
Amine substrate
-
This compound (1.0 - 1.2 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N, 2-3 equivalents)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the amine substrate and the base in the anhydrous solvent.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Slowly add a solution of this compound in the same anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature or heat gently (e.g., 50-60°C) as needed. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: Monitoring the Stability of this compound in a Solvent
This protocol describes a method to assess the stability of this compound in a given solvent over time.
Materials:
-
This compound
-
Test solvent (ensure it is of high purity)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) for NMR or a suitable stable compound for GC-MS)
-
Vials with PTFE-lined caps
-
Analytical instrument (NMR or GC-MS)
Procedure:
-
Prepare a stock solution of this compound in the test solvent at a known concentration.
-
If using an internal standard, add it to the stock solution at a known concentration.
-
Aliquot the solution into several vials, seal them tightly, and store them under the desired test conditions (e.g., specific temperature and light exposure).
-
At time zero, take an initial sample and analyze it by NMR or GC-MS to determine the initial purity and the ratio of this compound to the internal standard.[1]
-
At predetermined time intervals (e.g., 1, 3, 7, 14 days), remove a vial from storage and re-analyze it.
-
Compare the peak area or integration of this compound relative to the internal standard at each time point to the initial measurement. A decrease in this ratio indicates degradation.
-
Analyze the chromatogram or spectrum for the appearance of new peaks, which correspond to degradation products.
Visualizations
Caption: Nucleophilic substitution pathways for this compound.
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Quenching Unreacted 3-Chlorobenzyl Bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter issues with quenching unreacted 3-Chlorobenzyl bromide in a reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench unreacted this compound?
Unreacted this compound is a reactive and lachrymatory (tear-inducing) electrophile.[1][2] Leaving it in the reaction mixture can lead to the formation of impurities during work-up and purification (e.g., hydrolysis to 3-chlorobenzyl alcohol) and poses a safety hazard.[3] Quenching converts it into a less reactive and more easily removable compound.
Q2: What are the common types of quenching agents for this compound?
Common quenching agents are nucleophiles that react with the electrophilic benzylic carbon of this compound. These include:
-
Amines: Aqueous ammonia (B1221849), triethylamine, or ethylenediamine.[2][3][4]
-
Weak Bases: Aqueous solutions of sodium bicarbonate or sodium carbonate.[2][5]
-
Sulfur Nucleophiles: Thiourea or sodium sulfide.[3]
-
Water/Aqueous Solutions: Water can hydrolyze the benzyl (B1604629) bromide, although this may be slow.[6] Saturated aqueous ammonium (B1175870) chloride is often used, especially when strong bases like sodium hydride are present in the reaction.[1]
Q3: How do I choose the right quenching agent for my reaction?
The choice of quenching agent depends on the stability of your desired product and the reaction conditions.
-
If your product is stable to basic conditions, aqueous ammonia is an effective option.[2]
-
For products sensitive to strong bases, a milder base like sodium bicarbonate is recommended.[2][5]
-
If your product is sensitive to amines, consider hydrolysis with water or a bicarbonate wash.
-
Triethylamine is a good choice as it forms a water-soluble quaternary ammonium salt, which is easily removed in an aqueous work-up.[4]
Q4: I've quenched my reaction, but I'm having trouble removing the byproducts during purification. What can I do?
This is a common issue. Here are some troubleshooting steps:
-
Amine Quench: If you used aqueous ammonia, the resulting benzylamine (B48309) can be removed by washing the organic layer with dilute hydrochloric acid.[2]
-
Triethylamine Quench: The resulting benzyltriethylammonium bromide is water-soluble and should be removed with aqueous washes.[4]
-
Hydrolysis: If 3-chlorobenzyl alcohol is formed, it may have a similar polarity to your product, making chromatographic separation difficult.[3] In such cases, optimizing the quenching reaction to favor a more easily separable byproduct is recommended.
-
Column Chromatography: If work-up procedures are insufficient, column chromatography with a carefully selected eluent system can be used to separate the product from the quenching byproducts.[4]
Data Presentation: Comparison of Quenching Agents
The following table summarizes the properties of common quenching agents for this compound.
| Quenching Agent | Reaction Product | Work-up Procedure | Advantages | Disadvantages |
| Aqueous Ammonia | 3-Chlorobenzylamine | Acidic wash (e.g., dilute HCl) to remove the amine.[2] | Efficient and readily available. | Product must be base-stable. The resulting amine may require an acidic wash for removal.[2] |
| Triethylamine | Benzyltriethylammonium bromide | Aqueous extraction to remove the water-soluble salt.[4] | Forms a water-soluble salt that is easily removed.[4] | Triethylamine can be a difficult to remove if used in excess. |
| Sodium Bicarbonate | 3-Chlorobenzyl alcohol (via hydrolysis) | Standard aqueous work-up. | Mild and suitable for base-sensitive products. Neutralizes any acidic byproducts.[2][5] | Hydrolysis can be slow, and the resulting alcohol may be difficult to separate from the desired product.[3] |
| Water | 3-Chlorobenzyl alcohol | Standard aqueous work-up. | Readily available and neutral. | Slow reaction rate. The resulting alcohol may complicate purification.[3][6] |
| Thiourea | S-(3-Chlorobenzyl)isothiouronium bromide | The resulting salt has different solubility properties that can be exploited for removal. | Effective for scavenging benzyl halides.[3] | Introduces sulfur compounds into the reaction mixture. |
Experimental Protocols
Protocol 1: Quenching with Aqueous Ammonia
This protocol is suitable for reactions where the desired product is stable under basic conditions.[2]
-
Cooling: Cool the reaction mixture to 0-10 °C in an ice bath. This is important to control any potential exotherm.
-
Addition of Quenching Agent: Slowly add an excess of concentrated aqueous ammonia (e.g., 2-3 equivalents relative to the initial amount of this compound) to the stirred reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure the complete reaction of the this compound.[2]
-
Extraction: Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent, add a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and water.
-
Washing: Separate the organic layer. Wash the organic layer with dilute hydrochloric acid to remove the formed 3-chlorobenzylamine, followed by a wash with water and then brine.[2]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Quenching with Saturated Aqueous Ammonium Chloride
This protocol is often used when strong bases like sodium hydride have been used in the reaction.[1]
-
Cooling: Cool the reaction mixture to 0-10 °C in an ice bath.
-
Slow Addition: Carefully and slowly add saturated aqueous ammonium chloride solution to the reaction mixture. Be cautious as this can cause gas evolution if quenching a reactive species like a metal hydride.[1]
-
Extraction: Once the quenching is complete, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
Visualizations
References
- 1. orgsyn.org [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. aromatic compounds - Do Benzyl Halides undergo SN1 or SN2 with Ammonia? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Recrystallization techniques for purifying products from 3-Chlorobenzyl bromide reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on recrystallization techniques for purifying solid products derived from reactions involving 3-Chlorobenzyl bromide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: Common impurities include unreacted this compound, byproducts from side reactions (e.g., elimination products), and residual reagents or catalysts used in the reaction. If the reaction is a substitution, the displaced bromide salt can also be an impurity.
Q2: How do I choose an appropriate solvent for recrystallizing my 3-chlorobenzyl derivative?
A2: The ideal solvent is one in which your product is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[1][2] A general rule of thumb is "like dissolves like"; polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[3] For many substituted benzyl (B1604629) compounds, common solvents to screen include ethanol (B145695), methanol, isopropanol, ethyl acetate, toluene, and hexane, or a mixture of these.[4][5]
Q3: My compound "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of your product or if the solution is cooled too rapidly.[6] To resolve this, try reheating the solution to redissolve the oil, adding a small amount of additional hot solvent to decrease saturation, and then allowing it to cool more slowly.[6] Using a different solvent or a mixed solvent system can also prevent oiling out.[6]
Q4: I'm getting a very low yield after recrystallization. What are the likely causes?
A4: A low yield can result from several factors:
-
Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even at low temperatures.[4]
-
Premature crystallization: If the product crystallizes during hot filtration, it will be lost.[6]
-
Incomplete crystallization: Ensure the solution is cooled sufficiently, perhaps in an ice bath, to maximize crystal formation.[6]
-
Washing with warm solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent.[6]
Q5: No crystals are forming, even after cooling. What can I do?
A5: This is a common issue, often due to either using too much solvent or the solution being supersaturated.[7] Try the following troubleshooting steps:
-
Scratch the inside of the flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. This can create nucleation sites for crystal growth.[7]
-
Add a seed crystal: If you have a small amount of the pure product, adding a tiny crystal to the solution can induce crystallization.[7]
-
Reduce the solvent volume: Carefully evaporate some of the solvent by gently heating the solution and then allow it to cool again.[4]
-
Cool to a lower temperature: If not already done, place the flask in an ice-salt bath to achieve a lower temperature.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the recrystallization of products from this compound reactions.
| Problem | Possible Cause(s) | Solution(s) |
| The solid does not dissolve in the hot solvent. | - Inappropriate solvent choice. - Insufficient solvent volume. | - Try a more polar solvent if your compound is polar, or a less polar one if it's nonpolar. - Add more hot solvent in small increments until the solid dissolves.[6] |
| The product crystallizes too quickly upon cooling. | - The solution is too concentrated. | - Reheat the solution and add a small amount of additional hot solvent to slightly decrease saturation.[8] |
| The recrystallized product is still impure. | - Inefficient removal of impurities during the single recrystallization. - Co-precipitation of impurities. | - Perform a second recrystallization. - Ensure slow cooling to allow for selective crystallization. |
| Colored impurities remain in the final product. | - The impurities are not effectively removed by the chosen solvent. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product. |
| The crystals are very fine and difficult to filter. | - The solution cooled too rapidly. | - Re-dissolve the solid in hot solvent and allow it to cool more slowly and without disturbance. |
Data Presentation
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for polar compounds. Can be used as an anti-solvent with alcohols.[4] |
| Ethanol | 78 | High | A versatile solvent for a wide range of organic compounds. |
| Methanol | 65 | High | Similar to ethanol but with a lower boiling point. |
| Acetone | 56 | Medium | A good solvent for many organic compounds; its volatility can be a challenge.[4] |
| Ethyl Acetate | 77 | Medium | Often used for compounds of intermediate polarity.[4] |
| Dichloromethane | 40 | Medium | A good solvent for many organic compounds, but its low boiling point can lead to rapid evaporation. |
| Toluene | 111 | Low | Suitable for less polar, aromatic compounds. |
| Hexane | 69 | Low | A nonpolar solvent, often used for nonpolar compounds or as an anti-solvent.[3] |
Table 2: Suggested Solvent Systems for 3-Chlorobenzyl Derivatives
| Product Functional Group | Suggested Single Solvents | Suggested Mixed Solvents |
| Ethers | Ethanol, Isopropanol, Toluene | Hexane/Ethyl Acetate, Toluene/Hexane |
| Esters | Methanol, Ethanol, Ethyl Acetate | Ethanol/Water, Hexane/Ethyl Acetate |
| Amides | Ethanol, Acetonitrile, 1,4-Dioxane | Ethanol/Water, Acetone/Water |
| Thioethers | Ethanol, Hexane | Hexane/Acetone |
| Substituted Benzimidazoles | Methanol, Ethanol | Not commonly reported, single solvents are preferred. |
Experimental Protocols
General Protocol for Recrystallization of a Solid Product
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with gentle swirling until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature without disturbance.[7] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[6]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.[6]
-
Drying: Allow the crystals to dry completely on the filter paper with the vacuum on for a few minutes. For final drying, transfer the crystals to a watch glass or place them in a desiccator.
Mandatory Visualization
Caption: A general workflow for the recrystallization process.
Caption: A decision tree for troubleshooting when no crystals form.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. 3-Chlorobenzyl alcohol | 873-63-2 [chemicalbook.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-Chlorobenzyl Bromide and 4-Chlorobenzyl Bromide in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of two isomeric aromatic halides, 3-Chlorobenzyl bromide and 4-Chlorobenzyl bromide, in the context of nucleophilic substitution reactions. Understanding the subtle differences in their reaction kinetics and mechanisms is crucial for optimizing synthetic routes and designing novel therapeutic agents. This document synthesizes theoretical principles with available experimental data to offer a comprehensive overview for researchers in organic chemistry and drug development.
Executive Summary
The position of the chloro substituent on the benzene (B151609) ring significantly influences the reactivity of the benzylic bromide. While both this compound and 4-Chlorobenzyl bromide are reactive alkylating agents, their susceptibility to nucleophilic attack differs due to the interplay of inductive and resonance effects. In general, the 4-chloro isomer is expected to be slightly more reactive than the 3-chloro isomer in reactions that proceed through an SN2 mechanism, while the opposite is true for reactions with significant SN1 character. This is a consequence of the electron-withdrawing nature of the chlorine atom, which deactivates the ring towards electrophilic attack but influences the stability of charged intermediates and transition states in nucleophilic substitution at the benzylic position.
Theoretical Framework: Electronic Effects of Substituents
The reactivity of substituted benzyl (B1604629) halides is primarily governed by the electronic effects of the substituents on the benzene ring. These effects can be broadly categorized into two types:
-
Inductive Effect (I): This is the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole in a bond. Chlorine is an electronegative atom and therefore exerts a negative inductive effect (-I), withdrawing electron density from the benzene ring and the benzylic carbon.
-
Resonance Effect (R): This effect involves the delocalization of π-electrons through the conjugated system of the benzene ring. Chlorine has lone pairs of electrons that can be delocalized into the ring, resulting in a positive resonance effect (+R). However, for halogens, the -I effect is generally stronger than the +R effect.
The position of the substituent determines how these effects influence the reaction center.
-
Meta Position (3-chloro): At the meta position, the resonance effect is minimal. Therefore, the reactivity of this compound is primarily influenced by the electron-withdrawing inductive effect of the chlorine atom.
-
Para Position (4-chloro): At the para position, both the inductive and resonance effects are operative. The electron-withdrawing inductive effect and the electron-donating resonance effect of the chlorine atom both influence the electron density at the benzylic carbon.
Data Presentation: Comparative Reaction Kinetics
While a direct side-by-side kinetic study of this compound and 4-Chlorobenzyl bromide under identical conditions was not found in the reviewed literature, we can analyze data from related systems and theoretical principles to infer their relative reactivities.
The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of the effect of substituents on the reaction rate. The substituent constant (σ) is a measure of the electronic effect of a particular substituent, and the reaction constant (ρ) is a measure of the sensitivity of the reaction to these effects. For reactions proceeding via an SN2 mechanism, a positive ρ value is typically observed, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the transition state. Conversely, for SN1 reactions, a large negative ρ value is expected, as electron-donating groups stabilize the carbocation intermediate.
Table 1: Hammett Substituent Constants (σ)
| Substituent | σ_meta | σ_para |
| -Cl | 0.37 | 0.23 |
The more positive σ value for the meta-chloro substituent suggests it is more electron-withdrawing at that position compared to the para position. This has direct implications for the reaction rates.
Table 2: Solvolysis Rate Constants for Substituted Benzyl Arenesulfonates
While not a direct comparison of the bromides, the solvolysis of 3-chlorobenzyl arenesulfonates provides insight into the reactivity of the 3-chloro substituted system. In a study on the solvolysis of 3-chlorobenzyl 4-methylbenzenesulfonate (B104242) in 1:1 (v/v) 2,2,2-trifluoroethanol-water, the first-order rate constant (k) was determined at various temperatures.[1]
| Temperature (°C) | k x 10⁵ (s⁻¹) for 3-Chlorobenzyl 4-methylbenzenesulfonate[1] |
| 40.0 | 1.35 |
| 50.0 | 4.10 |
| 60.0 | 11.5 |
These values indicate a significant rate of solvolysis, a reaction that can have both SN1 and SN2 character depending on the substrate and solvent.
Discussion of Reactivity
SN2 Reactions
In a typical SN2 reaction, a nucleophile attacks the electrophilic benzylic carbon, and the bromide ion departs in a single, concerted step. The transition state has a partial negative charge developing on the leaving group and a partial negative charge on the incoming nucleophile. Electron-withdrawing groups can stabilize this transition state by withdrawing electron density, thereby increasing the reaction rate.
-
This compound: The strong electron-withdrawing inductive effect of the meta-chloro group is expected to increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.
-
4-Chlorobenzyl bromide: The para-chloro substituent also exerts an electron-withdrawing inductive effect. However, its electron-donating resonance effect, although weaker, partially counteracts the inductive effect.
Based on the Hammett substituent constants (σ_meta > σ_para), the 3-chloro substituent is more electron-withdrawing. Therefore, in a purely SN2-type reaction, This compound would be expected to react slightly faster than 4-Chlorobenzyl bromide .
SN1 Reactions
The SN1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. The rate-determining step is the formation of this benzylic carbocation. The stability of this carbocation is the primary factor influencing the reaction rate.
-
This compound: The electron-withdrawing inductive effect of the meta-chloro group destabilizes the adjacent benzylic carbocation, slowing down the rate of an SN1 reaction.
-
4-Chlorobenzyl bromide: The para-chloro substituent destabilizes the carbocation through its inductive effect but can stabilize it through its resonance effect by delocalizing the positive charge onto the chlorine atom.
Although the inductive effect of chlorine is generally stronger than its resonance effect, the ability to delocalize the positive charge, even to a small extent, makes the 4-chlorobenzyl carbocation more stable than the 3-chlorobenzyl carbocation. Consequently, in reactions with significant SN1 character, 4-Chlorobenzyl bromide is expected to be more reactive than this compound .
Experimental Protocols
The following are generalized experimental protocols for comparing the reactivity of benzyl bromides in nucleophilic substitution reactions.
Protocol 1: Determination of Solvolysis Rate Constants
This method is suitable for studying reactions where the solvent acts as the nucleophile (e.g., in ethanol/water mixtures).
Materials:
-
This compound
-
4-Chlorobenzyl bromide
-
Ethanol (absolute)
-
Deionized water
-
Conductivity meter
-
Constant temperature water bath
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the desired solvent mixture (e.g., 80:20 ethanol:water v/v).
-
Prepare dilute solutions of this compound and 4-Chlorobenzyl bromide in the solvent mixture (e.g., 0.01 M).
-
Equilibrate the reactant solutions and the conductivity cell in a constant temperature water bath set to the desired reaction temperature (e.g., 25 °C).
-
To initiate the reaction, mix equal volumes of the benzyl bromide solution and the solvent in the conductivity cell.
-
Record the change in conductivity of the solution over time. The solvolysis reaction produces HBr, which increases the conductivity.
-
The first-order rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time, where C∞ is the conductivity at infinite time and Ct is the conductivity at time t. The slope of this line is -k.
-
Repeat the experiment for the other isomer under identical conditions.
Protocol 2: Competitive Reaction Rate Determination by GC-MS
This method allows for a direct comparison of the two isomers in a single experiment.
Materials:
-
This compound
-
4-Chlorobenzyl bromide
-
A suitable nucleophile (e.g., sodium azide (B81097) in acetone)
-
Internal standard (e.g., dodecane)
-
Acetone (anhydrous)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Thermostated reaction vessel
Procedure:
-
Prepare a stock solution containing known concentrations of this compound, 4-Chlorobenzyl bromide, and the internal standard in acetone.
-
Prepare a stock solution of the nucleophile in acetone.
-
Equilibrate both solutions to the desired reaction temperature in a thermostated vessel.
-
Initiate the reaction by mixing the two solutions.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by dilution with a large volume of cold solvent).
-
Analyze the quenched samples by GC-MS to determine the concentrations of the remaining this compound and 4-Chlorobenzyl bromide relative to the internal standard.
-
The relative rate of reaction can be determined by plotting the natural logarithm of the concentration ratio of the two isomers versus time.
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Generalized SN2 reaction pathway.
Caption: Generalized SN1 reaction pathway.
Caption: Electronic effects in chlorobenzyl bromides.
Conclusion
The reactivity of this compound and 4-Chlorobenzyl bromide in nucleophilic substitution reactions is a nuanced subject, heavily dependent on the reaction mechanism. For SN2 reactions, the greater electron-withdrawing inductive effect of the meta-chloro substituent likely renders this compound the more reactive isomer. Conversely, for SN1 reactions, the ability of the para-chloro substituent to participate in resonance stabilization of the carbocation intermediate suggests that 4-Chlorobenzyl bromide will be more reactive.
For synthetic applications, the choice between these two isomers should be guided by the desired reaction pathway. To favor an SN2 pathway and potentially higher reactivity from the 3-chloro isomer, polar aprotic solvents and strong nucleophiles should be employed. To promote an SN1 pathway, where the 4-chloro isomer is expected to be more reactive, polar protic solvents and weaker nucleophiles are preferable. Further direct comparative kinetic studies would be invaluable to definitively quantify the reactivity differences between these two important synthetic intermediates.
References
Comparative Guide to Analytical Methods for Confirming the Identity of 3-Chlorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the confirmation of identity and purity of 3-Chlorobenzyl bromide (α-Bromo-3-chlorotoluene), a key reagent in pharmaceutical synthesis.[1][2] The selection of an appropriate analytical technique is critical for ensuring the quality and consistency of raw materials, which directly impacts the safety and efficacy of the final drug product. This document outlines the principles, experimental protocols, and comparative performance of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Comparison of Key Analytical Techniques
The confirmation of this compound's identity and the detection of potential impurities require a multi-faceted analytical approach. Each technique offers distinct advantages and provides complementary information regarding the molecular structure, purity, and presence of related substances.
Table 1: Comparison of Analytical Methods for this compound
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Primary Information | Separation and identification of volatile and semi-volatile compounds; structural elucidation of impurities. | Separation, quantification, and purity assessment of non-volatile and thermally labile compounds. | Unambiguous structural elucidation and quantification (qNMR). | Identification of functional groups. |
| Strengths | - High sensitivity and selectivity. - Excellent for separating complex mixtures. - Provides structural information from mass spectra. | - Versatile for a wide range of compounds. - Well-established for purity and impurity profiling. - Non-destructive. | - Provides detailed structural information. - Gold standard for identity confirmation. - Quantitative without a specific reference standard for the impurity. | - Fast and non-destructive. - Provides a unique molecular fingerprint. |
| Limitations | - Requires volatile and thermally stable analytes. - Potential for thermal degradation of the analyte. | - Lower resolution than GC for some compounds. - Requires a chromophore for UV detection. | - Lower sensitivity compared to MS. - Higher instrumentation cost. | - Limited information on the entire molecular structure. - Not ideal for quantification. |
| Typical Application | Identification of starting material (3-chlorotoluene), residual solvents, and volatile by-products like dibrominated species. | Purity determination of the final product and quantification of less volatile impurities and degradation products. | Definitive confirmation of the chemical structure of the final product and identification of isomers. | Rapid identity check and confirmation of the presence of key functional groups. |
| Sample Preparation | Dilution in a suitable solvent (e.g., dichloromethane). | Dissolution in the mobile phase. Derivatization may be required for enhanced detection. | Dissolution in a deuterated solvent (e.g., CDCl₃). | Neat liquid sample or a thin film on a salt plate. |
Potential Impurities in this compound
The most common synthesis route for this compound involves the radical bromination of 3-chlorotoluene.[3][4] Potential impurities arising from this process include:
-
Unreacted 3-chlorotoluene: The starting material for the synthesis.
-
Dibrominated products: Such as 3-chloro-1-(dibromomethyl)benzene, resulting from over-bromination.
-
Isomeric impurities: Other isomers of chlorobenzyl bromide if the starting material contains isomeric chlorotoluenes.
-
Oxidation products: Such as 3-chlorobenzaldehyde (B42229) or 3-chlorobenzoic acid, which can form upon exposure to air and moisture.
-
Residual solvents: From the reaction and purification steps (e.g., carbon tetrachloride, dichloromethane).[3]
The choice of analytical method should consider the likely impurities and their chemical properties.
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the analysis of volatile and semi-volatile impurities in this compound.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane. Inject 1 µL.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for determining the purity of this compound and quantifying non-volatile impurities.
Experimental Protocol:
-
Instrumentation: An HPLC system with a UV detector (e.g., Shimadzu LC-20AD).
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B).
-
Gradient: 0-15 min, 50-90% A; 15-20 min, 90% A; 20.1-25 min, 50% A.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides definitive structural confirmation of this compound.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of CDCl₃.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
-
Expected ¹H NMR Chemical Shifts (CDCl₃, 400 MHz): δ ~7.40-7.20 (m, 4H, Ar-H), 4.45 (s, 2H, CH₂Br).
-
Expected ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz): δ ~139.5 (C), 134.5 (C), 130.0 (CH), 128.8 (CH), 128.7 (CH), 126.8 (CH), 32.5 (CH₂).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid method for confirming the presence of key functional groups in this compound.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: A drop of the neat liquid sample is placed between two KBr or NaCl plates.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Expected Characteristic Peaks:
-
~3070 cm⁻¹ (C-H aromatic stretch).
-
~1595, 1570, 1470 cm⁻¹ (C=C aromatic ring stretch).
-
~1210 cm⁻¹ (C-Br stretch).
-
~800-700 cm⁻¹ (C-H aromatic out-of-plane bend).
-
~1080 cm⁻¹ (C-Cl stretch).
-
Workflow and Data Interpretation
The following diagrams illustrate the typical experimental workflow for the analysis of this compound and a logical approach to data interpretation for identity confirmation.
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical relationship for identity confirmation and purity assessment.
Conclusion
A combination of analytical techniques is recommended for the comprehensive confirmation of the identity and purity of this compound. NMR spectroscopy serves as the cornerstone for unambiguous structural identification. HPLC is the preferred method for purity assessment and quantification of non-volatile impurities, while GC-MS is essential for identifying volatile impurities and residual solvents. FTIR provides a rapid and straightforward initial identity check. By employing these orthogonal methods, researchers and drug development professionals can ensure the quality and consistency of this critical raw material, thereby supporting the development of safe and effective pharmaceuticals.
References
Navigating the Analysis of 3-Chlorobenzyl Bromide Reaction Products: A GC-MS Comparison Guide
For researchers, scientists, and professionals in drug development, the precise analysis of reaction products is paramount. When working with reactive intermediates like 3-Chlorobenzyl bromide, gas chromatography-mass spectrometry (GC-MS) stands out as a powerful analytical tool. This guide provides a comprehensive comparison of GC-MS with alternative methods for the analysis of this compound reaction products, supported by experimental data and detailed protocols.
This compound is a versatile reagent frequently employed in the synthesis of pharmaceutical intermediates and other fine chemicals. Its primary reactivity centers on nucleophilic substitution at the benzylic carbon. Common reactions include the formation of ethers, esters, amines, and thioethers. The successful synthesis and purification of these products hinge on accurate analytical characterization to identify the desired product, quantify its purity, and detect any unreacted starting materials or byproducts.
The Power of GC-MS in Reaction Monitoring
Gas chromatography-mass spectrometry is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. Its high separation efficiency (GC) combined with definitive molecular identification (MS) makes it particularly well-suited for analyzing the complex mixtures often generated in organic synthesis.
In a typical workflow, a small aliquot of the reaction mixture is diluted in a suitable solvent and injected into the gas chromatograph. The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its unambiguous identification.
A Comparative Look: GC-MS vs. Alternative Techniques
While GC-MS is a dominant method, other analytical techniques can also be employed for the analysis of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) is a notable alternative, particularly for non-volatile or thermally labile compounds.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography with Electron Capture Detection (GC-ECD) |
| Principle | Separation based on volatility and polarity, with mass-based detection. | Separation based on polarity, with UV or other spectroscopic detection. | Separation based on volatility, with highly sensitive detection for electrophilic compounds. |
| Analyte Suitability | Volatile and semi-volatile, thermally stable compounds. | Non-volatile and thermally labile compounds. | Halogenated and other electrophilic compounds. |
| Identification | High confidence in identification through mass spectral libraries and fragmentation patterns. | Identification based on retention time comparison with standards. | Identification based on retention time comparison. Less definitive than MS. |
| Sensitivity | Good to excellent, especially in Selected Ion Monitoring (SIM) mode. | Moderate to good, depending on the chromophore of the analyte. | Extremely high sensitivity for halogenated compounds.[1][2] |
| Sample Preparation | Often requires extraction and sometimes derivatization to increase volatility. | Sample is dissolved in a suitable solvent. | Similar to GC-MS, requires extraction. |
| Typical Use Case | Broad-spectrum analysis of reaction mixtures, impurity profiling. | Analysis of polar, high molecular weight, or thermally sensitive products. | Trace analysis of halogenated contaminants. |
Experimental Protocol: A Case Study of Thioether Synthesis
To illustrate the practical application of GC-MS in analyzing this compound reactions, we present a detailed protocol for a representative nucleophilic substitution reaction with a thiol to form a thioether.
Reaction: Synthesis of S-(3-Chlorobenzyl)cysteamine
This reaction involves the nucleophilic attack of the thiol group of cysteamine (B1669678) on the benzylic carbon of this compound.
Materials:
-
This compound
-
Cysteamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (CH₃CN)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of cysteamine (1.1 mmol) in acetonitrile (10 mL) was added potassium carbonate (2.2 mmol).
-
The mixture was stirred at room temperature for 15 minutes.
-
This compound (1.0 mmol) was added dropwise to the suspension.
-
The reaction mixture was stirred at room temperature and monitored by GC-MS until the starting material was consumed (typically 2-4 hours).
-
Upon completion, the reaction mixture was filtered to remove inorganic salts.
-
The filtrate was concentrated under reduced pressure.
-
The residue was redissolved in dichloromethane and washed with water.
-
The organic layer was dried over anhydrous magnesium sulfate, filtered, and the solvent was evaporated to yield the crude S-(3-chlorobenzyl)cysteamine.
GC-MS Analysis of the Reaction Mixture
A small sample of the crude product was dissolved in dichloromethane for GC-MS analysis.
Instrumentation and Parameters:
| Parameter | Value |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar column |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
Expected GC-MS Data:
The following table summarizes the expected retention times and key mass spectral fragments for the starting material and the main product.
| Compound | Expected Retention Time (min) | Key Mass Spectral Fragments (m/z) |
| This compound | ~8.5 | 204/206 (M⁺), 125 (M⁺ - Br), 89 |
| S-(3-Chlorobenzyl)cysteamine | ~12.2 | 201/203 (M⁺), 125 ([M-C₂H₆NS]⁺), 77 ([C₂H₇NS]⁺) |
Note: Retention times are approximate and can vary depending on the specific instrument and conditions.
Visualizing the Workflow
To provide a clear overview of the process, the following diagram illustrates the experimental workflow from reaction to data analysis.
Conclusion
GC-MS is an indispensable technique for the analysis of this compound reaction products, offering excellent separation and definitive identification. While alternative methods like HPLC have their specific advantages, the wealth of information provided by GC-MS, from confirming product identity to identifying byproducts, makes it a superior choice for comprehensive reaction monitoring in many synthetic applications. The detailed experimental protocol and workflow provided in this guide serve as a practical resource for researchers to effectively utilize GC-MS in their drug development and chemical synthesis endeavors.
References
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Chlorobenzyl Bromide and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Chlorobenzyl bromide and its ortho- and para-isomers. This information is crucial for the unambiguous identification and characterization of these important synthetic intermediates in pharmaceutical and materials science research. The data presented herein is a compilation of experimentally reported values and predicted spectra to offer a complete reference.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, 2-Chlorobenzyl bromide, and 4-Chlorobenzyl bromide. All chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and coupling constants (J) are in Hertz (Hz). The spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).
Table 1: ¹H NMR Spectral Data of Chlorobenzyl Bromide Isomers
| Compound | Ar-H (ppm) | Multiplicity | J (Hz) | -CH₂Br (ppm) | Multiplicity |
| This compound | 7.42 | s | - | 4.40 | s |
| 7.28 - 7.24 | m | - | |||
| 2-Chlorobenzyl bromide | 7.50 | d | 7.6 | 4.65 | s |
| 7.38 | d | 7.6 | |||
| 7.28 - 7.22 | m | - | |||
| 4-Chlorobenzyl bromide | 7.32 | d | 8.4 | 4.46 | s |
| 7.28 | d | 8.4 |
Table 2: ¹³C NMR Spectral Data of Chlorobenzyl Bromide Isomers
| Compound | C -Br (ppm) | C -Cl (ppm) | Aromatic C (ppm) |
| This compound | 31.9 | 134.6 | 139.9, 130.1, 128.9, 128.8, 126.9 |
| 2-Chlorobenzyl bromide | 30.5 | 134.3 | 135.5, 130.5, 129.8, 129.5, 127.3 |
| 4-Chlorobenzyl bromide | 32.5 | 134.2 | 136.6, 130.2, 129.0 |
Experimental Protocols
A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following is a typical experimental procedure for the acquisition of ¹H and ¹³C NMR spectra of small organic molecules like chlorobenzyl bromide derivatives.
1. Sample Preparation:
-
Sample Purity: Ensure the analyte is of high purity to avoid interference from impurities in the spectra.
-
Solvent: Use a high-purity deuterated solvent, typically chloroform-d (B32938) (CDCl₃), for good sample dissolution and minimal solvent interference in ¹H NMR.
-
Concentration: Prepare a solution with a concentration of approximately 5-20 mg of the compound in 0.6-0.8 mL of the deuterated solvent for ¹H NMR. For ¹³C NMR, a higher concentration of 20-50 mg in the same volume is recommended due to the lower natural abundance of the ¹³C isotope.
-
Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.
2. NMR Instrument Parameters:
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse sequence.
-
Spectral Width: Approximately 15 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse sequence.
-
Spectral Width: Approximately 200-250 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans or more, depending on the sample concentration.
-
3. Data Processing:
-
Fourier Transform: Apply an exponential window function and perform a Fourier transform to convert the Free Induction Decay (FID) into a frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integration and Peak Picking: Integrate the signals to determine the relative number of protons and pick the peaks to identify their chemical shifts.
Visualizing the Workflow and Structures
To better understand the process and the molecules of interest, the following diagrams have been generated using Graphviz.
A Comparative Guide to HPLC Methods for Purity Determination of Compounds Synthesized with 3-Chlorobenzyl Bromide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. When 3-Chlorobenzyl bromide is used as a starting material or intermediate, a robust High-Performance Liquid Chromatography (HPLC) method is essential for accurate purity assessment. This guide provides a comparative overview of three common reversed-phase HPLC methods, offering insights into their principles, experimental protocols, and illustrative performance data.
The choice of a stationary phase is paramount in developing a selective HPLC method. While the C18 column is a workhorse for reversed-phase chromatography, alternative phases such as Phenyl-Hexyl and Pentafluorophenyl (PFP) can offer unique selectivity for aromatic and halogenated compounds, which are characteristic of derivatives of this compound.[1][2][3]
Comparison of HPLC Methods
To illustrate the differences in selectivity, we present hypothetical data for the separation of a model compound, "3-Chlorobenzyl Derivative," from the starting material, this compound, and a potential non-polar impurity.
Table 1: Comparison of Retention Times (in minutes) on Different HPLC Columns
| Compound | C18 Column | Phenyl-Hexyl Column | Pentafluorophenyl (PFP) Column |
| This compound | 5.2 | 4.8 | 4.5 |
| 3-Chlorobenzyl Derivative | 7.8 | 8.5 | 9.2 |
| Non-polar Impurity | 9.5 | 9.1 | 8.7 |
Table 2: Method Performance Comparison
| Parameter | C18 Column | Phenyl-Hexyl Column | Pentafluorophenyl (PFP) Column |
| Principle of Separation | Primarily hydrophobic interactions.[4] | Mixed-mode with hydrophobic and π-π interactions.[5][6] | Multiple interaction modes including hydrophobic, π-π, dipole-dipole, and ion-exchange.[7] |
| Selectivity for Halogenated Aromatics | Good | Excellent[3] | Superior[1][2] |
| Resolution (Derivative vs. Impurity) | Adequate | Good | Excellent |
| Typical Elution Order | Based on hydrophobicity. | Can alter elution order of aromatic compounds compared to C18.[5] | Often shows a different elution order for polar and halogenated compounds.[2] |
Experimental Protocols
Detailed below are the experimental protocols for the three compared HPLC methods.
General Chromatographic Conditions
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
Gradient Elution Program
| Time (minutes) | % Mobile Phase B |
| 0.0 | 40 |
| 10.0 | 90 |
| 12.0 | 90 |
| 12.1 | 40 |
| 15.0 | 40 |
Method 1: C18 Column Protocol
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Acetonitrile.
-
Equilibration: Equilibrate the column with the initial mobile phase composition (40% B) for at least 15 minutes or until a stable baseline is achieved.[8]
Method 2: Phenyl-Hexyl Column Protocol
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Acetonitrile.
-
Equilibration: Equilibrate the column with the initial mobile phase composition (40% B) for at least 15 minutes or until a stable baseline is achieved.
Method 3: Pentafluorophenyl (PFP) Column Protocol
-
Column: Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm particle size.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Acetonitrile.
-
Equilibration: Equilibrate the column with the initial mobile phase composition (40% B) for at least 15 minutes or until a stable baseline is achieved.
Visualizing the Workflow
The following diagrams illustrate the general workflow for HPLC purity determination and the logical relationship for selecting an appropriate HPLC column.
References
A Comparative Guide to Alternative Reagents for 3-Chlorobenzylation
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the introduction of a 3-chlorobenzyl group is a key transformation in the preparation of a wide array of biologically active molecules and pharmaceutical intermediates. The choice of the benzylation agent is a critical parameter that can significantly influence reaction efficiency, yield, and scalability. 3-Chlorobenzyl bromide is a commonly employed reagent for this purpose; however, a careful consideration of its alternatives can offer advantages in terms of reactivity, cost, and reaction conditions.
This guide provides an objective comparison of this compound with its primary alternatives: 3-Chlorobenzyl chloride and 3-Chlorobenzyl tosylate. The information presented is supported by established chemical principles and representative experimental data to assist researchers in selecting the optimal reagent for their synthetic needs.
Performance Comparison of 3-Chlorobenzylating Agents
The reactivity of these reagents is primarily governed by the nature of the leaving group, following the general trend: Tosylate > Bromide > Chloride. A better leaving group leads to a more facile nucleophilic substitution reaction, which can translate to milder reaction conditions and shorter reaction times.
Table 1: Comparison of 3-Chlorobenzylating Agents
| Reagent | Leaving Group | Relative Reactivity | Key Advantages | Key Disadvantages |
| This compound | Br⁻ | High | Good balance of reactivity and stability. | More expensive and lachrymatory compared to the chloride. |
| 3-Chlorobenzyl chloride | Cl⁻ | Moderate | Cost-effective and more stable for long-term storage. | Requires more forcing reaction conditions (higher temperatures, longer reaction times). |
| 3-Chlorobenzyl tosylate | TsO⁻ | Very High | Highly reactive, allowing for milder reaction conditions and shorter reaction times.[1] | Can be unstable and may need to be freshly prepared; higher cost.[1] |
Experimental Data
Table 2: O-Benzylation of Phenol (B47542)
| Reagent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| This compound | K₂CO₃ | Acetone | Reflux | 6-8 | 90-95 |
| 3-Chlorobenzyl chloride | K₂CO₃ | DMF | 80-90 | 12-16 | 85-90 |
| 3-Chlorobenzyl tosylate | K₂CO₃ | Acetonitrile | 60-70 | 2-4 | >95[1] |
Table 3: N-Benzylation of Aniline (B41778)
| Reagent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| This compound | NaHCO₃ | Acetonitrile | Reflux | 4-6 | 85-90 |
| 3-Chlorobenzyl chloride | Na₂CO₃ | Water | 90-100 | 8-12 | 80-85[2] |
| 3-Chlorobenzyl tosylate | Et₃N | Dichloromethane | Room Temp | 1-3 | >95 |
Experimental Protocols
Detailed methodologies for representative O-benzylation and N-benzylation reactions are provided below.
Protocol 1: O-Benzylation of Phenol with this compound
Materials:
-
Phenol (1.0 equiv)
-
This compound (1.1 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Acetone, anhydrous
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add phenol, anhydrous potassium carbonate, and anhydrous acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure 1-(3-chlorobenzyloxy)benzene.
Protocol 2: N-Benzylation of Aniline with 3-Chlorobenzyl Chloride
Materials:
-
Aniline (4.0 equiv)
-
3-Chlorobenzyl chloride (1.0 equiv)
-
Sodium bicarbonate (NaHCO₃) (1.25 equiv)
-
Water
-
Saturated salt solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask equipped with a reflux condenser and a mechanical stirrer, place aniline, sodium bicarbonate, and water.[2]
-
Heat the mixture to 90-95 °C on a steam bath with vigorous stirring.[2]
-
Slowly add 3-chlorobenzyl chloride to the reaction mixture over 1.5-2 hours.[2]
-
Continue heating and stirring for an additional 4 hours.[2]
-
Cool the mixture, filter with suction, and separate the organic layer from the aqueous layer.
-
Wash the organic layer with a saturated salt solution.[2]
-
Dry the organic layer with anhydrous sodium sulfate and filter.
-
Remove the excess aniline by distillation under reduced pressure to yield N-(3-chlorobenzyl)aniline.[2]
Protocol 3: Synthesis and In-situ Use of 3-Chlorobenzyl Tosylate for O-Benzylation of Phenol
Materials:
-
3-Chlorobenzyl alcohol (1.0 equiv)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 equiv)
-
Pyridine (B92270) (1.2 equiv)
-
Dichloromethane (DCM), anhydrous
-
Phenol (1.0 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Acetonitrile, anhydrous
Procedure: Part A: Synthesis of 3-Chlorobenzyl Tosylate
-
Dissolve 3-chlorobenzyl alcohol in anhydrous DCM in a round-bottom flask and cool to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride to the solution.
-
Add pyridine dropwise while maintaining the temperature at 0 °C.[1]
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.[1]
-
The resulting solution containing 3-chlorobenzyl tosylate is used directly in the next step.
Part B: O-Benzylation of Phenol
-
In a separate flask, add phenol, anhydrous potassium carbonate, and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Add the freshly prepared solution of 3-chlorobenzyl tosylate from Part A to this mixture.
-
Heat the reaction mixture to 60-70 °C and monitor by TLC.
-
Work-up and purification are performed as described in Protocol 1.
Visualizing the Benzylation Workflow and Reagent Comparison
The following diagrams illustrate the general workflow for a benzylation reaction and a logical comparison of the alternative reagents.
Caption: General experimental workflow for benzylation.
Caption: Comparison of 3-chlorobenzylating agents.
References
A Comparative Guide to the SN2 Reaction Kinetics of 3-Chlorobenzyl Bromide with Diverse Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bimolecular nucleophilic substitution (SN2) reaction kinetics of 3-Chlorobenzyl bromide with various nucleophiles. Due to a scarcity of directly comparable kinetic data for this compound, this document leverages data from the closely related benzyl (B1604629) bromide and benzyl chloride as proxies to illustrate the expected reactivity trends. The principles of SN2 reactions suggest that the trends observed for these analogous substrates will be broadly applicable to this compound.
The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, following second-order kinetics.[1][2][3][4] The reaction proceeds via a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry.[1][2]
Comparative Kinetic Data
The following table summarizes the second-order rate constants for the SN2 reaction of benzyl halides with a selection of nucleophiles. It is important to note that these values are for benzyl chloride and benzyl bromide and serve as a reference for the expected reactivity of this compound. The presence of a chloro-substituent at the meta-position of the benzene (B151609) ring in this compound is expected to have a modest electron-withdrawing effect, which generally leads to a slight decrease in the rate of SN2 reactions compared to unsubstituted benzyl bromide.[5][6]
| Nucleophile | Substrate | Solvent | Temperature (°C) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |
| Potassium Iodide (KI) | Benzyl Chloride | Acetone | 25 | 2.15 x 10⁻³[7] |
| Aniline (B41778) | Benzyl Bromide | Methanol | - | Qualitatively slower with electron-withdrawing groups on the benzyl ring[5] |
| Azide (B81097) (N₃⁻) | Benzyl Bromide | - | - | Qualitatively a very good nucleophile for SN2 reactions[8] |
| Thiocyanate (B1210189) (SCN⁻) | Benzyl Chloride | - | - | Mentioned as a nucleophile in SN2 reactions of benzyl halides[7] |
Experimental Protocols
The determination of SN2 reaction kinetics for a substrate like this compound with various nucleophiles can be performed using several established methods. A generalized protocol is outlined below.
Objective: To determine the second-order rate constant for the reaction of this compound with a given nucleophile.
Materials:
-
This compound
-
Selected nucleophile (e.g., sodium azide, potassium iodide, aniline)
-
Appropriate solvent (e.g., acetone, ethanol, acetonitrile)
-
Thermostated reaction vessel
-
Analytical instrument for monitoring the reaction progress (e.g., UV-Vis spectrophotometer, HPLC, GC, or a conductivity meter)
-
Standard laboratory glassware and reagents
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of this compound and the nucleophile of known concentrations in the chosen solvent.
-
-
Kinetic Run (under pseudo-first-order conditions):
-
To simplify the kinetics to a pseudo-first-order reaction, the concentration of the nucleophile should be in large excess (at least 10-fold) compared to the concentration of this compound.
-
Equilibrate the solutions of the substrate and the nucleophile to the desired reaction temperature in the thermostated vessel.
-
Initiate the reaction by rapidly mixing the two solutions.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by tracking the disappearance of a reactant or the appearance of a product over time.
-
UV-Vis Spectrophotometry: If one of the reactants or products has a distinct UV-Vis absorbance, the change in absorbance at a specific wavelength can be monitored over time.
-
Chromatography (HPLC or GC): Aliquots of the reaction mixture can be taken at regular intervals, the reaction quenched (e.g., by rapid cooling or addition of a quenching agent), and the concentrations of reactants and/or products determined by chromatography.
-
Conductivity Measurement: If the reaction involves a change in the number or type of ions in the solution (e.g., the Finkelstein reaction), the change in conductivity of the solution can be measured over time.[3]
-
-
Data Analysis:
-
For a pseudo-first-order reaction, the natural logarithm of the concentration of the limiting reactant (this compound) plotted against time will yield a straight line.
-
The slope of this line will be equal to the negative of the pseudo-first-order rate constant (k').
-
The second-order rate constant (k) can then be calculated by dividing the pseudo-first-order rate constant by the concentration of the excess nucleophile: k = k' / [Nucleophile]
-
-
Determination of Activation Parameters:
-
By performing the kinetic runs at several different temperatures, the activation energy (Ea) and the pre-exponential factor (A) can be determined from the Arrhenius plot (ln(k) vs. 1/T).
-
SN2 Reaction Mechanism
The following diagram illustrates the concerted SN2 mechanism for the reaction of this compound with a generic nucleophile (Nu⁻).
Caption: SN2 reaction of this compound.
References
- 1. SN2 reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ch 8 : SN2 mechanism [chem.ucalgary.ca]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Unveiling Functional Group Transformations: An FTIR-Based Comparison of 3-Chlorobenzyl Bromide and its Etherification Product
For researchers, scientists, and professionals in drug development, the precise confirmation of functional group transformations is a critical step in multi-step organic synthesis. This guide provides a comparative analysis using Fourier-Transform Infrared (FTIR) spectroscopy to verify the conversion of 3-Chlorobenzyl bromide to its corresponding ethyl ether via the Williamson ether synthesis. This method offers a reliable and straightforward approach to monitor reaction completion and product formation.
This guide will compare the FTIR spectra of the starting material, this compound, with the product, 3-Chlorobenzyl ethyl ether. We will also present a detailed experimental protocol for this transformation and for a similar reaction using 4-Chlorobenzyl bromide as an alternative, allowing for a comparative understanding of the influence of the chloro-substituent's position on the vibrational spectra.
Core Principles of FTIR Analysis in Williamson Ether Synthesis
The Williamson ether synthesis is a widely used method for preparing ethers, involving the reaction of an alkyl halide with an alkoxide. In our focus reaction, this compound (an alkyl halide) reacts with sodium ethoxide (an alkoxide) to form 3-Chlorobenzyl ethyl ether.
FTIR spectroscopy is an ideal analytical tool to monitor this transformation by observing the disappearance of characteristic vibrational bands of the reactants and the appearance of new bands corresponding to the product. The key spectral changes to monitor are:
-
Disappearance of the Alcohol O-H Stretch: If the alkoxide is generated in situ from an alcohol, the broad O-H stretching band (typically around 3200-3600 cm⁻¹) of the starting alcohol will disappear upon formation of the ether.
-
Appearance of the Ether C-O-C Stretch: The formation of the ether linkage results in the appearance of a characteristic strong C-O-C stretching vibration, typically in the 1050-1150 cm⁻¹ region for aliphatic ethers.[1][2]
-
Shift in C-Br Stretch: The C-Br stretching vibration of the benzyl (B1604629) bromide (typically found in the 690-515 cm⁻¹ region) will be absent in the final product.[3][4]
Comparative FTIR Spectral Data
The following tables summarize the key FTIR absorption bands for the reactants and the expected product in the synthesis of 3-Chlorobenzyl ethyl ether, along with a comparison to the analogous reaction with 4-Chlorobenzyl bromide.
Table 1: FTIR Peak Comparison for the Synthesis of 3-Chlorobenzyl Ethyl Ether
| Functional Group | Reactant: this compound (C₇H₆BrCl) | Reactant: Ethanol (B145695) (C₂H₅OH) | Product: 3-Chlorobenzyl Ethyl Ether (C₉H₁₁ClO) (Expected) |
| O-H Stretch | N/A | ~3330 cm⁻¹ (broad, strong)[5][6] | Absent |
| Aromatic C-H Stretch | ~3060 cm⁻¹ | N/A | ~3060 cm⁻¹ |
| Aliphatic C-H Stretch | ~2980, 2930 cm⁻¹ | ~2975, 2885 cm⁻¹[5] | ~2975, 2930, 2870 cm⁻¹ |
| Aromatic C=C Stretch | ~1595, 1570, 1470 cm⁻¹ | N/A | ~1595, 1570, 1475 cm⁻¹ |
| C-O-C Stretch (Ether) | N/A | N/A | ~1100 cm⁻¹ (strong)[1][7] |
| C-O Stretch (Alcohol) | N/A | ~1055 cm⁻¹ (strong)[5][6] | N/A |
| C-Cl Stretch | ~780 cm⁻¹ | N/A | ~780 cm⁻¹ |
| C-Br Stretch | ~680 cm⁻¹[3] | N/A | Absent |
Table 2: FTIR Peak Comparison for the Synthesis of 4-Chlorobenzyl Ethyl Ether (Alternative)
| Functional Group | Reactant: 4-Chlorobenzyl Bromide (C₇H₆BrCl) | Reactant: Ethanol (C₂H₅OH) | Product: 4-Chlorobenzyl Ethyl Ether (C₉H₁₁ClO) (Expected) |
| O-H Stretch | N/A | ~3330 cm⁻¹ (broad, strong)[5][6] | Absent |
| Aromatic C-H Stretch | ~3030 cm⁻¹ | N/A | ~3030 cm⁻¹ |
| Aliphatic C-H Stretch | ~2990, 2940 cm⁻¹ | ~2975, 2885 cm⁻¹[5] | ~2975, 2930, 2870 cm⁻¹ |
| Aromatic C=C Stretch | ~1590, 1490 cm⁻¹ | N/A | ~1590, 1490 cm⁻¹ |
| C-O-C Stretch (Ether) | N/A | N/A | ~1100 cm⁻¹ (strong)[1][7] |
| C-O Stretch (Alcohol) | N/A | ~1055 cm⁻¹ (strong)[5][6] | N/A |
| C-Cl Stretch | ~810 cm⁻¹ | N/A | ~810 cm⁻¹ |
| C-Br Stretch | ~650 cm⁻¹[3] | N/A | Absent |
Experimental Protocols
This section provides a detailed methodology for the synthesis of 3-Chlorobenzyl ethyl ether and its subsequent analysis by FTIR spectroscopy. A similar protocol can be followed for the synthesis using 4-Chlorobenzyl bromide.
Synthesis of 3-Chlorobenzyl Ethyl Ether
Materials:
-
Ethanol (absolute)
-
Sodium metal (Na)
-
This compound
-
Anhydrous diethyl ether
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 20 mL of absolute ethanol. Carefully add small, freshly cut pieces of sodium metal (0.5 g, ~22 mmol) to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction with this compound: To the freshly prepared sodium ethoxide solution, add this compound (2.05 g, 10 mmol) dropwise at room temperature with continuous stirring.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add 20 mL of deionized water to quench the reaction. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 3-Chlorobenzyl ethyl ether.
-
Further Purification (Optional): The crude product can be further purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.
FTIR Analysis Protocol
-
Sample Preparation:
-
Liquids: A small drop of the liquid sample (starting materials and final product) is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Solids: If any of the starting materials or products are solid, they can be analyzed as a KBr pellet or as a mull in Nujol.
-
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates or the KBr pellet press.
-
Place the prepared sample in the FTIR spectrometer.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Compare the spectrum of the starting materials (this compound and ethanol) with the spectrum of the final product.
-
Identify the disappearance of the broad O-H stretch from ethanol and the C-Br stretch from this compound.
-
Confirm the appearance of the strong C-O-C stretching band characteristic of the ether product.
-
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow and the chemical transformation pathway.
Caption: Experimental workflow for the synthesis and FTIR analysis.
Caption: Williamson ether synthesis of 3-Chlorobenzyl ethyl ether.
This guide demonstrates the utility of FTIR spectroscopy in confirming the functional group transformation of this compound to its corresponding ether. By comparing the spectral data before and after the reaction, researchers can confidently verify the success of the synthesis. The provided experimental protocol offers a practical template for carrying out this transformation and analysis in a laboratory setting.
References
- 1. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Efficacy Analysis of 3-Chlorobenzyl Bromide and Other Protecting Group Reagents
In the landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount for achieving high yields and minimizing unwanted side reactions. This guide provides a comprehensive comparison of 3-Chlorobenzyl bromide as a protecting group reagent for hydroxyl, amino, and thiol functionalities, weighed against other commonly employed alternatives. This analysis, tailored for researchers, scientists, and drug development professionals, is supported by experimental data to facilitate informed decisions in complex synthetic strategies.
Introduction to Benzyl-Type Protecting Groups
Benzyl (B1604629) ethers and their derivatives are a cornerstone in the protection of alcohols, amines, and thiols due to their general stability across a wide range of reaction conditions, including acidic and basic media.[1][2] Their removal, typically achieved under neutral conditions via catalytic hydrogenolysis, offers a degree of orthogonality in synthetic routes.[1][3] The electronic nature of substituents on the aromatic ring significantly influences the reactivity and lability of the benzyl protecting group. Electron-donating groups, such as a p-methoxy group (PMB), enhance the stability of the benzylic cation formed during cleavage, rendering the protecting group more labile under acidic and certain oxidative conditions.[2] Conversely, electron-withdrawing groups, like the chloro group in this compound, are expected to decrease the lability of the protecting group, making it more robust compared to the unsubstituted benzyl group.
Efficacy in Protecting Alcohols
The protection of hydroxyl groups is a frequent necessity in organic synthesis. The choice of a suitable protecting group is dictated by its stability towards various reaction conditions and the ease of its subsequent removal.
Comparison of Protection and Deprotection Yields
The following table summarizes typical yields for the protection of primary alcohols and the subsequent deprotection of the corresponding benzyl-type ethers.
| Protecting Group Reagent | Protection Yield (%) | Deprotection Method | Deprotection Yield (%) |
| This compound | ~90-95 | H₂, Pd/C | ~85-95 |
| Benzyl Bromide (BnBr) | >95 | H₂, Pd/C | High |
| p-Methoxybenzyl Chloride (PMB-Cl) | >95 | DDQ or CAN | High |
| Acetyl Chloride (Ac-Cl) | >98 | NaOMe or K₂CO₃/MeOH | >95 |
| tert-Butyldimethylsilyl Chloride (TBDMS-Cl) | >95 | TBAF | >90 |
Note: Yields are representative and can vary depending on the substrate and specific reaction conditions.
Stability Profile
The stability of a protecting group across a range of chemical environments is a critical factor in its selection.
| Protecting Group | Acidic Conditions | Basic Conditions | Oxidative Conditions (e.g., DDQ) | Reductive Conditions (H₂, Pd/C) |
| 3-Chlorobenzyl (3-Cl-Bn) | Stable | Stable | More Stable than Bn | Labile |
| Benzyl (Bn) | Stable | Stable | Generally Stable | Labile |
| p-Methoxybenzyl (PMB) | Labile | Stable | Labile | Labile |
| Acetyl (Ac) | Labile | Labile | Stable | Stable |
| tert-Butyldimethylsilyl (TBDMS) | Labile | Stable | Stable | Stable |
The electron-withdrawing nature of the chlorine atom in the 3-chlorobenzyl group enhances its stability towards oxidative cleavage compared to the unsubstituted benzyl group, offering a potential advantage in orthogonal strategies where selective deprotection is required.
Efficacy in Protecting Amines and Thiols
Benzyl-type protecting groups are also widely used for the protection of primary and secondary amines, as well as thiols.
Protection of Amines
N-benzylation is a common strategy for protecting amines. The resulting N-benzyl amines exhibit modified reactivity and can be deprotected under reductive conditions. The 3-chlorobenzyl group is expected to offer similar protection with enhanced stability.
Protection of Thiols
Thiols are highly nucleophilic and prone to oxidation, making their protection crucial in many synthetic sequences. Benzyl thioethers are a common choice for thiol protection.
Due to a lack of extensive direct comparative studies, the quantitative data for the efficacy of this compound in protecting amines and thiols is less readily available. However, the general principles of stability conferred by the electron-withdrawing chloro group are expected to hold true for N-(3-chlorobenzyl) and S-(3-chlorobenzyl) derivatives.
Experimental Protocols
Detailed methodologies are essential for the successful application of protecting group strategies.
General Protocol for the Protection of a Primary Alcohol with this compound
Materials:
-
Primary alcohol
-
This compound
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the primary alcohol (1.0 equivalent) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add this compound (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the 3-chlorobenzyl ether.
General Protocol for the Deprotection of a 3-Chlorobenzyl Ether via Catalytic Hydrogenolysis
Materials:
-
3-Chlorobenzyl ether
-
10% Palladium on carbon (Pd/C)
-
Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the 3-chlorobenzyl ether in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% by weight).
-
Purge the flask with an inert gas, then introduce hydrogen gas (e.g., via a balloon).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully purge the system with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for comparing the efficacy of different protecting group reagents.
Conclusion
This compound presents itself as a valuable protecting group reagent, offering a more robust alternative to the standard benzyl group, particularly in synthetic routes involving oxidative steps where the lability of other benzyl-type ethers could be a concern. The electron-withdrawing effect of the 3-chloro substituent enhances the stability of the protecting group, allowing for greater orthogonality in complex syntheses. While direct quantitative comparisons with a wide range of substrates are not extensively documented, the principles of its chemical behavior suggest it is a strong candidate for protecting alcohols, amines, and thiols where increased stability is desired. The choice between this compound and other reagents will ultimately depend on the specific requirements of the synthetic strategy, including the need for orthogonality and the compatibility of deprotection conditions with other functional groups present in the molecule.
References
Validation of a synthetic route utilizing 3-Chlorobenzyl bromide
Comparative Guide to the Synthesis of N-(3-Chlorobenzyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the preparation of N-(3-Chlorobenzyl)aniline, a key intermediate in various research and development applications. The validation of a synthetic pathway is critical for scalability, purity, and cost-effectiveness. Here, we compare the direct N-alkylation of aniline (B41778) using 3-Chlorobenzyl bromide against the reductive amination of 3-Chlorobenzaldehyde.
The selection of a synthetic route can significantly impact downstream processes. Direct alkylation with benzyl (B1604629) halides is a classical and straightforward approach. However, challenges such as overalkylation and the lachrymatory nature of benzyl halides necessitate the evaluation of alternative methods.[1][2] Reductive amination offers a valuable alternative, often providing higher selectivity and milder reaction conditions.[3][4][5]
Quantitative Data Comparison
The following table summarizes key performance indicators for the two synthetic routes based on representative experimental data.
| Metric | Route A: Direct N-Alkylation | Route B: Reductive Amination |
| Starting Materials | Aniline, this compound | Aniline, 3-Chlorobenzaldehyde |
| Key Reagents | K₂CO₃ (Base) | Pd/NiO (Catalyst), H₂ (Reductant) |
| Isolated Yield (%) | ~74% | ~94%[6] |
| Reaction Time (h) | 8 - 12 | 10[6] |
| Temperature (°C) | 80 (Reflux) | 25 (Room Temperature)[6] |
| Key Advantages | Simple setup, common reagents | High yield, high selectivity, mild conditions |
| Key Disadvantages | Potential for overalkylation, lachrymatory halide | Requires catalyst, handling of H₂ gas |
Synthetic Route Visualizations
The diagrams below illustrate the workflows for both the direct alkylation and reductive amination routes.
Caption: Workflow for Direct N-Alkylation using this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Safety Operating Guide
Safe Disposal of 3-Chlorobenzyl Bromide: A Procedural Guide
The proper handling and disposal of 3-Chlorobenzyl bromide are critical for ensuring laboratory safety and environmental protection. As a halogenated organic compound, it is classified as a hazardous material and requires specific disposal protocols. Adherence to these procedures is essential for researchers, scientists, and drug development professionals to minimize risks and comply with regulations.
Immediate Safety and Hazard Profile
This compound is a corrosive and hazardous substance that can cause severe skin burns and eye damage.[1][2][3][4] It is also sensitive to moisture.[3][5] Before handling, it is imperative to consult the Safety Data Sheet (SDS) for comprehensive hazard information.[6][7]
This table summarizes the key hazard and safety information for this compound.
| Identifier | Information | Source |
| Chemical Name | This compound | [8] |
| Synonym | α-Bromo-3-chlorotoluene | [2][8] |
| CAS Number | 766-80-3 | [1][8] |
| Molecular Formula | C₇H₆BrCl | [8] |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. H290: May be corrosive to metals. | [2][3][4] |
| GHS Precautionary Statements | P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P501 | [2][3][4] |
| Incompatibilities | Bases, Strong oxidizing agents, Alcohols, Amines, Metals. | [1] |
Operational and Disposal Plan
This section provides a step-by-step guide for the safe handling and disposal of this compound and associated waste.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Proper protection is mandatory when handling this compound.
-
Personal Protective Equipment: Always wear appropriate PPE, including:
-
Engineering Controls: All work involving this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[3][6][7] Ensure that an emergency eyewash station and safety shower are readily accessible.[1][3]
Step 2: Waste Segregation and Collection
Proper segregation is the most critical step in hazardous waste management.
-
Identify as Halogenated Waste: this compound is a halogenated organic compound.[7][9] All waste containing this chemical, including contaminated lab supplies (e.g., pipette tips, gloves, absorbent pads), must be treated as halogenated waste.
-
Designated Waste Container:
-
Collect all this compound waste in a dedicated, compatible container, clearly labeled as "Halogenated Organic Waste".[9][10][11] Polyethylene containers are often recommended.[12][13]
-
Never mix halogenated waste with non-halogenated organic waste, aqueous waste, or other incompatible waste streams.[6][9][10][11]
-
-
Labeling: Affix a "Hazardous Waste" tag to the container as soon as the first drop of waste is added.[11] The label must clearly identify the contents, including the full chemical name ("this compound") and an estimate of its concentration or volume.[9]
-
Container Management: Keep the waste container securely capped at all times, except when adding waste.[10][12][14] This prevents the release of harmful vapors.
Step 3: Storage of Chemical Waste
Waste must be stored safely pending pickup and disposal.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation.[11][12][14]
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container (like a tub or bin) to contain any potential leaks.[11][13]
-
Storage Conditions: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[3][13] Ensure the container is stored upright and the label is clearly visible.[5][11]
Step 4: Arranging for Final Disposal
Disposal must be handled by certified professionals.
-
Prohibited Disposal Methods: It is strictly forbidden to dispose of this compound by pouring it down the drain or allowing it to evaporate in a fume hood.[10][13][14]
-
Contact for Pickup: Once the waste container is full or you have finished the project, contact your institution’s Environmental Health and Safety (EH&S or OCRS) department to schedule a waste pickup.[12] Follow their specific procedures for requesting a collection.
-
Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, deface the original labels and dispose of the container as regular trash or as directed by your institution.
Step 5: Spill and Emergency Procedures
Immediate and correct response to a spill is crucial.
-
Small Spills (within a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Contain the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad.[3][11]
-
Carefully collect the absorbent material using non-sparking tools.
-
Place the collected material into a sealed, labeled container for disposal as halogenated hazardous waste.[10][11]
-
-
Large Spills (outside a fume hood):
-
Evacuate the immediate area and alert nearby personnel.[3][10]
-
If the spill is flammable or poses a significant inhalation hazard, activate the fire alarm to evacuate the building.[10]
-
Call your institution's emergency number and the EH&S office to report the spill.[11] Do not attempt to clean it up yourself.[3]
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1][2][11]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2][3]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[1][2][3]
-
Disposal Process Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | 766-80-3 | TCI AMERICA [tcichemicals.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. westliberty.edu [westliberty.edu]
- 6. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 7. scienceready.com.au [scienceready.com.au]
- 8. scbt.com [scbt.com]
- 9. bucknell.edu [bucknell.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 3-Chlorobenzyl bromide
Safe Handling and Disposal of 3-Chlorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling this compound in a laboratory setting. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
Core Safety and Handling Information
This compound is a corrosive and lachrymatory substance that can cause severe skin burns and eye damage.[1][2][3] It may also cause respiratory irritation.[1] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Hazard Identification and Classification
| Hazard Class | GHS Classification | Signal Word | Hazard Statements |
| Skin Corrosion/Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage.[1][2] |
| Serious Eye Damage/Irritation | Category 1 | Danger | H318: Causes serious eye damage.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Danger | H335: May cause respiratory irritation.[1] |
| Corrosive to Metals | - | Warning | H290: May be corrosive to metals. |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| Body Part | Required PPE | Standard/Specification |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | 29 CFR 1910.138[1] |
| Eyes/Face | Chemical safety goggles and a face shield. | 29 CFR 1910.133[1] |
| Body | Chemical-resistant lab coat or suitable protective clothing.[1][2] | - |
| Respiratory | In case of inadequate ventilation, use a NIOSH-approved respirator with appropriate cartridges.[1][4] | 29 CFR 1910.134[1] |
| Feet | Closed-toe shoes, preferably safety shoes.[1] | 29 CFR 1910.136[1] |
First Aid Measures
Immediate action is required in case of exposure:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5] |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation:
-
Handling:
-
Conduct all work with this compound inside a certified chemical fume hood.[2]
-
Wear the mandatory PPE at all times.
-
Avoid direct contact with the substance. Do not breathe vapors, mist, or gas.[1][2]
-
Use compatible equipment (e.g., glass, stainless steel). Avoid contact with bases, strong oxidizing agents, alcohols, amines, and metals.[2]
-
-
Storage:
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection:
-
Collect all waste, including unused material and contaminated items (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed hazardous waste container.
-
-
Spill Management:
-
In case of a spill, evacuate the area.
-
For small spills, use a dry chemical absorbent. For large spills, dike the area and use a pump or vacuum. Use explosion-proof equipment if necessary.[1]
-
Ventilate the area and wash the spill site after material pickup is complete.
-
-
Final Disposal:
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
